molecular formula C4H4N2O2S B1267299 2-Aminothiazole-5-carboxylic acid CAS No. 40283-46-3

2-Aminothiazole-5-carboxylic acid

Número de catálogo: B1267299
Número CAS: 40283-46-3
Peso molecular: 144.15 g/mol
Clave InChI: ZFMRDDYYJJCBKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features both an aminothiazole core and a carboxylic acid functional group, making it a versatile precursor for the design and synthesis of novel bioactive molecules . The 2-aminothiazole scaffold is a fundamental component of several clinically prescribed drugs, such as the anticancer agents Dasatinib and Alpelisib, highlighting its significant therapeutic potential . This chemical serves as a key intermediate in the development of small molecule antitumor agents . Research indicates that derivatives of 2-aminothiazole exhibit potent and selective inhibitory activity at nanomolar concentrations against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Synthetic protocols utilizing this compound have successfully produced derivatives demonstrating good anti-proliferative effects on human leukemia cells . Beyond oncology, the 2-aminothiazole nucleus is recognized for its broad pharmacological spectrum, encompassing anti-inflammatory, antimicrobial, and antiviral activities . Available with a purity of ≥95% and offered for research applications only, this product is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

2-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRDDYYJJCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311171
Record name 2-Aminothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40283-46-3
Record name 2-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40283-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 239729
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40283-46-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active molecules, most notably in the synthesis of kinase inhibitors like Dasatinib.[1][2] Understanding its physicochemical properties is fundamental for its effective utilization in the synthesis of novel therapeutic agents, enabling optimization of reaction conditions, purification strategies, and the pharmacokinetic profiles of its derivatives. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for its synthesis, and a visualization of its role in synthetic pathways.

Core Physicochemical Properties

The intrinsic properties of this compound are pivotal for its handling, reactivity, and formulation. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂S[3][4]
Molecular Weight 144.15 g/mol [3][4][5]
Melting Point 182.0°C to 184.0°C[3]
Appearance White to Yellow Crystalline Powder[3]
IUPAC Name 2-amino-1,3-thiazole-5-carboxylic acid[3]
CAS Number 40283-46-3[3][4]

Experimental Protocols

The synthesis of 2-aminothiazole derivatives is well-documented, typically following the Hantzsch thiazole synthesis. Below is a representative protocol adapted from literature for the synthesis of a 2-aminothiazole-5-carboxamide, a direct derivative of the title compound.

Synthesis of 2-Aminothiazole-5-Carboxamides

This protocol describes a two-step process starting from a β-ethoxy acrylamide, which is then cyclized to form the 2-aminothiazole ring.[1]

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL).

  • Cooling: Cool the stirring solution to a temperature between 0-5°C.

  • Addition of Acryloyl Chloride: Slowly add 3-ethoxyacryloyl chloride (0.63 mol) to the solution, ensuring the temperature is maintained at 0-5°C.

  • Warming and Stirring: After the addition is complete, allow the mixture to warm to 20°C and continue stirring for 2 hours.

  • Quenching: Add 1N hydrochloric acid (115 mL) to the mixture at a temperature of 0-10°C.

  • Workup: Dilute the mixture with water (310 mL) and concentrate the resulting solution under vacuum to form a thick slurry.

  • Isolation: Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with water (2 x 75 mL), and dry to yield the target acrylamide.[1]

Step 2: Formation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Bromination: Subject the β-ethoxy acrylamide from Step 1 to NBS (N-Bromosuccinimide) mediated thiazole formation in a mixture of dioxane and water.

  • Cyclization: Add thiourea to the reaction mixture and heat to facilitate the ring closure.

  • Isolation: The desired 2-aminothiazole-5-carboxamide is obtained in high yield (reported as 95%).[1] This product can then be hydrolyzed to yield this compound if desired.

Visualization of Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for producing 2-aminothiazole-5-carboxamides, which are key intermediates in the development of pharmaceuticals such as the anti-cancer drug Dasatinib.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Thiazole Ring Formation cluster_application Application A Substituted Aniline C β-Ethoxy Acrylamide A->C Pyridine, THF B 3-Ethoxyacryloyl Chloride B->C F 2-Aminothiazole-5-carboxamide C->F 1. NBS, Dioxane/Water 2. Heat D N-Bromosuccinimide (NBS) E Thiourea E->F G Further Functionalization F->G Coupling Reactions H Active Pharmaceutical Ingredient (e.g., Dasatinib) G->H

Caption: Synthetic workflow for 2-aminothiazole-5-carboxamide derivatives.

References

2-Aminothiazole-5-carboxylic acid CAS number 40283-46-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminothiazole-5-carboxylic acid (CAS: 40283-46-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Characteristics

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid thiazole core, coupled with the versatile reactivity of its amino and carboxylic acid functional groups, makes it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. It is notably a key intermediate in the synthesis of kinase inhibitors, such as Dasatinib and its analogues.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributable to the purity of the material or the measurement conditions.

PropertyValueSource(s)
CAS Number 40283-46-3[3][4]
Molecular Formula C₄H₄N₂O₂S[3][4]
Molecular Weight 144.15 g/mol [3]
Appearance White to yellow crystalline powder-
Melting Point 214-216 °C[3]
182-184 °C-
168-171 °C[1]
Boiling Point 415.0 ± 18.0 °C at 760 mmHg (Predicted)[3]
Density 1.7 ± 0.1 g/cm³ (Predicted)[3]
LogP 0.06 (Predicted)[3]
pKa (Amine) ~5.39 (for parent 2-Aminothiazole)[5]
pKa (Acid) No data available-
Solubility Generally soluble in polar solvents[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are provided below.

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, DMSO-d₆): δ 7.81 (s, 1H, thiazole-H), 8.99 (br s, 2H, NH₂) ppm[1]
¹³C NMR No direct data available. Data for 2-amino-5-phenylthiazole-4-carboxylic acid shows signals at δ 128.35, 128.68, 129.88, 131.66, 131.98, 137.54, 164.2, 166.13.[7]
Mass Spec. (HRMS-ESI) m/z [M+H]⁺: Calculated: 145.1475, Found: 145.1502[1]
Infrared (IR) No direct data available. Expected peaks: ~3400 cm⁻¹ (N-H stretch), 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch).[7]

Synthetic Protocols and Reactivity

This compound serves as a versatile precursor in multi-step syntheses. Its bifunctional nature allows for selective modification at either the amino or carboxylic acid group.

Experimental Workflow: Synthesis of a 2-Aminothiazole-5-carboxamide Derivative

The following workflow illustrates a common synthetic sequence used in drug discovery programs, starting from the ethyl ester of the title compound to yield a functionalized amide, a core component of many kinase inhibitors.[8]

G cluster_0 Synthesis Workflow A Ethyl 2-aminothiazole-5-carboxylate B N-Boc Protection A->B (Boc)₂O, Base C Ethyl 2-(Boc-amino)thiazole- 5-carboxylate B->C D Saponification (Hydrolysis) C->D NaOH, MeOH/H₂O E 2-(Boc-amino)thiazole- 5-carboxylic Acid D->E F Amide Coupling (e.g., HATU, Amine) E->F R-NH₂ G Protected 2-Aminothiazole-5-carboxamide Derivative F->G H Deprotection (e.g., TFA) G->H Acid I Final 2-Aminothiazole-5-carboxamide H->I G cluster_input Upstream Activators cluster_core Core Pathway cluster_output Downstream Pathways cluster_cellular Cellular Response GPCR GPCRs SFK Src-Family Kinases (Src, Lyn, Fyn) GPCR->SFK RTK Receptor Tyrosine Kinases (e.g., EGFR) RTK->SFK Integrins Integrins Integrins->SFK CytokineR Cytokine Receptors CytokineR->SFK PI3K PI3K / Akt Pathway SFK->PI3K RAS Ras / MAPK Pathway SFK->RAS STAT STAT Pathway SFK->STAT FAK FAK / Paxillin SFK->FAK Proliferation Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation STAT->Proliferation Migration Migration & Adhesion FAK->Migration Dasatinib Dasatinib & Analogues (Inhibitors) Dasatinib->SFK

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to engage in diverse molecular interactions has led to the development of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. Their anticancer activity is often attributed to the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][2] Notably, the clinically approved anticancer drugs Dasatinib, a Bcr-Abl kinase inhibitor, and Alpelisib, a PI3K inhibitor, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[1]

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer efficacy of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
DasatinibK562 (Chronic Myeloid Leukemia)<1 nM[1]
AlpelisibPIK3CA-mutated Breast Cancer Cells4.6 nM[3]
Compound 20H1299 (Lung Cancer)4.89 µM[2][4]
Compound 20SHG-44 (Glioma)4.03 µM[2][4]
Compound 28HT29 (Colon Cancer)0.63 µM[4]
Compound 28HeLa (Cervical Cancer)6.05 µM[4]
Compound 28A549 (Lung Cancer)8.64 µM[4]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[4]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4]
Signaling Pathways in Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various signaling pathways, primarily leading to apoptosis and cell cycle arrest.

One of the key mechanisms is the induction of programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Many anticancer drugs trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of a cascade of caspases, which are proteases that execute apoptosis.[7][8]

apoptosis_pathway drug 2-Aminothiazole Derivative dna_damage DNA Damage / Kinase Inhibition drug->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified Intrinsic Apoptosis Pathway

Clinically relevant 2-aminothiazole-containing drugs like Dasatinib and Alpelisib target specific kinase signaling pathways that are often dysregulated in cancer.

Dasatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[9][10] It binds to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways that promote cell proliferation and survival.[11]

bcr_abl_pathway bcr_abl BCR-ABL (Constitutively Active Kinase) downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) bcr_abl->downstream proliferation Cell Proliferation & Survival downstream->proliferation dasatinib Dasatinib dasatinib->bcr_abl

Dasatinib Inhibition of BCR-ABL Signaling

Alpelisib, on the other hand, is an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα).[3] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer.[12] Alpelisib selectively inhibits this mutated kinase, thereby blocking the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and proliferation.[1][2]

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3Kα (p110α) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt/PKB pip3->akt mtor mTOR akt->mtor growth Cell Growth, Proliferation, Survival mtor->growth alpelisib Alpelisib alpelisib->pi3k

Alpelisib Inhibition of the PI3K/Akt/mTOR Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[13]

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add 2-aminothiazole derivative (various conc.) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental Workflow for the MTT Assay

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component of many compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. These derivatives often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency of 2-aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for representative 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Piperazinyl derivative 121dStaphylococcus aureus2[15]
Piperazinyl derivative 121dEscherichia coli2[15]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4-16[15]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4-16[15]
Derivative 117 (R1 = OCH3)Escherichia coliNot specified, but showed remarkable efficacy[15]
Derivative 117 (R1 = CH3)Escherichia coliNot specified, but showed remarkable efficacy[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[19]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound/DerivativeEnzymeIC50 (µM)Reference
Celecoxib (Reference)COX-17.21
Celecoxib (Reference)COX-20.83
Representative 2-aminothiazole derivativesCOX-11.00 - 6.34
Representative 2-aminothiazole derivativesCOX-20.09 - 0.71
Experimental Protocol: COX-2 Inhibitor Screening Assay

This fluorometric assay is used to screen for inhibitors of COX-2 activity.[20]

Methodology:

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, Heme, human recombinant COX-2 enzyme, and the substrate (Arachidonic Acid).[21][22]

  • Inhibitor and Control Setup: In a 96-well plate, add the test 2-aminothiazole compounds at various concentrations. Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (enzyme with no inhibitor).[20]

  • Enzyme Addition and Pre-incubation: Add the diluted COX-2 enzyme to the wells containing the test inhibitors and controls. Pre-incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitors to interact with the enzyme.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a fluorescence plate reader (Excitation/Emission ≈ 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The 2-aminothiazole scaffold remains a highly privileged and versatile core in drug discovery, with a proven track record in yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships of these derivatives continue to be an active area of research, with ongoing efforts to optimize their efficacy and selectivity. The experimental protocols detailed in this guide provide a foundational framework for the synthesis and biological evaluation of novel 2-aminothiazole-based therapeutic agents. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of new 2-aminothiazole derivatives holds immense promise for the development of next-generation medicines.

References

Structure Elucidation of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Aminothiazole-5-carboxylic acid. This key heterocyclic compound serves as a vital scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This document outlines the requisite spectroscopic and physicochemical analyses, detailed experimental protocols, and the biological context for its significance.

Physicochemical Properties

A foundational aspect of structure elucidation is the determination of a compound's fundamental physicochemical properties. These constants provide initial indicators of purity and identity.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂SN/A
Molecular Weight 144.15 g/mol N/A
Melting Point 182-184 °C[1]
Appearance White to yellow crystalline powder[1]
Solubility Soluble in polar solvents like water, alcohols, and DMSO.[2][3]Inferred from 2-aminothiazole
pKa ~5.36 (for the aminothiazole core)[4][5]

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data of this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.1Singlet1HThiazole-H4
~7.5Broad Singlet2H-NH₂
~12.5Broad Singlet1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170C2 (Thiazole, C-NH₂)
~165C=O (Carboxylic acid)
~145C4 (Thiazole, C-H)
~120C5 (Thiazole, C-COOH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
~1620MediumN-H bending (amine)
~1550MediumC=N stretching (thiazole ring)
~1250MediumC-O stretching (carboxylic acid)
~1100MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data of this compound

m/zInterpretation
144[M]⁺ (Molecular Ion)
100[M - COOH]⁺
83[M - COOH - NH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data described above. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect at least 16 scans and average them to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[6]

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

Synthesis and Characterization Workflow

The structural elucidation of this compound typically follows a logical workflow, from synthesis to comprehensive characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structure Elucidation start Starting Materials (e.g., Ethyl 2-chloro-3-oxopropanoate, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis product This compound hydrolysis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Purified Product ir FT-IR Spectroscopy product->ir Purified Product ms Mass Spectrometry product->ms Purified Product physchem Physicochemical Analysis (Melting Point, etc.) product->physchem Purified Product elucidation Final Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation physchem->elucidation

Caption: A generalized workflow for the synthesis and structural elucidation of this compound.

Biological Relevance: Inhibition of Src Family Kinases

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[8] Notably, derivatives of this compound are potent inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Dysregulation of SFK signaling is implicated in the progression of various cancers.

The anti-cancer drug Dasatinib, for example, features a 2-aminothiazole-5-carboxamide core and functions as a multi-kinase inhibitor, targeting Src among others. The development of such inhibitors often involves the modification of the 2-aminothiazole scaffold to enhance potency and selectivity.

G cluster_pathway Simplified Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor 2-Aminothiazole-based Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibition

Caption: A simplified diagram illustrating the role of Src kinase in cellular signaling and its inhibition by 2-aminothiazole-based compounds.

References

Spectroscopic Data Analysis of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Aminothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, particularly other 2-aminothiazole derivatives, to provide a robust framework for its characterization.

Introduction

This compound is a key heterocyclic scaffold. The thiazole ring is a prominent feature in many biologically active compounds. This guide details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is a compilation of information from commercial suppliers and analogous compounds found in the literature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusPredicted Chemical Shift (δ) ppmNotes
¹H~7.9 (s, 1H, H4)Thiazole ring proton.
¹H~7.5 (br s, 2H, -NH₂)Amino group protons; chemical shift can be variable and exchangeable with D₂O.
¹H~12.5 (br s, 1H, -COOH)Carboxylic acid proton; chemical shift is concentration and solvent dependent.
¹³C~170C2 (carbon bearing the amino group).
¹³C~145C4 (methine carbon in the thiazole ring).
¹³C~125C5 (carbon bearing the carboxylic acid group).
¹³C~165C=O (carboxylic acid carbonyl).

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3250N-H stretchPrimary amine (-NH₂)
3300 - 2500O-H stretch (broad)Carboxylic acid (-COOH)
~1700C=O stretchCarboxylic acid (-COOH)
~1620N-H bendPrimary amine (-NH₂)
~1550C=N stretchThiazole ring
~1480C=C stretchThiazole ring

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)SolventNotes
~260 - 280Methanol or EthanolAttributed to π → π* transitions within the thiazole ring and conjugated system. The exact maximum can be influenced by solvent polarity.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
144.15[M]⁺ (Molecular Ion for C₄H₄N₂O₂S)
127[M - OH]⁺
99[M - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely solubility and to observe the exchangeable protons of the amine and carboxylic acid groups.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the amine and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals for the -NH₂ and -COOH protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λmax) of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the same solvent as a blank.

    • Scan the sample from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Methodology (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of water and a compatible organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to promote ionization.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing Sample Sample Preparation Preparation Sample->Preparation NMR NMR Preparation->NMR IR IR Preparation->IR UV_Vis UV_Vis Preparation->UV_Vis MS MS Preparation->MS Spectral_Data Spectral_Data NMR->Spectral_Data IR->Spectral_Data UV_Vis->Spectral_Data MS->Spectral_Data Interpretation Interpretation Spectral_Data->Interpretation Structure_Elucidation Structure_Elucidation Interpretation->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling_Pathway_Concept 2-Aminothiazole_Derivatives 2-Aminothiazole_Derivatives Kinase_Inhibition Kinase_Inhibition 2-Aminothiazole_Derivatives->Kinase_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Anti-tumor_Activity Anti-tumor_Activity Cell_Cycle_Arrest->Anti-tumor_Activity Apoptosis->Anti-tumor_Activity

Caption: Conceptual signaling impact of 2-aminothiazole derivatives in cancer.

The Therapeutic Potential of 2-Aminothiazole Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This versatile heterocyclic motif is a key component in several clinically approved drugs and a vast number of investigational agents, demonstrating significant potential in the treatment of various diseases, most notably cancer, as well as infectious and inflammatory conditions.[4][5] This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Applications: A Multi-Targeted Approach

The broadest application of 2-aminothiazole derivatives lies in oncology, where they have been shown to inhibit a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[6][7][8] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7]

Kinase Inhibition: A Dominant Mechanism

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Aberrant CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[9] Several 2-aminothiazole derivatives have been identified as potent inhibitors of various CDKs. For instance, high-throughput screening identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2.[10] Further optimization led to analogues with IC50 values in the nanomolar range.[10][11] Other derivatives have shown high selectivity for CDK4 and CDK6, leading to G1 cell cycle arrest.[9]

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is implicated in tumorigenesis, making them a valid target for cancer therapy.[2] A number of 2-aminothiazole derivatives have been developed as Aurora kinase inhibitors, demonstrating potent anticancer activity.[12][13][14][15]

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[16] Several 2-aminobenzothiazole hybrids have been synthesized and shown to be potent VEGFR-2 inhibitors with significant anticancer effects.[17][18][19]

B-Raf Kinase: The B-Raf protein is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas.[20] Imidazothiazole derivatives have been identified as potent inhibitors of V600E-B-RAF kinase, showing promising anti-melanoma activity.[20]

Src and Abl Kinases: The 2-aminothiazole scaffold is a core component of Dasatinib, a potent inhibitor of Src family kinases and Abl kinase.[4][5][21] Dasatinib is a clinically approved drug for the treatment of chronic myelogenous leukemia (CML).[21]

Other Kinase Targets: The versatility of the 2-aminothiazole scaffold extends to the inhibition of other kinases, including Phosphatidylinositol 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR) kinase.[22]

Non-Kinase Anticancer Targets

Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to target other critical cellular components.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[23] Certain 1,3-thiazole-based hydroxamic acids have been shown to be potent HDAC inhibitors with significant cytotoxicity against various cancer cell lines.[24][25]

Tubulin: The protein tubulin is the building block of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. The 2-aminothiazole core has been incorporated into compounds that act as tubulin modulators.[22]

Antimicrobial Applications: Targeting Essential Bacterial and Fungal Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated promising activity against both bacterial and fungal pathogens by targeting essential enzymes.

Antibacterial Target: DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and is a well-validated target for antibacterial drugs.[26][27] A series of 2-aminobenzothiazole-based compounds have been developed as potent DNA gyrase B inhibitors with broad-spectrum antibacterial activity against ESKAPE pathogens. These inhibitors have shown nanomolar inhibition of DNA gyrase.[28][29]

Antifungal Target: Lanosterol 14α-demethylase

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[30][31] This enzyme is the target of the widely used azole antifungal drugs.[30] Imidazole-thiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting CYP51 in Candida albicans.[6] Dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase have also been developed to combat azole-resistant candidiasis.[32][33]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives against their respective targets and cancer cell lines.

Derivative ClassTargetIC50 (nM)Reference
2-Acetamido-thiazolylthio acetic ester analoguesCDK21 - 10[10]
Diaminothiazole analoguesCDK20.9 - 1.5[34]
2-Aminothiazole-derived "Compound A"CDK4-[9]
2-Aminothiazole-derived "Compound A"CDK6-[9]
Imidazothiazole derivative 1zbV600E-B-RAF0.978[20]
Imidazothiazole derivative 1zbRAF18.2[20]
2-Aminobenzothiazole hybrid 4aVEGFR-291[17]
2-Aminobenzothiazole-based inhibitor EDNA Gyrase< 10
1,3-Thiazole-based hydroxamic acid 5fHDACs10[24]
DerivativeCancer Cell LineIC50 (µM)Reference
Imidazothiazole derivative 1zbUACC-62 (Melanoma)0.18[20]
Compound 20H1299 (Lung Cancer)4.89[5]
Compound 20SHG-44 (Glioma)4.03[5]
Compound 10HT29 (Colon Cancer)2.01[5]
Compound 28HT29 (Colon Cancer)0.63[5]
TH-39K562 (Leukemia)0.78[7]
Compound 27HeLa (Cervical Cancer)1.6[7]
Amino acid conjugate S3cA2780 (Ovarian Cancer)15.57[35]
Amino acid conjugate S3cA2780CISR (Cisplatin-resistant Ovarian Cancer)11.52[35]

Experimental Protocols

A variety of in vitro assays are employed to evaluate the efficacy of 2-aminothiazole derivatives. Below are generalized protocols for commonly used methods.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

Principle: Kinase activity can be measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

Protocol (Luminescence-based):

  • Add the kinase, substrate, and ATP to the wells of a 96-well plate.

  • Add the 2-aminothiazole derivative at various concentrations.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Add a kinase detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely correlated with kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the 2-aminothiazole derivative for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole derivatives.

CDK_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F S_phase_genes S-phase Genes E2F->S_phase_genes Two_AT_derivative 2-Aminothiazole Derivative Two_AT_derivative->CDK46 Angiogenesis_Pathway cluster_VEGF VEGF Signaling cluster_Inhibition_VEGF Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Two_AT_derivative_VEGF 2-Aminothiazole Derivative Two_AT_derivative_VEGF->VEGFR2 DNA_Gyrase_Workflow cluster_Gyrase Bacterial DNA Replication cluster_Inhibition_Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Two_AT_derivative_Gyrase 2-Aminothiazole Derivative Two_AT_derivative_Gyrase->DNA_Gyrase

References

Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of 2-Aminothiazole-5-carboxylic acid is crucial for its application in further research and development. This technical overview provides the molecular formula and molecular weight of this compound, presented in a clear, tabular format for ease of reference.

This compound is a heterocyclic building block with the CAS Number 40283-46-3.[1][2] Its chemical structure consists of a thiazole ring substituted with an amino group at position 2 and a carboxylic acid group at position 5.

Below is a summary of the key molecular data for this compound.

PropertyValueSource
Molecular Formula C4H4N2O2S[1][2][3]
Molecular Weight 144.15 g/mol [3][4]
Alternate Molecular Weight 144.2 g/mol [1][2]

The slight variation in molecular weight values (144.15 and 144.2) is common and depends on the source and the precision of the calculation.[1][2][3][4] The empirical formula, represented using the Hill Notation, is C4H4N2O2S.[4] This compound is also known by other names such as 2-Amino-5-thiazolecarboxylic acid and 2-Amino-1,3-thiazole-5-carboxylic acid.[3]

References

Stability and Degradation Profile of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation profile of 2-Aminothiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of direct experimental studies on this specific molecule, this document synthesizes information based on the known chemical properties of the 2-aminothiazole and carboxylic acid functional groups, as well as published stability studies of structurally related compounds. It outlines plausible degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, this guide presents detailed, best-practice experimental protocols for conducting forced degradation studies and proposes a stability-indicating analytical method. This information is intended to serve as a robust framework for researchers and drug development professionals to design and execute comprehensive stability programs for drug candidates incorporating the this compound scaffold.

Introduction

This compound is a versatile heterocyclic compound of significant interest in pharmaceutical research and development. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. The carboxylic acid group provides a convenient handle for further chemical modification and can influence the pharmacokinetic properties of a drug molecule. A thorough understanding of the stability and degradation profile of this compound is paramount for the development of safe, effective, and stable pharmaceutical products.

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance, potential degradation pathways, and the identification of degradation products. This information is essential for developing and validating stability-indicating analytical methods, selecting appropriate storage conditions, and identifying potential liabilities in the molecular structure.

This guide will explore the anticipated stability of this compound under various stress conditions and provide a foundation for experimental design.

Predicted Stability and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its two key functional groups: the 2-aminothiazole ring and the carboxylic acid. The interaction between these groups and their susceptibility to different stress conditions will determine the overall degradation profile.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound to hydrolysis is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, the primary amine of the 2-aminothiazole ring can be protonated. While the thiazole ring itself is generally stable to acid hydrolysis, extreme conditions (strong acid and high temperature) could potentially lead to ring opening. A more likely degradation pathway under acidic conditions is the deamination of the 2-amino group, although this typically requires specific reagents like nitrous acid.

  • Neutral Conditions: In neutral pH, the molecule is expected to be relatively stable.

  • Basic Conditions: Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate form. The 2-aminothiazole ring is generally stable to base-catalyzed hydrolysis. However, at elevated temperatures, degradation could occur.

A proposed workflow for investigating hydrolytic degradation is presented below.

cluster_hydrolysis Hydrolytic Degradation Workflow start This compound (in solution) acid Acidic Conditions (e.g., 0.1M HCl, 60°C) start->acid base Basic Conditions (e.g., 0.1M NaOH, 60°C) start->base neutral Neutral Conditions (e.g., Water, 60°C) start->neutral analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis neutral->analysis pathway Identify Degradation Products & Elucidate Pathways analysis->pathway

Workflow for Hydrolytic Degradation Study.
Oxidative Degradation

The 2-aminothiazole ring is susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. The electron-rich nature of the ring also makes it susceptible to attack by oxidizing agents.

Commonly used oxidizing agents in forced degradation studies include hydrogen peroxide (H₂O₂). The reaction with H₂O₂ could lead to N-oxidation of the amino group or oxidation of the thiazole ring.

Photodegradation

Thiazole-containing compounds are known to be photosensitive.[1] Exposure to UV or visible light can lead to the formation of reactive oxygen species, such as singlet oxygen, which can then react with the thiazole ring.[2] A potential photodegradation mechanism involves a [4+2] cycloaddition of singlet oxygen with the thiazole ring, leading to an unstable endoperoxide that can rearrange to various degradation products.[2] Decarboxylation upon UV irradiation has also been observed for a similar compound, 2-aminothiazole-4-carboxylic acid.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decarboxylation is a likely degradation pathway, yielding 2-aminothiazole. The presence of impurities or excipients in a formulation could potentially lower the decomposition temperature.

Proposed Forced Degradation Study Protocols

The following protocols are proposed for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be adequately characterized.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

Hydrolytic Stress
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points and dilute with the mobile phase.

Oxidative Stress

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and quench the reaction if necessary (e.g., with sodium bisulfite), then dilute with the mobile phase.

Photolytic Stress
  • Solution: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy. A control sample should be wrapped in aluminum foil to protect it from light.

  • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to the same light conditions as the solution.

Thermal Stress

Heat the solid compound in an oven at 105°C for 24 hours. Samples should be taken and dissolved in a suitable solvent for analysis.

The overall workflow for a comprehensive forced degradation study is depicted below.

cluster_forced_degradation Forced Degradation Study Workflow start Drug Substance: This compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) start->oxidation photolysis Photolytic Stress (UV/Vis Light) start->photolysis thermal Thermal Stress (Dry Heat) start->thermal analysis Analysis of Stressed Samples (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis identification Identification & Characterization of Degradation Products analysis->identification pathway Elucidation of Degradation Pathways identification->pathway method_dev Development & Validation of Stability-Indicating Method pathway->method_dev

Comprehensive Forced Degradation Study Workflow.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as a primary analytical technique. Mass spectrometry (MS) detection can be coupled with HPLC for the identification and characterization of degradation products.

HPLC Method Parameters (Proposed)
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Summary of Predicted Degradation Profile

The following table summarizes the predicted stability and potential degradation products of this compound under various stress conditions.

Stress ConditionPredicted StabilityPotential Degradation ProductsPlausible Degradation Pathway
Acidic Hydrolysis Moderately stable; degradation likely at high temperatures.2-Aminothiazole (from decarboxylation), potential ring-opened products.Decarboxylation, potential deamination (less likely), acid-catalyzed ring opening.
Basic Hydrolysis Relatively stable; degradation may occur at high temperatures.Potential ring-opened products.Base-catalyzed hydrolysis of the thiazole ring.
Oxidative Susceptible to degradation.Sulfoxide, sulfone derivatives, N-oxides.Oxidation of the sulfur atom in the thiazole ring, oxidation of the amino group.
Photolytic Likely to be photosensitive.Decarboxylation product (2-aminothiazole), products from ring cleavage.Photo-induced decarboxylation, reaction with singlet oxygen leading to endoperoxide formation and rearrangement.
Thermal Stable at ambient temperatures; degradation at high temperatures.2-Aminothiazole.Decarboxylation.

Conclusion

While direct experimental data on the stability of this compound is not currently available in the public domain, a scientifically grounded prediction of its degradation profile can be made based on the known chemistry of its functional groups and related structures. The primary anticipated degradation pathways include decarboxylation under thermal and photolytic stress, and oxidation of the thiazole ring. Hydrolytic degradation is expected to be less significant under mild conditions.

The proposed forced degradation protocols and the stability-indicating HPLC method provide a comprehensive framework for researchers to experimentally determine the stability of this compound and any drug candidates derived from it. The insights gained from such studies are indispensable for ensuring the development of robust, safe, and effective pharmaceutical products. It is strongly recommended that these hypothetical pathways and protocols be confirmed through rigorous experimental investigation.

References

Solubility Profile of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-aminothiazole-5-carboxylic acid in common organic solvents. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unpublished. This document addresses this data gap by providing a qualitative assessment of its expected solubility based on its physicochemical properties and the known solubility of structurally related compounds. Furthermore, it outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, chemists, and pharmaceutical scientists working with this compound, enabling them to develop effective formulation and analytical strategies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. A fundamental understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and the development of analytical methods. This guide aims to provide a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H4N2O2S[1][2]
Molecular Weight144.15 g/mol [1][3]
Melting Point214-216 °C[1]
pKa(Predicted) ~2-3 for the carboxylic acid, ~4-5 for the aminothiazole ringN/A
LogP0.06[1]

The presence of both a carboxylic acid and an amino group makes this compound an amphoteric molecule. This suggests that its solubility will be highly dependent on the pH of the medium. The positive LogP value indicates a slight preference for lipophilic environments over hydrophilic ones, although it is close to zero, suggesting some solubility in both polar and non-polar solvents.

Qualitative Solubility Assessment

While specific quantitative data is not available in the public domain, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its structure and from data on analogous compounds.

Expected Solubility:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), due to their ability to form strong hydrogen bonds with both the carboxylic acid and the amino group.

  • Moderate to Good Solubility: In polar protic solvents like methanol and ethanol. The parent compound, 2-aminothiazole, is known to be soluble in alcohols[4]. The carboxylic acid group should also contribute to solubility in these solvents. A related compound, 2-amino-5-methylthiazole, is also reported to be soluble in methanol[5].

  • Low Solubility: In less polar solvents such as acetone and ethyl acetate. While some interaction is possible, the high crystallinity and polar functional groups of the solute will likely limit its dissolution.

  • Very Low to Insoluble: In non-polar solvents like toluene, hexane, and diethyl ether. The parent 2-aminothiazole is soluble in diethyl ether, but the addition of the polar carboxylic acid group is expected to significantly decrease solubility in such non-polar media[4].

It is important to note that the stability of 2-aminothiazole derivatives in DMSO stock solutions can be a concern, with potential for degradation over time, especially when subjected to multiple freeze-thaw cycles[6].

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific databases and chemical supplier information did not yield any tabulated quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate as data becomes available.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Tetrahydrofuran (THF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Dimethylformamide (DMF)25Data not availableData not available
Toluene25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the isothermal saturation method.

5.1. Materials

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

5.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

5.3. HPLC-UV Method Development (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflows described in this guide.

Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal saturation method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data is currently lacking in the literature, a qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocol provided herein offers a standardized approach for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its application in research and development. The availability of accurate solubility data is essential for the continued exploration of the therapeutic potential of this compound and its derivatives.

References

Tautomerism in 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The activity and properties of these molecules are intrinsically linked to their tautomeric forms. This technical guide provides an in-depth analysis of the amino-imino tautomerism inherent to these derivatives. It consolidates findings from computational studies, NMR spectroscopy, and X-ray crystallography to elucidate the factors governing tautomeric equilibrium. Detailed experimental and computational protocols are provided to aid researchers in characterizing the tautomeric behavior of novel derivatives, a critical step in rational drug design and development.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomers are constitutional isomers of organic compounds that readily interconvert. Prototropic tautomerism, involving the migration of a proton, is the most common form. For 2-aminothiazole derivatives, the principal equilibrium is between the amino form and the imino form.[1][2] This equilibrium is not merely an academic curiosity; the dominant tautomer dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, all of which are critical for receptor binding and pharmacokinetic properties.

The 2-aminothiazole moiety is a key component in various approved drugs, highlighting the importance of understanding its fundamental chemical properties.[3] While the aromatic amino tautomer is generally considered the more stable form in solution for 2-aminothiazole itself, the equilibrium can be significantly influenced by substitution, particularly at the 5-position with a carboxylic acid or its derivatives, and by the surrounding environment.[4][5]

The Amino-Imino Tautomeric Equilibrium

The primary tautomeric equilibrium in 2-amino-4-methylthiazole-5-carboxylic acid involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom (N3).

Caption: Prototropic tautomerism in 2-amino-4-methylthiazole-5-carboxylic acid.

Evidence from Computational and Spectroscopic Analysis

The stability and prevalence of these tautomers have been investigated using both theoretical calculations and experimental methods.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of tautomers. Studies on the parent molecule, 2-amino-4-methylthiazole (AMT), provide a foundational understanding.[6] The amino form (AMT1) is predicted to be the most stable tautomer due to the aromatic stabilization of the thiazole ring.[6]

The relative energies calculated at the B3LYP/6-311++G(3df,3pd) level of theory demonstrate the significant energy penalty associated with the non-aromatic imino forms.

Table 1: Calculated Relative Energies for 2-Amino-4-methylthiazole Tautomers

Tautomer Description Relative Gibbs Free Energy (ΔG, kJ mol⁻¹) Predicted Abundance at 298 K
AMT1 Amino form 0.0 >99.9%
AMT2 Imino form 59.9 <0.1%
AMT3 Imino form 72.8 <0.1%
AMT5 Imino form 84.8 <0.1%

(Data adapted from theoretical calculations on the parent 2-amino-4-methylthiazole molecule[6])

These computational results strongly suggest that for the core scaffold, the amino tautomer overwhelmingly predominates in the gas phase. The introduction of a carboxylic acid or ester group at the C5 position is not expected to fundamentally shift this preference, although the precise energy differences may vary.

Spectroscopic and Crystallographic Evidence

Experimental data from various techniques confirm the complexity of this equilibrium, which is sensitive to the physical state and environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for studying tautomerism in solution.[7] For 2-aminothiazole derivatives, the amino form typically shows a broad singlet for the -NH₂ protons, whereas the imino form would show two distinct signals for the exocyclic =NH and the endocyclic -NH protons. In most non-polar and polar aprotic solvents, the amino form is found to be the major, if not exclusive, species observed.[8]

  • Raman and SERS Spectroscopy: For the parent 2-aminothiazole in aqueous solution, Raman spectroscopy combined with DFT calculations indicates that the amino tautomer is the main configuration.[4]

  • X-ray Crystallography: Solid-state analysis can reveal either tautomer. While many derivatives crystallize in the more stable amino form, there are documented cases where substituents, particularly those capable of forming strong intermolecular hydrogen bonds, can trap the molecule in the higher-energy imino form in the crystal lattice.[4][9] This highlights a crucial consideration for drug development: the solid-state structure may not represent the biologically relevant form in solution.

Influence of Solvents

The solvent environment can modulate the tautomeric equilibrium by differentially solvating the tautomers.[10][11]

Table 2: General Influence of Solvent on Tautomeric Equilibrium

Solvent Property Effect on Equilibrium Rationale
Polar Protic (e.g., Water, Methanol) Can stabilize both forms through H-bonding, but often favors the more polar tautomer. The effect is typically modest for 2-aminothiazoles where the amino form strongly dominates.[12] The solvent can act as both a hydrogen bond donor and acceptor, interacting with the -NH₂, =NH, and N atoms of the ring.
Polar Aprotic (e.g., DMSO, THF) Generally favors the amino tautomer. The dipole moment of the amino form is often well-stabilized by these solvents.[12] Solvation is driven primarily by dipole-dipole interactions.

| Non-Polar (e.g., Chloroform, Toluene) | Strongly favors the less polar tautomer, which is typically the amino form. Intramolecular hydrogen bonding can become more significant.[8] | Minimal solute-solvent interactions. |

While solvents can influence the equilibrium, studies on closely related heterocycles like 2-amino-1,3,4-thiadiazole show that the amino tautomer can remain strongly dominant across a range of solvents from THF to water.[12]

Experimental & Computational Protocols

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines the use of ¹H NMR to determine the tautomeric ratio in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~5-10 mg of the 2-aminothiazole derivative in 0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Transfer solution to a clean, dry NMR tube. prep1->prep2 acq1 Acquire standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). prep2->acq1 acq2 If peak broadening suggests exchange, acquire spectra at lower temperatures (e.g., 273 K, 253 K) to resolve tautomer signals. acq1->acq2 an1 Identify and assign characteristic proton signals for each potential tautomer. acq2->an1 an2 Integrate the signals corresponding to each distinct tautomer. an1->an2 an3 Calculate the molar ratio (K_T) from the integral values. an2->an3

Caption: Workflow for determining tautomeric equilibrium using NMR spectroscopy.

  • Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) that fully dissolves the compound. DMSO-d₆ is often preferred as its hydrogen bond accepting nature can help resolve NH proton signals.

  • Data Acquisition: Record a high-resolution ¹H NMR spectrum. Pay close attention to the 6-12 ppm region where NH and NH₂ protons typically resonate.

  • Variable Temperature (VT) NMR: If dynamic exchange between tautomers is suspected (indicated by broad peaks), acquiring spectra at different temperatures can help. Lowering the temperature can slow the interconversion, leading to sharp, distinct signals for each tautomer.

  • Quantification: The ratio of tautomers is determined by comparing the integration of non-exchangeable protons unique to each form. For example, the integral of the C4-methyl protons of the amino form versus the C4-methyl protons of the imino form.

Protocol 2: Computational Modeling of Tautomer Stability

This protocol describes a typical DFT workflow to calculate the relative energies of tautomers.

DFT_Workflow start Define Tautomeric Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) in gas phase. start->opt freq Frequency Calculation (Confirm true minima, obtain ZPE). opt->freq solv Single-Point Energy Calculation with Solvent Model (e.g., PCM, SMD) using gas-phase optimized geometry. freq->solv energy Calculate Relative Gibbs Free Energies (ΔG) ΔG = ΔE_solv + ΔG_corr_gas solv->energy end Determine Tautomer Population energy->end

Caption: Workflow for the computational investigation of tautomerism via DFT.

  • Structure Generation: Draw the 3D structures of all plausible tautomers (amino and various imino forms).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311++G(d,p).[12]

  • Frequency Analysis: Conduct a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: To model the system in solution, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[12] Specify the solvent of interest (e.g., water, DMSO).

  • Energy Calculation: The final Gibbs free energy in solution is calculated by adding the gas-phase thermal correction to the solution-phase electronic energy. The relative stability (ΔG) of each tautomer is then determined by subtracting the energy of the most stable tautomer.

Implications for Drug Design

The predominance of the amino tautomer has significant implications for drug development:

  • Receptor Interactions: The amino form presents two hydrogen bond donors (-NH₂) and an accessible ring nitrogen (N3) as a hydrogen bond acceptor. The imino form, conversely, has one donor at the exocyclic position (=NH), one donor in the ring (-NH), and no accessible ring nitrogen acceptor. This difference fundamentally alters how the molecule can dock into a protein's active site.

  • Physicochemical Properties: The aromatic amino tautomer is typically less polar and has different solubility and permeability characteristics compared to the non-aromatic, more charge-separated imino tautomer. These properties directly affect the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Reactivity: Acylation and other reactions at the 2-position proceed via the amino tautomer, as demonstrated by the regioselective formation of 2-acylamino derivatives.[2]

Conclusion

For derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, a combination of computational and experimental evidence indicates that the amino tautomer is the overwhelmingly predominant species in solution . While the solid-state structure can occasionally feature the imino form due to crystal packing forces, the solution-phase equilibrium, which is most relevant to biological activity, heavily favors the aromatic amino structure. This stability is rooted in the aromaticity of the thiazole ring. Researchers and drug developers should proceed with the understanding that the amino tautomer is the most likely form to interact with biological targets, and its specific hydrogen bonding patterns and physicochemical properties should be the primary focus in structure-activity relationship (SAR) studies and lead optimization.

References

The Rise of 2-Aminothiazoles: A Technical Guide to Preliminary Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including several clinically approved anticancer drugs like Dasatinib and Alpelisib.[1][2][3] This technical guide provides a comprehensive overview of the preliminary in vitro screening of novel 2-aminothiazole derivatives as potential anticancer agents, focusing on data presentation, detailed experimental protocols, and the visualization of key cellular and experimental processes.

In Vitro Cytotoxicity: A Quantitative Overview

The initial evaluation of novel 2-aminothiazole compounds invariably involves assessing their cytotoxic effects against a panel of human cancer cell lines. This screening provides crucial information on the potency and selectivity of the compounds. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are standard metrics used to quantify this activity.

Below is a summary of the in vitro anticancer activity of selected 2-aminothiazole derivatives from various studies.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 / GI50 Value
Compound 20 H1299Lung Cancer4.89 µM (IC50)[1]
SHG-44Glioma4.03 µM (IC50)[1]
Compound 49a HePG-2Liver Cancer20.2 µg/mL (IC50)[1]
MCF-7Breast Cancer60.9 µg/mL (IC50)[1]
2-(Alkylamido)thiazole analoguesL1210Leukemia4-8 µM (IC50)[1]
2-(Arylamido)thiazole derivativesL1210Leukemia0.2-1 µM (IC50)[1]
Compound 8a LeukemiaLeukemia92.7% (GI)[1]
Colon CancerColon CancerModerate Activity[1]
MelanomaMelanomaModerate Activity[1]
Renal CancerRenal CancerModerate Activity[1]
Breast CancerBreast CancerModerate Activity[1]
Compound 8c LeukemiaLeukemia96.2% (GI)[1]
Aminothiazole-paeonol derivative 13c AGSGastric Adenocarcinoma4.0 µM (IC50)[4]
HT-29Colorectal Adenocarcinoma4.4 µM (IC50)[4]
HeLaCervical Cancer5.8 µM (IC50)[4]
Aminothiazole-paeonol derivative 13d AGSGastric Adenocarcinoma7.2 µM (IC50)[4]
HT-29Colorectal Adenocarcinoma11.2 µM (IC50)[4]
HeLaCervical Cancer13.8 µM (IC50)[4]

Core Experimental Protocols

The discovery and evaluation of novel 2-aminothiazole anticancer agents follow a structured workflow, beginning with chemical synthesis and proceeding through in vitro biological assays.

General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[2] It involves the condensation reaction between an α-haloketone and a thiourea derivative.

Protocol:

  • Reactant Preparation: Dissolve a substituted thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Initiation: Add an α-haloketone (e.g., 3-bromo-2-oxopropanoate) (1.0 equivalent) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[5]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: The viable cells will metabolize the yellow MTT into a purple formazan product. After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[2]

Visualizing the Path to Discovery and Action

Understanding the logical flow of experiments and the biological mechanisms of action is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these processes.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Hantzsch Thiazole Synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Assays ic50->kinase sar Structure-Activity Relationship (SAR) apoptosis->sar cell_cycle->sar kinase->sar admet ADMET Prediction (In Silico) sar->admet

Caption: Drug discovery workflow for novel 2-aminothiazole anticancer agents.

G cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction compound 2-Aminothiazole Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->rtk Inhibition pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition src_abl Src/Abl Kinase compound->src_abl Inhibition bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Up-regulation compound->bax rtk->pi3k cell_proliferation Cell Proliferation & Survival pi3k->cell_proliferation src_abl->cell_proliferation caspase Caspase Activation bcl2->caspase Inhibits bax->caspase apoptosis Apoptosis caspase->apoptosis apoptosis->cell_proliferation Inhibits

Caption: Key anticancer mechanisms of action for 2-aminothiazole derivatives.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis seed Seed Cells in 96-well plate attach Allow Cells to Attach (24h) seed->attach treat Treat with 2-Aminothiazole Compound attach->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (2-4h) (Formazan Formation) mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (~570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Anticancer Activity

2-aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and pathways involved in cell proliferation and survival.[2]

  • Kinase Inhibition: A significant number of 2-aminothiazole compounds are designed as kinase inhibitors, competing with ATP for binding to the enzyme's active site.[2] They have been shown to target a range of kinases, including:

    • VEGFR and EGFR[1]

    • PI3K/Akt/mTOR pathway[1][2]

    • Src and Abl kinases[1][2]

  • Induction of Apoptosis: Many 2-aminothiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[6] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute apoptosis.[6]

  • Cell Cycle Arrest: These compounds can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G2/M or G0/G1 phases, thereby preventing cell division.[6]

References

Exploring 2-Aminothiazole Derivatives as Potent Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating broad-spectrum antibacterial and antifungal activities. This technical guide provides an in-depth overview of 2-aminothiazole derivatives as promising antimicrobial agents, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways to facilitate further research and development in this critical area.

Antimicrobial Activity of 2-Aminothiazole Derivatives

Numerous studies have demonstrated the potent in vitro activity of 2-aminothiazole derivatives against a wide range of clinically relevant pathogens. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Antibacterial Activity

2-aminothiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives against Bacterial Strains

Derivative TypeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivativeStaphylococcus aureus (MRSA)4[1]
Piperazinyl derivativeEscherichia coli8[1]
Thiazolyl-thioureaStaphylococcus aureus4 - 16[1][2]
Thiazolyl-thioureaStaphylococcus epidermidis4 - 16[1][2]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis0.008[1]
Thiourea derivativeGram-positive cocci2 - 32[1]
4-phenyl-substituted 2-aminothiazoleMycobacterium tuberculosis H37Rv≥ 500[3]
Trifluoromethoxy substituted aminothiazolesStaphylococcus aureus strains2 - 16[4]
Antifungal Activity

In addition to their antibacterial properties, many 2-aminothiazole derivatives exhibit potent antifungal activity against various yeast and mold species.

Table 2: Zone of Inhibition of Selected 2-Aminothiazole Derivatives against Fungal Strains

Compound CodeAspergillus niger (mm)Candida albicans (mm)Concentration (µg/mL)Reference
NS-1121350[5]
NS-11315100[5]
NS-2131550[5]
NS-21413100[5]
NS-3121350[5]
NS-31412100[5]
NS-4151750[5]
NS-41415100[5]
NS-5161950[5]
NS-51720100[5]
NS-6131550[5]
NS-61214100[5]
NS-7121450[5]
NS-71416100[5]
NS-8192150[5]
NS-81820100[5]
Standard222550[5]
Standard2325100[5]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is often achieved through well-established chemical reactions, with the Hantzsch thiazole synthesis being a cornerstone method.[6][7][8] Subsequent evaluation of their antimicrobial properties relies on standardized microbiological assays.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation reaction between an α-haloketone and a thioamide.[6][7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) in a suitable solvent such as ethanol or methanol.[6]

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period (e.g., 30 minutes to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6][9]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize any acid formed and to precipitate the product.[6]

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing with water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Cyclization & Dehydration reagents->intermediate Reaction solvent Solvent (e.g., Ethanol) conditions Heat/Reflux product 2-Aminothiazole Derivative intermediate->product Formation

General workflow for Hantzsch thiazole synthesis.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method or the agar disk/well diffusion method.[5][9]

2.2.1. Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a substance.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2.2.2. Agar Disk/Well Diffusion Method (for Zone of Inhibition)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Experimental Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Nutrient Agar for bacteria, Sabouraud-Dextrose Agar for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.[5][7]

  • Application of Compounds: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Alternatively, create wells in the agar and add a defined volume of the compound solution.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk/well where microbial growth is inhibited) in millimeters.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound Synthesized 2-Aminothiazole Derivative mic Broth Microdilution (Determine MIC) compound->mic diffusion Agar Diffusion (Measure Zone of Inhibition) compound->diffusion microbe Standardized Microbial Inoculum microbe->mic microbe->diffusion quantitative Quantitative Data (MIC values) mic->quantitative qualitative Qualitative/Semi-quantitative Data (Zone of Inhibition) diffusion->qualitative

Workflow for antimicrobial susceptibility testing.

Mechanism of Action

While the exact mechanisms of action for all 2-aminothiazole derivatives are not fully elucidated, several studies have proposed potential molecular targets. Molecular docking studies have suggested that these compounds may act by inhibiting essential microbial enzymes.[10][11]

Proposed Mechanisms:

  • Antibacterial Action: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[10][11]

  • Antifungal Action: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[10][11]

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell murB MurB Enzyme peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Catalyzes cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis_b Cell Lysis cyp51 CYP51 Enzyme ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes cell_membrane Cell Membrane Integrity ergosterol->cell_membrane Maintains lysis_f Cell Lysis aminothiazole 2-Aminothiazole Derivative aminothiazole->murB Inhibits aminothiazole->cyp51 Inhibits

Proposed mechanisms of antimicrobial action.

Conclusion and Future Directions

2-aminothiazole derivatives represent a versatile and promising class of antimicrobial agents with demonstrated efficacy against a broad spectrum of bacterial and fungal pathogens. The straightforward synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new drugs to combat antimicrobial resistance. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as further elucidating the precise molecular mechanisms of action to guide rational drug design. In vivo efficacy and toxicological studies will be crucial next steps in translating these promising in vitro findings into clinically viable therapeutics.

References

Methodological & Application

Application Note: A Scalable, Two-Step Synthesis Protocol for 2-Aminothiazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed, large-scale synthesis protocol for 2-aminothiazole-5-carboxamides, a crucial scaffold in many pharmaceutically active compounds. The presented method is an efficient, high-yielding process suitable for drug development and manufacturing environments.

The 2-aminothiazole core is a significant structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor properties.[1][2] This protocol outlines a robust two-step synthesis, commencing with the formation of a β-ethoxyacrylamide intermediate, followed by a one-pot cyclization to yield the final 2-aminothiazole-5-carboxamide. This method is advantageous as it avoids the potentially problematic coupling of sterically hindered anilines with 2-aminothiazole-5-carboxylic acid and eliminates the need for protecting groups.[3]

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of 2-aminothiazole-5-carboxamides.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thiazole Ring Formation A Start: Aniline Derivative & 3-Ethoxyacryloyl Chloride B Reaction in THF with Pyridine A->B C Work-up: Aqueous Wash & Solvent Removal B->C D Intermediate: N-Aryl-3-ethoxyacrylamide C->D E Intermediate in Dioxane/Water D->E Proceed to next step F Add NBS, then Thiourea E->F G Heat to Reflux F->G H Work-up: Cooling, Filtration & Washing G->H I Final Product: 2-Aminothiazole-5-carboxamide H->I

Caption: Overall workflow for the synthesis of 2-aminothiazole-5-carboxamides.

Chemical Reaction Pathway

The chemical transformation for the synthesis of a representative 2-aminothiazole-5-carboxamide, specifically N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, is depicted below.[3]

G r1 Aniline Derivative inter N-Aryl-3-ethoxyacrylamide (Intermediate) r1->inter Pyridine, THF plus1 + plus1->inter Pyridine, THF r2 3-Ethoxyacryloyl Chloride r2->inter Pyridine, THF prod 2-Aminothiazole-5-carboxamide (Final Product) inter->prod Dioxane/Water, Heat plus2 + plus2->prod Dioxane/Water, Heat reagent1 1. NBS 2. Thiourea reagent1->prod Dioxane/Water, Heat

Caption: Chemical reaction pathway for the synthesis of 2-aminothiazole-5-carboxamides.

Experimental Protocols

This protocol is based on the synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide and can be adapted for other aniline derivatives.[3]

Materials and Equipment
  • Reagents: 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride, pyridine, tetrahydrofuran (THF), N-bromosuccinimide (NBS), thiourea, 1,4-dioxane, deionized water, ethyl acetate, brine.

  • Equipment: Large-scale reaction vessel with overhead stirrer, heating/cooling mantle, condenser, dropping funnel, filtration apparatus (e.g., Buchner funnel), rotary evaporator, vacuum oven.

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
  • Vessel Preparation: Charge a dry, clean reaction vessel with 2-chloro-6-methylaniline (1.0 eq) and tetrahydrofuran (THF, approx. 5 L/kg of aniline).

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 eq) to the reaction mixture while maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: Add 3-ethoxyacryloyl chloride (1.1 eq) dropwise via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water (approx. 5 L/kg of aniline).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. The product can be used in the next step without further purification if purity is >95%.

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • Vessel Preparation: Charge the reaction vessel with the crude (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) from the previous step and a solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v, approx. 8 L/kg of acrylamide).

  • NBS Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Thiourea Addition: After stirring for 30 minutes post-NBS addition, add thiourea (1.2 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add the mixture to a stirred solution of saturated sodium bicarbonate to neutralize any remaining acid and precipitate the product.

    • Filter the resulting solid using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water and then with a cold non-polar solvent like hexane or diethyl ether to remove impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide.

ParameterStep 1: Amide FormationStep 2: Thiazole Formation
Key Starting Material 2-chloro-6-methylaniline(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
Typical Scale (molar eq.) 1.01.0
Reaction Solvent Tetrahydrofuran (THF)1,4-Dioxane / Water
Reaction Temperature 0 °C to Room Temp.Room Temp. to Reflux (80-90 °C)
Reaction Time 2 - 4 hours3 - 5 hours
Typical Isolated Yield 70 - 80%[3]90 - 95%[3]
Overall Yield -63 - 76%
Product Purity (by HPLC) > 95%> 98%

Note: Yields and reaction times may vary depending on the specific aniline substrate and the scale of the reaction. Optimization of reaction conditions may be necessary for different derivatives.

References

Application Notes and Protocols: Hantzsch Synthesis of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2][3] This application note provides detailed protocols and supporting data for the synthesis of 2-aminothiazole-5-carboxylates, a scaffold of significant interest in pharmaceutical and medicinal chemistry.[4] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy.[5]

The synthesis is achieved through the condensation of an α-halocarbonyl compound, typically an α-halo-β-ketoester, with thiourea.[2] This document outlines both a traditional two-step method and a more efficient one-pot procedure, offering researchers flexibility based on available starting materials and desired experimental workflow.

Reaction Principle

The fundamental transformation in the Hantzsch synthesis of 2-aminothiazole-5-carboxylates is the reaction between an α-halo-β-ketoester and thiourea. The reaction can be executed in two distinct stages: the synthesis and isolation of the α-halo intermediate, followed by its cyclization with thiourea. Alternatively, a one-pot synthesis can be employed where the α-halogenation of the β-ketoester is performed in situ followed by the addition of thiourea, streamlining the process.[4][6][7]

Data Presentation

The following tables provide a summary of quantitative data for the synthesis of various 2-aminothiazole-5-carboxylates, facilitating comparison of different synthetic approaches and substrate scopes.

Table 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

EntryMethodKey ReagentsHalogenating AgentSolventReaction Time (h)Temperature (°C)Yield (%)M.p. (°C)
1Two-StepEthyl 2-chloro-3-oxobutanoate, Thiourea-Ethanol3Reflux64178-179
2One-PotEthyl acetoacetate, ThioureaNBSWater/THF4RT, then 8072178-179[4]
3One-PotEthyl acetoacetate, ThioureaNBS (in water with β-cyclodextrin)Water-5094178-180[6][7]

NBS: N-Bromosuccinimide

Table 2: One-Pot Synthesis of Various 2-Aminothiazole-5-carboxylates

ProductR¹ (at C4)R² (Ester)Yield (%)M.p. (°C)
Ethyl 2-amino-4-methylthiazole-5-carboxylateMeEt94178-180[6][7]
Ethyl 2-amino-4-ethylthiazole-5-carboxylateEtEt92162-164[6][7]
Ethyl 2-amino-4-propylthiazole-5-carboxylatePrEt90155-157[6][7]
Ethyl 2-amino-4-phenylthiazole-5-carboxylatePhEt91198-200[6][7]
Methyl 2-amino-4-phenylthiazole-5-carboxylatePhMe89210-212[6][7]
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate4-Cl-PhEt87220-222[6][7]
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate4-MeO-PhEt92188-190[6][7]

Reaction conditions for Table 2 are based on the one-pot synthesis using NBS and β-cyclodextrin in water at 50°C.[6][7]

Table 3: Characterization Data for Ethyl 2-Amino-4-methylthiazole-5-carboxylate

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)
¹³C NMR (CDCl₃, 100 MHz)δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (O=C ), 170.21 (thiazole-2-C )
IR (KBr, cm⁻¹) 3425, 3300 (NH₂), 1675 (C=O), 1620 (C=N)
MS (m/z) 187 [M+H]⁺

(Data sourced from reference[4])

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is suitable when the α-halocarbonyl compound is available or synthesized separately.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Thiourea

  • Ethanol (absolute)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1 eq.) to the solution.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the white solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This efficient one-pot method avoids the isolation of the α-bromo intermediate.[4]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Heating mantle with temperature control

  • Büchner funnel and filtration apparatus

Procedure:

  • To a round-bottom flask containing a mixture of water (50.0 mL) and THF (20.0 mL), add ethyl acetoacetate (0.05 mol, 1.0 eq.).

  • Cool the mixture to below 0°C in an ice-water bath with stirring.

  • Add N-bromosuccinimide (0.06 mol, 1.2 eq.) portion-wise, maintaining the temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC.

  • Add thiourea (0.05 mol, 1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[4]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis A α-Halo-β-ketoester C Thiouronium Salt Intermediate A->C Nucleophilic attack by S B Thiourea B->C D Enol Intermediate C->D Tautomerization E Cyclized Intermediate (Thiazoline) D->E Intramolecular cyclization F 2-Aminothiazole-5-carboxylate E->F Dehydration H2O H₂O E->H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for One-Pot Synthesis

One_Pot_Workflow start Start: β-Ketoester in Aqueous THF step1 1. Cool to 0°C start->step1 step2 2. Add NBS step1->step2 step3 3. Stir at RT for 2h (α-Halogenation) step2->step3 step4 4. Add Thiourea step3->step4 step5 5. Heat to 80°C for 2h (Cyclization) step4->step5 step6 6. Cool to RT (Precipitation) step5->step6 step7 7. Vacuum Filtration step6->step7 step8 8. Wash with Water step7->step8 step9 9. Recrystallization step8->step9 end End: Pure Product step9->end

Caption: Workflow for the one-pot synthesis of 2-aminothiazole-5-carboxylates.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Aminothiazole-5-carboxylic Acid Phenylamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-aminothiazole-5-carboxylic acid phenylamide derivatives, a class of compounds with significant potential in anticancer drug discovery. It also outlines protocols for evaluating their biological activity, focusing on their antiproliferative effects on cancer cell lines.

Introduction

2-Aminothiazole derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound phenylamide core, in particular, has been explored for the development of potent kinase inhibitors.[2][3] Notably, derivatives of this scaffold have been designed based on the structure of the successful anti-cancer drug dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5][6] These compounds often exhibit potent and selective antiproliferative activity against various cancer cell lines.[5]

This guide offers a systematic approach to the synthesis and biological evaluation of this promising class of compounds.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound phenylamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide)K563 (Leukemia)Comparable to Dasatinib[6]
MDA-MB-231 (Breast Cancer)Inactive[6]
MCF-7 (Breast Cancer)20.2[5][6]
HT-29 (Colon Cancer)21.6[5][6]
Dasatinib K563 (Leukemia)11.08[5]
MDA-MB-231, MCF-7, HT-29< 1[5][6]
Compound 21 K563 (Leukemia)16.3[5]
Compound 10 HT-29 (Colon Cancer)2.01[5]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[5]
Compound 20 H1299 (Lung Cancer)4.89[5]
SHG-44 (Glioma)4.03[5]
Compounds 23 & 24 HepG2 (Liver Cancer)0.51 mM & 0.57 mM[5]
PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[5]

Experimental Protocols

A. Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes a common and efficient method for the synthesis of the core scaffold.[4][7][8][9]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thiazole Ring Formation A 3-Ethoxyacryloyl chloride C (E)-N-(2-chloro-6-methylphenyl)- 3-ethoxyacrylamide A->C B 2-Chloro-6-methylaniline B->C F 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C->F + NBS, Thiourea D N-Bromosuccinimide (NBS) E Thiourea

Caption: General workflow for the synthesis of the 2-aminothiazole-5-carboxamide core structure.

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [4]

  • To a cold (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) while maintaining the temperature.

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).

  • Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.

  • Dilute the slurry with toluene (275 mL) and stir for 15 minutes at 20-22°C, then for 1 hour at 0°C.

  • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [4]

  • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.

  • After the addition is complete, add thiourea and heat the mixture to facilitate ring closure.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization from a suitable solvent system, such as THF/hexane or methanol/water.[10]

B. In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12]

Diagram of the Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of 2-aminothiazole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: General experimental workflow for determining anticancer activity using the MTT assay.

  • Cell Culture: Culture human cancer cell lines (e.g., K563, MCF-7, HT-29) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives. Include a positive control (e.g., dasatinib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[12] Two important kinase families targeted by these compounds are the Src family kinases and Checkpoint kinase 1 (Chk1).

Src Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, migration, and survival.[3] Their overexpression or hyperactivation is implicated in many types of tumors.[3]

Diagram of the Src Signaling Pathway Inhibition:

Src_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Src Inhibition

Caption: Inhibition of the Src signaling pathway by 2-aminothiazole derivatives.

Chk1 Signaling Pathway

Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response.[13][14] It is essential for stabilizing replication forks and arresting the cell cycle to allow for DNA repair.[14] Cancer cells with high levels of replication stress are often more dependent on Chk1 for survival, making it an attractive therapeutic target.[14] Inhibition of Chk1 can lead to increased DNA damage and cell death in cancer cells.[13][15]

Diagram of the Chk1 Signaling Pathway Inhibition:

Chk1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Sensing Chk1 Chk1 Kinase ATR->Chk1 Activation CellCycleArrest Cell Cycle Arrest & DNA Repair Chk1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Prevention of Inhibitor 2-Aminothiazole Derivative Inhibitor->Chk1 Inhibition Inhibitor->Apoptosis Induction of

References

Application Notes: N-Acylation of 2-Aminothiazole-5-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

The N-acylation of 2-aminothiazole-5-carboxylic acid esters is a fundamental transformation in medicinal chemistry, yielding a scaffold of significant therapeutic interest. These derivatives are recognized for a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminothiazole core is a key pharmacophore found in numerous approved drugs and clinical candidates, such as the anticancer agent Dasatinib.[1][2]

The acylation of the exocyclic amino group at the C2 position allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[2] The resulting amide linkage is crucial for the biological activity of many of these compounds.[3] This document provides detailed protocols for two common and effective methods for the N-acylation of this compound esters: direct acylation with acyl halides and amide bond formation using a coupling agent.

General Reaction Scheme

The core chemical transformation involves the formation of an amide bond between the 2-amino group of the thiazole ester and a carboxylic acid or its activated derivative.

G cluster_reactants Reactants cluster_products Product Aminothiazole 2-Aminothiazole-5- carboxylic acid ester plus + AcylatingAgent Acylating Agent (R-COX or R-COOH) Product N-Acylated-2-aminothiazole-5- carboxylic acid ester AcylatingAgent->Product Base / Catalyst Solvent, Temp.

Caption: General scheme for the N-acylation of 2-aminothiazole esters.

Protocol 1: N-Acylation using Acyl Halides

This method is a robust and widely used procedure for forming N-acyl bonds. It involves the reaction of the 2-aminothiazole ester with an acyl halide (e.g., acyl chloride or bromide) in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine is often used as both the base and the solvent.[4]

Experimental Workflow

G cluster_main Protocol 1: Acyl Halide Method arrow arrow start Start dissolve Dissolve 2-aminothiazole ester in anhydrous pyridine or DCM start->dissolve cool Cool mixture to 0 °C (Ice Bath) dissolve->cool add_acyl Add acyl halide dropwise with constant stirring cool->add_acyl react Stir at 0 °C to room temperature (Monitor by TLC) add_acyl->react workup Perform aqueous work-up (Quench with water, extract) react->workup purify Purify crude product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for N-acylation using the acyl halide method.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound ester (1.0 equivalent) in an anhydrous solvent such as pyridine or dichloromethane (DCM).[4][5]

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acylation : While stirring vigorously, add the desired acyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.[5] If using an inert solvent like DCM, a base such as NaHCO₃ or pyridine should be added.[6]

  • Reaction Progression : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up : Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[5] If DCM was used, quench the reaction with water, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[5]

  • Purification : Collect the solid product by filtration, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Data Summary: Acyl Halide Method
ParameterDescriptionReference
Substrate Ethyl 2-amino-4-methylthiazole-5-carboxylate[7]
Acylating Agent Acyl halides (e.g., Acetyl chloride, Benzoyl chloride)[4]
Base Pyridine, Sodium Bicarbonate (NaHCO₃)[4][6]
Solvent Pyridine, Dichloromethane (CH₂Cl₂)[4][6]
Temperature 0 °C to Room Temperature[5][6]
Reaction Time 12 - 24 hours[5]
Yield Generally reported as good to high[4]

Protocol 2: N-Acylation via Amide Coupling Reagents

This protocol is ideal for directly coupling a carboxylic acid to the 2-aminothiazole ester, avoiding the need to first synthesize an acyl halide. Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly employed in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3][8]

Experimental Workflow

G cluster_main Protocol 2: Coupling Agent Method arrow arrow start Start dissolve Dissolve aminothiazole ester (1.0 eq), carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DMF or DCM start->dissolve add_edci Add EDCI (1.2 eq) to the mixture dissolve->add_edci react Stir at room temperature (Monitor by TLC) add_edci->react workup Perform aqueous work-up (Dilute with water, extract with EtOAc) react->workup purify Purify crude product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for N-acylation using a coupling agent.

Detailed Experimental Protocol
  • Reaction Setup : To a solution of the this compound ester (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), add a catalytic amount of DMAP (0.1 equivalents).[3]

  • Coupling Agent Addition : Add EDCI (1.2 equivalents) to the stirred mixture in one portion at room temperature.[8]

  • Reaction Progression : Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.

Data Summary: Coupling Agent Method
ParameterDescriptionReference
Substrate 2-Aminothiazole derivatives[8]
Acylating Agent Various aliphatic, aromatic, and heteroaromatic carboxylic acids[3][8]
Coupling Agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[8]
Catalyst / Base DMAP (4-Dimethylaminopyridine)[3]
Solvent DMF (Dimethylformamide), DCM (Dichloromethane)[3]
Temperature Room Temperature[3]
Reaction Time 12 - 24 hours-
Yield Varies depending on substrates; generally moderate to high-

Application in Drug Development: Kinase Inhibition

Many N-acylated 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are critical targets in oncology. These compounds can competitively bind to the ATP-binding pocket of kinases, disrupting downstream signaling pathways that control cell proliferation and survival.[8]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K ATP AKT Akt/PKB PI3K->AKT ATP mTOR mTOR AKT->mTOR ATP Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-Acylated Thiazole (Kinase Inhibitor) Block Inhibitor->Block Block->PI3K

Caption: Inhibition of a kinase signaling pathway by an N-acylated thiazole.

References

2-Aminothiazole-5-carboxylic Acid: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent structural features allow for versatile modifications, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets implicated in cancer and other diseases. This document provides a comprehensive overview of the application of this scaffold in kinase inhibitor design, along with detailed protocols for the synthesis and biological evaluation of representative compounds.

Introduction to this compound in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions, most notably cancer. The 2-aminothiazole core serves as an excellent starting point for the development of ATP-competitive kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature exploited in kinase inhibitor design. The thiazole ring itself provides a rigid core for the attachment of various substituents at the 4 and 5 positions, allowing for the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity. The carboxylic acid at the 5-position, often derivatized as an amide, provides a crucial vector for introducing diversity and targeting specific sub-pockets within the kinase active site.

A prime example of a successful drug molecule based on this scaffold is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the this compound scaffold.

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
DasatinibAbl<1-[1]
DasatinibSrc0.5-[1]
DasatinibLck0.4-[1]
DasatinibYes0.6-[1]
DasatinibFyn0.2-[1]
Compound 1 Cdk5/p252000Colorimetric ELISA-based HTS[2]
Compound 20 Cdk5/p2533Colorimetric ELISA-based HTS[2]
Compound 21 Cdk5/p25PotentColorimetric ELISA-based HTS[2]
Compound 22 Cdk5/p25InactiveColorimetric ELISA-based HTS[2]
Compound 26 (LDN-193594) Cdk5/p25PotentColorimetric ELISA-based HTS[2]
Compound 2 ItkPotentJurkat T-cell IL-2 secretion assay[3]
Compound 33 CK2400P32 radioactive kinase assay[4]
Compound 36 B-RAF V600E50In vitro kinase assay[4]
Compound 39 B-RAF V600E0.978In vitro kinase assay[4]
Compound 29 Aurora A79In vitro kinase assay[4]
Compound 30 Aurora A140In vitro kinase assay[4]
Compound 4a VEGFR-291In vitro enzymatic assay[5]
Compound 13m p38α MAPK31Carrageenan-induced rat paw edema model[6]

Experimental Protocols

Chemical Synthesis

General Procedure for the Synthesis of 2-Amino-N-arylthiazole-5-carboxamides (Dasatinib Analogs)

This protocol outlines a common route for the synthesis of 2-aminothiazole-5-carboxamide derivatives, exemplified by the synthesis of Dasatinib's core structure.[7][8]

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add 3-ethoxyacryloyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and add 1N HCl to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add thiourea (1.2 eq) and heat the reaction mixture to 80 °C for 2 hours.

  • Cool the reaction to room temperature and add a saturated solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole-5-carboxamide.

Step 3: Coupling with a Pyrimidine Moiety (Dasatinib Synthesis)

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.1 eq) in a suitable solvent like n-butanol, add a base such as sodium tert-butoxide (2.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water and a cold solvent like methanol, and dry under vacuum to obtain the penultimate intermediate.

Step 4: Final Coupling to Synthesize Dasatinib

  • A mixture of the penultimate intermediate (1.0 eq) and N-(2-hydroxyethyl)piperazine (3.0 eq) in n-butanol is heated to reflux for 12-16 hours.

  • Cool the reaction mixture to room temperature, and add water to precipitate the product.

  • Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield Dasatinib.

Biological Assays

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the IC50 values of synthesized compounds against a target kinase.[9][10]

Materials:

  • Recombinant Kinase (e.g., Src, Abl, Cdk5)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the kinase reaction buffer, the recombinant kinase, and the specific substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or [γ-³²P]ATP) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the paper/membrane extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Dry the paper/membrane and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Akt Akt PI3K->Akt MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway Cell_Survival Cell Survival Akt->Cell_Survival MAPK_pathway->Cell_Proliferation

Caption: Simplified Src kinase signaling pathway.

Cdk5 Signaling Pathway in Neurodegeneration

Cdk5_Signaling Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ, Oxidative Stress) Calcium_Influx ↑ Intracellular Ca²⁺ Neurotoxic_Stimuli->Calcium_Influx Calpain Calpain Activation Calcium_Influx->Calpain p35 p35 Calpain->p35 cleavage p25 p25 p35->p25 Cdk5_p25 Hyperactive Cdk5/p25 Complex p25->Cdk5_p25 Cdk5 Cdk5 Cdk5->Cdk5_p25 Tau Tau Cdk5_p25->Tau hyperphosphorylates APP APP Cdk5_p25->APP phosphorylates Neurofilaments Neurofilaments Cdk5_p25->Neurofilaments phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau Abeta_Production ↑ Aβ Production APP->Abeta_Production Cytoskeletal_Disruption Cytoskeletal Disruption Neurofilaments->Cytoskeletal_Disruption Neuronal_Dysfunction Neuronal Dysfunction & Death Hyperphosphorylated_Tau->Neuronal_Dysfunction Abeta_Production->Neuronal_Dysfunction Cytoskeletal_Disruption->Neuronal_Dysfunction

Caption: Cdk5 signaling in neurodegeneration.

Itk Signaling Pathway in T-Cells

Itk_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen (pMHC) Antigen->TCR CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 LAT LAT ZAP70->LAT Itk Itk SLP76->Itk LAT->Itk PI3K->Itk recruits to membrane PLCg1 PLCγ1 Itk->PLCg1 activates IP3 IP₃ PLCg1->IP3 DAG DAG PLCg1->DAG Calcium_Flux Ca²⁺ Flux IP3->Calcium_Flux PKC PKC DAG->PKC NFAT NFAT Calcium_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation

Caption: Itk signaling pathway in T-cell activation.

Experimental Workflow for Kinase Inhibitor Discovery

Workflow Start Start: Identify This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening: In Vitro Kinase Assay Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Optimization Lead Optimization: Improve Potency & Selectivity SAR->Optimization Optimization->Synthesis Cell_based Cell-Based Assays (Proliferation, Apoptosis) Optimization->Cell_based In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_based->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Kinase inhibitor discovery workflow.

References

Synthesis of Dasatinib Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a crucial intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This document outlines various synthetic routes for this key intermediate, providing detailed experimental protocols and comparative data to assist researchers and drug development professionals in optimizing its production. Several methods for its synthesis have been developed, each with distinct advantages and challenges.

Synthetic Strategies Overview

Multiple synthetic pathways to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide have been reported. The primary approaches include:

  • Route A: Starting from 2-aminothiazole-5-ethyl formate, this method involves a four-step process of amino group protection, hydrolysis, amidation, and deprotection.

  • Route B: This pathway begins with the synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is subsequently converted to the target molecule in a one-pot reaction with N-bromosuccinimide (NBS) and thiourea.[2][3]

  • Route C: An alternative approach utilizes tert-butoxycarbonyl (Boc) as a protecting group for a 2-aminothiazole derivative, followed by hydrolysis, coupling with 2-chloro-6-methylaniline, and final deprotection.[4][5]

The selection of a particular route may depend on factors such as raw material availability, desired purity, scalability, and environmental considerations.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key synthetic routes, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Route A: From 2-Aminothiazole-5-ethyl Formate

This route involves the protection of the amino group of 2-aminothiazole-5-ethyl formate, followed by saponification, amidation, and deprotection to yield the final product.

Logical Workflow for Route A

A 2-Aminothiazole-5-ethyl Formate B Protection (Cbz-Cl) A->B C Compound II (2-CBZ-aminothiazole-5-ethyl formate) B->C D Hydrolysis (NaOH) C->D E Compound III (2-CBZ-aminothiazole-5-carboxylic acid) D->E F Amidation (Methanesulfonyl chloride, 2-chloro-6-methylaniline) E->F G Compound IV (2-CBZ-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide) F->G H Deprotection (AlCl3-anisole) G->H I 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide H->I

Caption: Synthetic pathway starting from 2-aminothiazole-5-ethyl formate.

Experimental Protocol:

  • Protection of 2-aminothiazole-5-ethyl formate (Compound II):

    • Suspend 172g (1 mol) of ethyl 2-aminothiazole-5-carboxylate in 1000g of dichloromethane.

    • Add 168g (2 mol) of sodium bicarbonate and stir.

    • Cool the mixture to 10-15°C and add 255g (1.5 mol) of benzyl chloroformate dropwise over 3 hours.

    • Allow the reaction to proceed at room temperature for 5 hours.

    • Remove dichloromethane under reduced pressure.

    • Add 2000g of purified water, stir for 30 minutes, and filter.

    • Wash the filter cake with water and then suspend it in 1000g of methanol with 100g of glacial acetic acid.

    • Stir at room temperature for 30 minutes, then cool to 0-5°C and stir for 1 hour before filtering to obtain an off-white solid.

    • Dry the solid at 50°C to yield Compound II.[1]

  • Hydrolysis of Compound II to Compound III:

    • Dissolve 100g of sodium hydroxide in 1500g of 30% ethanol aqueous solution, maintaining the temperature below 30°C.

    • Add 308g (1 mol) of Compound II and incubate at 30°C for 8 hours.

    • Cool the reaction to 0-5°C and adjust the pH to 3 with 2N concentrated hydrochloric acid to precipitate a solid.

    • Stir for 1 hour at 0-5°C, filter, and wash the filter cake with 1000g of purified water.

    • Dry the solid at 80°C to obtain Compound III.[1]

  • Amidation of Compound III to Compound IV:

    • Dissolve 280g (1 mol) of Compound III in 1000g of pyridine and cool to 0-5°C.

    • Add 125g (1.1 mol) of methanesulfonyl chloride dropwise over 1 hour and maintain the temperature for 5 hours.

    • Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.

    • Maintain the reaction at 80°C for 8 hours.

    • Remove pyridine under reduced pressure.

    • Add 2000g of 50% methanol-water, stir at room temperature for 3 hours, and filter.

    • Dry the product at 80°C to obtain Compound IV.[1]

  • Deprotection of Compound IV to Final Product:

    • The patent describes the use of aluminum trichloride-anisole for the removal of the CBZ protecting group to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][6]

Quantitative Data for Route A:

StepProductStarting Material (moles)ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Compound II1.0Benzyl chloroformate, NaHCO₃Dichloromethane10-15 then RT890
2Compound III1.0NaOH30% Ethanol/Water30893
3Compound IV1.0Methanesulfonyl chloride, 2-chloro-6-methylanilinePyridine0-5 then 801485
Route B: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This synthetic approach involves the formation of an acrylamide intermediate followed by a cyclization reaction.

Experimental Workflow for Route B

A 2-chloro-6-methylaniline B Acylation (3-ethoxyacryloyl chloride) A->B C (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide B->C D Cyclization (NBS, Thiourea) C->D E 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide D->E

Caption: Synthesis via an acrylamide intermediate.

Experimental Protocol:

  • Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a cold (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol).

    • Warm the mixture to 20°C and stir for 2 hours.

    • Cool to 0-10°C and add 1N hydrochloric acid (115 mL).

    • Dilute with water (310 mL) and concentrate under vacuum to a thick slurry.

    • Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

    • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to obtain the product.[2]

  • Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • A one-pot reaction involves treating N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.[3]

    • In a 5L reaction flask, add 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide and 3.5L of isopropanol.

    • Add 300g of NBS in batches while stirring, keeping the temperature below 25°C.[3]

Quantitative Data for Route B:

StepProductStarting Material (moles)ReagentsSolventTemperature (°C)Time (h)Yield (%)
1(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide0.423-ethoxyacryloyl chloride, PyridineTHF, Toluene0-5 then 203.2573.6
2Final Product-NBS, ThioureaIsopropanol<254-12-
Route C: Boc-Protected Amine Pathway

This method utilizes a Boc-protecting group strategy, which is common in multi-step organic synthesis for its reliable introduction and removal.

Synthesis and Deprotection Scheme (Route C)

A Boc-protected 2-aminothiazole derivative B Hydrolysis A->B C Carboxylic Acid Intermediate B->C D Coupling (Oxalyl chloride, 2-chloro-6-methylaniline) C->D E Boc-protected final product D->E F Deprotection (TFA) E->F G 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide F->G

Caption: Boc-protection strategy for the synthesis.

Experimental Protocol:

  • Boc Protection and Hydrolysis:

    • The synthesis starts with the Boc protection of a suitable 2-aminothiazole derivative, followed by hydrolysis of an ester group to the corresponding carboxylic acid.[4]

  • Coupling Reaction:

    • The resulting carboxylic acid is treated with oxalyl chloride for activation, followed by coupling with 2-chloro-6-methylaniline to yield the amide.[4]

  • Deprotection:

    • To a stirred solution of trifluoroacetic acid (TFA) (250.0 mL), add tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate (25.0 g, 0.07 mol).

    • Stir for 2 hours at 25-30°C.

    • Distill off the TFA and dilute the residue with ethyl acetate (250.0 mL).[5]

Quantitative Data for Route C:

StepProductStarting Material (moles)ReagentsSolventTemperature (°C)Time (h)Yield (%)
Boc ProtectionBoc-protected amine-Boc anhydride---68
HydrolysisCarboxylic acid-NaOHTHF/MeOH--94
CouplingBoc-protected amide-Oxalyl chloride, 2-chloro-6-methylaniline---51
DeprotectionFinal Product0.07TFAEthyl Acetate25-30289

Conclusion

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide can be achieved through several viable routes. The choice of a specific method will be influenced by the desired scale, cost, and available resources. The detailed protocols and comparative data provided herein serve as a valuable resource for chemists and engineers working on the development and manufacturing of Dasatinib. Each step requires careful control of reaction conditions to ensure high yield and purity of this critical intermediate.

References

Application Notes and Protocols for the Purification of Crude 2-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 2-Aminothiazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: recrystallization, acid-base extraction, and column chromatography. Additionally, a protocol for purity analysis by High-Performance Liquid Chromatography (HPLC) is included.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. This guide outlines established laboratory techniques to purify crude this compound, removing unreacted starting materials, by-products, and other impurities.

Purification Methodologies

Several methods can be employed to purify crude this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds. It relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is adapted from general recrystallization procedures for aminothiazole derivatives.[1]

Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask, just enough to create a slurry at room temperature.

  • Gently heat the mixture with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • To the hot methanolic solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Add a few more drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water (e.g., 1:1 v/v) to remove any adhering mother liquor.

  • Dry the crystals under vacuum or in a drying oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation crude Crude 2-Aminothiazole- 5-carboxylic acid dissolve Dissolve in minimal hot methanol crude->dissolve add_water Add water until turbidity appears dissolve->add_water cool Slow cooling to room temperature add_water->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry purified crystals wash->dry Purified Product Purified Product dry->Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties. This compound, being amphoteric (containing both a basic amino group and an acidic carboxylic acid group), can be selectively extracted from a solution containing neutral impurities.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The deprotonated carboxylate salt of this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction. Combine all aqueous extracts.

  • The organic layer now contains neutral impurities and can be discarded or processed to recover other components.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl dropwise with stirring to the aqueous solution until the pH is acidic (around pH 3-4), which will cause the purified this compound to precipitate out.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product.

Experimental Workflow: Acid-Base Extraction

AcidBase_Extraction_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_precipitation Precipitation & Isolation start Crude product in organic solvent extract Extract with aqueous NaHCO₃ solution start->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) extract->aqueous_layer acidify Acidify with HCl to precipitate aqueous_layer->acidify filter Vacuum filtration acidify->filter dry Dry purified product filter->dry Purified Product Purified Product dry->Purified Product

Caption: Workflow for the purification of this compound via acid-base extraction.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a polar compound like this compound, normal-phase chromatography using silica gel is a suitable method.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., Ethyl acetate, Hexane, Methanol, Dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. A common mobile phase system for aminothiazole derivatives is a gradient of ethyl acetate in hexane, or for more polar compounds, a small percentage of methanol in dichloromethane. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow cluster_preparation Column Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation pack Pack column with silica gel slurry load Load crude sample pack->load elute Elute with mobile phase load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate Purified Product Purified Product evaporate->Purified Product

Caption: Workflow for the purification of this compound by column chromatography.

Data Presentation

The effectiveness of each purification method can be compared using quantitative data. The following table summarizes typical expected outcomes. Note that actual values will vary depending on the initial purity of the crude material.

Purification MethodTypical Recovery (%)Purity Improvement (Initial → Final)ScaleAdvantagesDisadvantages
Recrystallization 60 - 85%80% → >98%Small to LargeSimple, cost-effective, can yield high purity crystals.Lower recovery, requires suitable solvent.
Acid-Base Extraction 70 - 90%80% → >95%Small to LargeGood for removing neutral impurities, high recovery.May not remove acidic or basic impurities effectively.
Column Chromatography 40 - 70%80% → >99%Small to MediumHigh resolution, can separate complex mixtures.More time-consuming, requires more solvent, lower recovery.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of this compound.

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from a method for a novel aminothiazole derivative and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the compound (a wavelength around 270-280 nm is a reasonable starting point for this class of compounds).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a known pure standard of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified this compound in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Disclaimer: The provided protocols are intended as a guide and may require optimization based on the specific nature of the crude material and the available laboratory equipment. Always perform a risk assessment and adhere to appropriate safety precautions when handling chemicals.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful amide coupling of 2-aminothiazole-5-carboxylic acid, a crucial building block in medicinal chemistry. The inherent electronic properties of this substrate present unique challenges, which are addressed herein with optimized reaction conditions and strategies.

Introduction

This compound is a key heterocyclic compound frequently utilized in the synthesis of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents. The formation of an amide bond at the 5-position carboxylic acid is a common and critical transformation. However, the electron-withdrawing nature of the thiazole ring and the presence of the nucleophilic 2-amino group can complicate standard amide coupling procedures, often leading to low yields or undesired side products.

This document outlines several robust protocols for the efficient amide coupling of this compound with various amines. The selection of the appropriate coupling reagent, base, and solvent system is critical for success.

Challenges in Amide Coupling with this compound

The primary challenges associated with the amide coupling of this compound include:

  • Reduced Nucleophilicity of the Amine: The electron-deficient nature of the 2-aminothiazole ring can decrease the nucleophilicity of the amine coupling partner, making the reaction sluggish.[1]

  • Competing Reactivity: The presence of the free 2-amino group introduces a site for potential side reactions, such as intermolecular self-coupling or reaction with the activated carboxylic acid.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the coupling reaction.[2]

To overcome these challenges, careful selection of coupling reagents and reaction conditions is paramount. In some cases, protection of the 2-amino group may be necessary to achieve high yields and purity.[2]

Recommended Amide Coupling Protocols

Several coupling reagents have proven effective for the amidation of this compound. The choice of reagent will depend on the specific amine substrate and the scale of the reaction.

Protocol 1: Using HATU as the Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates.[3] It rapidly forms an active ester with the carboxylic acid, which then readily reacts with the amine.[4]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.1 eq).

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq) is added to the mixture.

  • The reaction mixture is cooled to 0 °C.

  • HATU (1.2 eq) is added portion-wise, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 1: Summary of Reaction Conditions for HATU Coupling

ParameterCondition
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Temperature 0 °C to Room Temperature
Stoichiometry (Acid:Amine:HATU:Base) 1 : 1.1 : 1.2 : 3
Protocol 2: Using EDC/HOBt as the Coupling System

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[5] HOBt acts as an additive to suppress side reactions and minimize racemization.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add a suitable base such as DIPEA or triethylamine (TEA) (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Table 2: Summary of Reaction Conditions for EDC/HOBt Coupling

ParameterCondition
Coupling Reagent EDC
Additive HOBt
Base DIPEA or TEA
Solvent DMF
Temperature 0 °C to Room Temperature
Stoichiometry (Acid:Amine:EDC:HOBt:Base) 1 : 1.1 : 1.2 : 1.2 : 2-3
Protocol 3: Acyl Fluoride-Mediated Coupling

For particularly challenging or sterically hindered substrates, the in situ formation of an acyl fluoride can be a highly effective strategy.[1] This method minimizes steric hindrance between the coupling partners.

Experimental Protocol:

  • To a solution of this compound (1.3 eq) in a suitable solvent, add a fluorinating agent such as BTFFH (1.5 eq) and DIPEA (4.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Add the amine (1.0 eq) to the reaction mixture.

  • The reaction may require heating to proceed to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Table 3: Summary of Reaction Conditions for Acyl Fluoride Coupling

ParameterCondition
Activating Agent BTFFH (or other fluorinating agent)
Base DIPEA
Solvent Anhydrous, non-protic solvent
Temperature Room Temperature to elevated temperatures
Stoichiometry (Acid:Amine:BTFFH:Base) 1.3 : 1 : 1.5 : 4.5

Visualizing the Workflow and Chemical Logic

To aid in the understanding of the experimental process and the relationships between the components, the following diagrams are provided.

AmideCouplingWorkflow Start Start Reagents Combine: - this compound - Amine - Base (e.g., DIPEA) Start->Reagents Cooling Cool to 0 °C Reagents->Cooling CouplingReagent Add Coupling Reagent (e.g., HATU, EDC/HOBt) Cooling->CouplingReagent Reaction Stir at Room Temperature CouplingReagent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling of this compound.

CouplingReagentLogic Acid This compound ActiveIntermediate Activated Intermediate (e.g., Active Ester) Acid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate AmideProduct Amide Product ActiveIntermediate->AmideProduct Nucleophilic Attack Amine Amine (R-NH2) Amine->ActiveIntermediate Base Base (e.g., DIPEA) Base->Acid Deprotonation

Caption: Logical relationship of reactants in the amide coupling process.

Conclusion

The successful synthesis of amides from this compound is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For routine couplings, the EDC/HOBt system offers a reliable and economical choice. For more challenging substrates, including sterically hindered or electron-poor amines, the use of HATU or the generation of an acyl fluoride intermediate is recommended. The protocols provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics based on the 2-aminothiazole scaffold.

References

Characterization of 2-Aminothiazole-5-carboxylic Acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for quality control, regulatory compliance, and understanding its chemical properties. This document provides a detailed overview of the key analytical techniques used for the characterization of this compound, complete with experimental protocols and data interpretation.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Predicted ¹H NMR and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). These predictions are based on the analysis of structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)Singlet1HCarboxylic acid proton (-COOH)
~8.10Singlet1HThiazole ring proton (H4)
~7.50 (broad)Singlet2HAmino group protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170.0Carboxylic acid carbon (-C OOH)
~165.0Thiazole ring carbon (C2)
~145.0Thiazole ring carbon (C4)
~120.0Thiazole ring carbon (C5)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 16 ppm.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Use a spectral width of approximately 220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

The following table lists the expected characteristic absorption bands for this compound.[1][5]

Table 3: Characteristic FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)N-H stretchingAmino group (-NH₂)
3300-2500 (very broad)O-H stretchingCarboxylic acid (-COOH)
~1700C=O stretchingCarboxylic acid (-COOH)
~1620N-H bendingAmino group (-NH₂)
~1550C=N stretchingThiazole ring
~1420C-N stretchingAmino group (-NH₂)
~1300C-O stretchingCarboxylic acid (-COOH)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. For 2-aminothiazole derivatives, characteristic absorption maxima (λmax) are expected in the UV region.[6]

Expected UV-Vis Absorption

Table 4: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)
Methanol or Ethanol~270-280

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as methanol or ethanol. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is commonly employed for the analysis of polar compounds like this compound.[7][8]

Typical HPLC Parameters

The following table provides a starting point for developing an HPLC method for this compound.

Table 5: Recommended HPLC Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at λmax (~275 nm)

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample solution.

    • Run the gradient program as described in Table 5.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.[9][10]

Expected Mass Spectrometric Data

Table 6: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI+)145.01127.00 ([M+H-H₂O]⁺), 100.00 ([M+H-COOH]⁺)

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Utilize the HPLC conditions described in Table 5, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium formate).

  • Mass Spectrometric Conditions:

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature, and desolvation gas flow) to maximize the signal of the analyte.

    • Acquire data in full scan mode to determine the molecular weight.

    • Perform fragmentation (MS/MS) experiments on the parent ion to obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure of the compound. Common losses include water (-18 Da) and the carboxylic acid group (-45 Da).

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on its thermal stability and melting point.[11][12]

Expected Thermal Properties

Table 7: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Value
DSC Melting Point (Tₘ)Endothermic peak corresponding to melting
TGA Decomposition Temperature (Tₔ)Onset of significant weight loss

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Place a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Analysis Conditions:

    • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.

    • From the TGA curve, determine the temperature at which significant weight loss begins, which indicates the onset of thermal decomposition.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation NMR->Structure IR->Structure Quantification Quantification UV->Quantification Purity Purity Assessment HPLC->Purity HPLC->Quantification MS->Structure Thermal_Stability Thermal Stability Thermal->Thermal_Stability

Caption: Workflow for the analytical characterization of this compound.

HPLC_Method_Development A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18) A->B C Optimize Mobile Phase (Aqueous/Organic Ratio, pH) B->C D Optimize Gradient Profile C->D E Set Flow Rate and Temperature D->E F Select Detection Wavelength (λmax) E->F G Method Validation (Linearity, Precision, Accuracy) F->G H Routine Analysis G->H

Caption: Logical steps for HPLC method development for this compound.

References

Application Notes and Protocols for Boc-Protected 2-Aminothiazole-5-Carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 2-aminothiazole-5-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position allows for selective reactions at the 5-carboxylic acid position, primarily for the formation of amide bonds. This temporary protection prevents unwanted side reactions and enables a controlled, stepwise synthesis of complex molecules.

One of the most notable applications of this scaffold is in the synthesis of dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2][3] The 2-aminothiazole-5-carboxamide core is crucial for its inhibitory activity against the Bcr-Abl kinase.[1][4]

These application notes provide detailed protocols for the use of Boc-protected this compound in the synthesis of amide derivatives, including Boc-protection, amide coupling, and subsequent deprotection.

Data Presentation

Table 1: Boc-Protection of Ethyl 2-Aminothiazole-5-carboxylate
StepReagents and ConditionsSolventReaction TimeYieldReference
Boc-Protection(Boc)₂O, DMAPTHFNot Specified91%[5]
Table 2: Amide Coupling of Boc-Protected this compound
Coupling ReagentsBaseSolventReaction TimeYieldReference
EDC, HOBtDIPEADMF12-16 hGood to ExcellentGeneral Protocol[6]
HATUDIPEADMF1-4 hHighGeneral Protocol[6]
(COCl)₂, cat. DMFDIPEACH₂Cl₂Not SpecifiedFair to Good[5]
Table 3: Boc-Deprotection of 2-Aminothiazole-5-Carboxamide Derivatives
ReagentsSolventTemperatureReaction TimeYieldReference
20-50% TFA in DCMCH₂Cl₂0 °C to RT1-3 hHigh[7]
4M HCl in DioxaneDioxaneRT2-12 hHighGeneral Protocol

Experimental Protocols

Protocol 1: Boc-Protection of Ethyl 2-Aminothiazole-5-carboxylate

This protocol describes the protection of the 2-amino group of ethyl 2-aminothiazole-5-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • Dissolve ethyl 2-aminothiazole-5-carboxylate in THF.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain ethyl 2-(Boc-amino)thiazole-5-carboxylate.[5]

Protocol 2: Hydrolysis of Ethyl 2-(Boc-amino)thiazole-5-carboxylate

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(Boc-amino)thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(Boc-amino)thiazole-5-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 1M aqueous solution).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield Boc-protected this compound.[5]

Protocol 3: Amide Coupling using HATU

This protocol outlines a general and efficient method for amide bond formation using HATU as the coupling agent.

Materials:

  • Boc-protected this compound (1.0 eq)

  • Amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-protected this compound, HATU, and DIPEA in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Amide Coupling using EDC/HOBt

This protocol describes a classic method for amide bond formation using EDC and HOBt.

Materials:

  • Boc-protected this compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Boc-protected this compound, the desired amine, and HOBt.

  • Dissolve the solids in anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the stirred solution in one portion.

  • Slowly add DIPEA dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield the final 2-aminothiazole-5-carboxamide.

Materials:

  • Boc-protected 2-aminothiazole-5-carboxamide derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.[7]

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with a non-polar solvent like diethyl ether to precipitate the deprotected product as a TFA salt.

  • The salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted if the free amine is required.

Visualizations

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Boc Deprotection A Ethyl 2-aminothiazole-5-carboxylate B Ethyl 2-(Boc-amino)thiazole-5-carboxylate A->B (Boc)2O, DMAP C Boc-2-aminothiazole-5-carboxylic acid B->C NaOH, MeOH/H2O E Boc-protected 2-aminothiazole-5-carboxamide C->E HATU or EDC/HOBt D Amine (R-NH2) D->E F Final 2-aminothiazole-5-carboxamide E->F TFA or HCl

Caption: General synthetic workflow for 2-aminothiazole-5-carboxamides.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 JAK/STAT Pathway BCR_ABL->STAT5 activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Increased Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT/mTOR Pathway PI3K->AKT AKT->Proliferation Apoptosis Decreased Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch 2-aminothiazole synthesis is resulting in a low or no product yield. What are the potential causes and how can I address them?

A1: Low or no yield in a Hantzsch synthesis can stem from several factors. Key areas to investigate include the choice of solvent, reaction temperature, the potential need for a catalyst, the quality of your starting materials, and incorrect stoichiometry.[1]

  • Solvent Choice: The solvent plays a crucial role in the reaction's success. While various solvents like ethanol, methanol, and water can be used, their effectiveness can differ based on the specific substrates.[1][2][3] It is advisable to screen different solvents or solvent mixtures to find the optimal one for your reaction.

  • Reaction Temperature: Suboptimal reaction temperatures can lead to poor yields. Many Hantzsch syntheses benefit from heating, often under reflux conditions.[1][3] In some cases, microwave-assisted heating has been shown to dramatically increase yields and reduce reaction times.[1][4]

  • Catalysis: While the classic Hantzsch synthesis can proceed without a catalyst, the addition of an acidic or basic catalyst can be beneficial.[1] For instance, some variations show improved regioselectivity under acidic conditions.[5] The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has also been reported to give high yields and offers the advantage of easy removal after the reaction.[2][3]

  • Reagent Quality and Stoichiometry: Ensure the purity of your α-haloketone and thiourea. Impurities can lead to side reactions and lower yields. Also, verify the molar ratios of your reactants to ensure they are correct for the desired reaction.[1]

Q2: I am observing the formation of significant impurities and side products in my reaction. How can I minimize these?

A2: The formation of impurities is a common issue and can often be mitigated by carefully controlling the reaction conditions and considering the reactivity of your starting materials.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products or other side reactions.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH Control: The pH of the reaction mixture can influence the product distribution. In some cases, adjusting the pH, particularly towards acidic conditions, can improve the regioselectivity of the reaction.[1][5]

  • Protecting Groups: If your starting materials contain reactive functional groups that are not intended to participate in the thiazole ring formation, consider using protecting groups to prevent unwanted side reactions.[1]

Q3: I'm struggling with the isolation and purification of my 2-aminothiazole product. What strategies can I employ?

A3: Difficulties in product isolation and purification can arise from the product's solubility, the formation of complex mixtures, or challenges in removing the catalyst.

  • Product Precipitation: If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent or by cooling the reaction mixture after its completion.[1]

  • Chromatography: For complex mixtures of products, column chromatography is a powerful purification technique.[1]

  • Catalyst Removal: If you are using a homogeneous catalyst that is difficult to remove, consider switching to a solid-supported or reusable catalyst. These can often be easily removed by simple filtration after the reaction is complete.[1][2][3] For some products, precipitation as a bisulfite salt followed by filtration and regeneration has been shown to be an effective purification method.[6]

Q4: Are there more environmentally friendly or "greener" methods for conducting the Hantzsch 2-aminothiazole synthesis?

A4: Yes, there has been a significant effort to develop more environmentally benign protocols for this synthesis.

  • Green Solvents: The use of water as a solvent is a prominent green chemistry approach.[3][7]

  • Solvent-Free Conditions: Several methods have been developed that proceed under solvent-free conditions, often with grinding or heating, which significantly reduces waste.[8][9] These reactions can be very rapid, sometimes completing in a matter of seconds.[8][10]

  • Reusable Catalysts: Employing reusable solid-supported catalysts, like silica-supported tungstosilisic acid, aligns with green chemistry principles by minimizing catalyst waste.[2][3][7]

  • Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient heating method that can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.[1][4][7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the Hantzsch 2-aminothiazole synthesis.

Guide 1: Low to No Product Yield
Possible Cause Suggested Solution(s)
Inappropriate SolventScreen a variety of solvents such as ethanol, methanol, water, or solvent mixtures.[1][2][3]
Suboptimal Reaction TemperatureOptimize the reaction temperature. Consider using reflux conditions or microwave heating.[1][3][4]
Ineffective or No CatalystIntroduce an acidic or basic catalyst.[1] Consider using a phase-transfer catalyst or a solid-supported catalyst for easier workup.[2][3]
Poor Quality of Starting MaterialsEnsure the purity of the α-haloketone and thiourea through appropriate purification methods (e.g., recrystallization, distillation).
Incorrect StoichiometryCarefully verify the molar ratios of all reactants.
Guide 2: Formation of Impurities or Side Products
Possible Cause Suggested Solution(s)
Reaction Temperature is Too High or Reaction Time is Too LongMonitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating.[1]
Incorrect pH of the Reaction MixtureAdjust the pH of the reaction. Some variations show improved regioselectivity under acidic conditions.[1][5]
Presence of Reactive Functional Groups on Starting MaterialsProtect sensitive functional groups on your reactants before the condensation reaction.[1]
Guide 3: Difficult Product Isolation/Purification
Possible Cause Suggested Solution(s)
Product is Highly Soluble in the Reaction SolventAfter reaction completion, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1]
Formation of a Complex Mixture of ProductsEmploy column chromatography for purification.[1]
Catalyst is Difficult to Remove from the ProductUse a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from a microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[4]

  • Reactant Mixture: In a suitable microwave reactor vessel, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 equivalent) and the corresponding thiourea (1.2 equivalents) in methanol.

  • Microwave Irradiation: Cap the vessel and heat the mixture in a microwave reactor at 90 °C for 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product can be collected by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Hantzsch Synthesis

This protocol is based on an eco-friendly, solvent-free approach.[8]

  • Reactant Preparation: In a reaction vessel, heat the 2-bromoacetophenone to its melting point.

  • Reaction Initiation: Add the thiourea to the molten 2-bromoacetophenone. The reaction is often rapid and may be accompanied by the release of hydrogen bromide gas.

  • Work-up: After the reaction has subsided and cooled, the solid product is formed.

  • Purification: The crude product can be purified by washing with water or ethanol to remove any excess reagents.

Quantitative Data Summary

Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Synthesis

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[3]

EntrySolventCatalyst (%)Time (h)Temp (°C)Yield (%)
1Water1524RT10
2Water15610045
3MeOH1524RT18
4MeOH1546062
5EtOH153.57875
61-Butanol15311782
72-Propanol153.58271
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.[4]

ConditionSolventTemp (°C)Time (min)Yield (%)
ConventionalEthanolReflux12065
MicrowaveNo solvent90–12015trace
MicrowaveEthanol90–1203085
MicrowaveMethanol903095

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone Thiouronium_Salt Thiouronium Salt Intermediate alpha-Haloketone->Thiouronium_Salt Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->Thiouronium_Salt Hydroxythiazoline Hydroxythiazoline Intermediate Thiouronium_Salt->Hydroxythiazoline Intramolecular Cyclization 2-Aminothiazole 2-Aminothiazole Hydroxythiazoline->2-Aminothiazole Dehydration

Caption: Reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting_Workflow Start Low Yield in Hantzsch Synthesis Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Impure/ Incorrect Stoichiometry Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Screen_Solvents Screen Solvents (e.g., EtOH, MeOH, H2O) Optimize_Conditions->Screen_Solvents Yes Optimize_Temp Optimize Temperature (Reflux or Microwave) Screen_Solvents->Optimize_Temp Add_Catalyst Consider Catalyst (Acidic, Basic, Solid-Supported) Optimize_Temp->Add_Catalyst Improved_Yield Improved Yield Add_Catalyst->Improved_Yield Successful No_Improvement No Significant Improvement Add_Catalyst->No_Improvement Unsuccessful Consider_Alternatives Consider Alternative Protocols (e.g., Solvent-Free, One-Pot) No_Improvement->Consider_Alternatives Consider_Alternatives->Improved_Yield

Caption: Troubleshooting workflow for improving Hantzsch synthesis yield.

References

Technical Support Center: Troubleshooting Low Yield in Acid-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acid-amine coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield. Below, you will find a series of frequently asked questions (FAQs) that address common challenges, alongside detailed experimental protocols and data to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low or non-existent yield. What are the most common causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most frequent issues involve the quality and activation of your starting materials or suboptimal reaction conditions.[1][2]

  • Poor Starting Material Quality: Ensure the purity and identity of your carboxylic acid, amine, and linker. Contaminants or degradation can inhibit the reaction. It is also critical that all starting materials are dry, as water can quench the reaction by hydrolyzing activated intermediates.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester, for example) to react with the amine. This can fail if the coupling reagent has degraded, is used in insufficient amounts, or is not suitable for your specific substrates.[1][3]

  • Amine Deactivation: The amine's nucleophilicity is essential for the reaction. A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an ammonium carboxylate salt.[4][5] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling.[1][4]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reactive sites, dramatically slowing down or preventing the reaction.[1][6]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact yield.[1] For instance, a solvent that does not fully dissolve the reactants will result in a poor reaction rate.[7]

Q2: How do I select the appropriate coupling reagent?

The choice of coupling reagent is critical and depends on the reactivity of your substrates, the potential for side reactions like racemization, and cost considerations. Reagents are typically categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[1]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used.[2][8] However, they are prone to causing racemization of chiral centers and can form an N-acylurea byproduct, which can complicate purification (especially the dicyclohexylurea (DCU) from DCC).[2][9][10] Their use often requires an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are highly efficient and fast, making them excellent choices for difficult or sterically hindered couplings.[3][8] HATU is considered one of the most powerful coupling reagents.[8] A key consideration is to pre-activate the carboxylic acid before adding the amine to prevent guanidinylation, an irreversible side reaction where the reagent reacts with the amine.[11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are also effective for challenging couplings.[1] An advantage is that they do not react with the free amine, which allows for the use of equimolar amounts of the acid and amine.[3] PyAOP is particularly useful for coupling N-methylated amino acids.[1][10]

Below is a summary of common coupling reagents and their characteristics.

Reagent ClassExamplesAdvantagesDisadvantagesAdditives
Carbodiimides EDC, DCC, DICInexpensive, effective for many standard couplings.[2]Can cause racemization; byproduct removal can be difficult (especially DCU from DCC).[2][3]HOBt or OxymaPure are often added to suppress racemization and improve yield.[1]
Aminium/Uronium HATU, HBTU, TBTUHighly reactive, fast, excellent for difficult couplings.[3][8]More expensive; can cause guanidinylation side reaction if not pre-activated.[11]Typically used with a non-nucleophilic base like DIPEA.[8]
Phosphonium PyBOP, PyAOPVery reactive, good for hindered couplings; does not react with the amine component.[1][3]More expensive than carbodiimides.Requires a non-nucleophilic base.[3]
Q3: What are the best practices for setting up the reaction conditions (solvent, base, temperature)?

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions.

  • Solvents: The ideal solvent should fully dissolve all reactants and reagents.

    • N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties.[8][12]

    • Dichloromethane (DCM) is another good option, especially if reactants are soluble, as it is easier to remove during workup.[8]

    • Other solvents like acetonitrile (CH₃CN) can also provide excellent results.[8]

    • For solid-phase synthesis, solvent choice is critical to ensure proper swelling of the resin and solvation of the growing peptide chain.[7]

  • Bases: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.

    • N,N-Diisopropylethylamine (DIPEA) is the most frequently recommended base.[8][13]

    • Triethylamine (TEA) is another common choice.[8]

    • In cases where racemization is a major concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred.[14]

  • Temperature:

    • Most coupling reactions are run at room temperature (20-25 °C).[4]

    • If a reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate, but this should be monitored carefully as it can also promote side reactions or degradation.[8]

    • For reactions prone to racemization, running the reaction at a lower temperature (e.g., 0 °C) can help preserve stereochemical integrity.[1]

Q4: I am observing significant side products. How can I minimize them?

Side reactions are a common source of low yield. Identifying the side product can help diagnose the underlying issue.

  • Racemization: This loss of stereochemical purity is common with carbodiimide reagents. To minimize it, add a reagent like HOBt or OxymaPure, or switch to a phosphonium or aminium-based reagent.[1] Running the reaction at a lower temperature is also beneficial.[1]

  • Guanidinylation: This occurs when an aminium/uronium reagent (like HATU) reacts directly with your amine. To prevent this, always pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1][11]

  • N-Acylurea Formation: This byproduct can form when using carbodiimide reagents.[9] The use of additives like HOBt can help suppress its formation by trapping the activated intermediate as a more stable active ester.

  • O-Acylation: If your amine starting material contains an unprotected hydroxyl (-OH) group, it can compete with the amine for acylation, leading to an ester byproduct.[15] The most robust solution is to protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the coupling reaction.[15]

Q5: My substrates are sterically hindered or electronically deactivated, and standard protocols are failing. What should I do?

Coupling sterically bulky or electron-poor (less nucleophilic) amines is a common challenge.[6]

  • Use a More Powerful Reagent: Switch to a highly active coupling reagent like HATU, which is known to be effective for hindered couplings.[6][8]

  • Change Reaction Strategy: Consider converting the carboxylic acid to an acyl fluoride using a fluorinating agent like TFFH or BTFFH.[1][6] Acyl fluorides are highly reactive intermediates that can often overcome the challenges of hindered substrates, though this may require elevated temperatures.[6]

  • Increase Reaction Time and/or Temperature: Sluggish reactions with hindered substrates may require extended reaction times (12-24 hours) or gentle heating to proceed to completion.[6][8] Always monitor for potential product degradation under these conditions.[2]

  • Optimize Stoichiometry: Using a modest excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction forward.[2][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for most applications, including those with less reactive amines.[2][8]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Add the coupling reagent HATU (1.0-1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to obtain the crude product for purification.

Protocol 2: Coupling of Sterically Hindered Substrates via Acyl Fluoride

This protocol is effective for substrates where standard methods fail due to steric hindrance or low nucleophilicity.[1][6]

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or 1,2-dichloroethane.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered or electron-deficient amine (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor for completeness. Reaction times can be significantly longer (12-24 hours) for these challenging couplings.[6]

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Yield Observed check_materials 1. Verify Starting Material Quality (Purity, Dryness via NMR/LC-MS) start->check_materials check_conditions 2. Evaluate Reaction Conditions (Anhydrous Solvent, Stoichiometry) check_materials->check_conditions Materials OK assess_reagent 3. Assess Coupling Reagent (Activity, Appropriate Choice) check_conditions->assess_reagent Conditions OK monitor_progress 4. Monitor Reaction Progress (TLC/LC-MS: Stalled or Degrading?) assess_reagent->monitor_progress Reagent OK optimize 5. Systematically Optimize (Screen Reagents, Solvents, Temp.) monitor_progress->optimize Problem Persists success Yield Improved optimize->success

Caption: A stepwise workflow for troubleshooting low-yield amide coupling reactions.

Reagent_Selection start Select Coupling Reagent q1 Are substrates sterically hindered or electron-deficient? start->q1 q2 Is racemization a major concern? q1->q2 No hatu Use high-activity reagent: HATU, PyBOP, or Acyl Fluoride method q1->hatu Yes phosphonium Use Phosphonium (PyBOP) or Aminium (HATU) with pre-activation q2->phosphonium Yes carbodiimide_no_additive Use Carbodiimide (EDC/DIC) q2->carbodiimide_no_additive No carbodiimide Use Carbodiimide (EDC/DIC) + Additive (HOBt/Oxyma) phosphonium:e->carbodiimide:w For lower cost

Caption: A decision tree for selecting the appropriate amide coupling reagent.

References

Technical Support Center: Optimization of Coupling Conditions for 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazole-5-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing 2-aminothiazole-5-carboxamides?

A1: Researchers often face challenges such as low product yields, formation of impurities, and difficulties in product isolation and purification. These issues can arise from suboptimal reaction conditions, inappropriate choice of solvents or coupling agents, poor quality of starting materials, or steric hindrance in the substrates.[1][2]

Q2: How can I improve the yield of my coupling reaction?

A2: To improve yields, it is crucial to optimize several parameters. This includes screening different solvents (e.g., ethanol, methanol, DMF), adjusting the reaction temperature, and selecting an effective coupling agent.[1] For sterically hindered or electron-deficient amines, traditional coupling methods may be inefficient. In such cases, forming an acyl fluoride in situ using a reagent like BTFFH at an elevated temperature can significantly improve yields.[2] Microwave-assisted synthesis has also been reported to enhance yields and shorten reaction times.[1]

Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?

A3: Eco-friendly methods for synthesizing 2-aminothiazole derivatives are available. These strategies include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding techniques, and adopting microwave-assisted synthesis to reduce energy consumption and reaction times.[1]

Q4: How do I choose the right coupling agent for my reaction?

A4: The choice of coupling agent is critical and depends on the specific substrates. For standard couplings, agents like HBTU and HATU are commonly used.[3][4] However, for challenging substrates, such as sterically hindered carboxylic acids and electron-poor amines, these may provide unsatisfactory results.[2] In such cases, a protocol involving the in-situ formation of acyl fluorides has proven to be more efficient.[2][5] It is often necessary to screen several coupling agents and conditions to find the optimal choice for a particular reaction.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.- Suboptimal reaction temperature.- Ineffective or no catalyst/coupling agent.- Poor quality of starting materials.- Incorrect stoichiometry.- Steric hindrance of substrates.[2][7]- Screen a variety of solvents such as ethanol, methanol, water, or mixtures thereof.[1]- Optimize the reaction temperature; consider using reflux or microwave heating.[1]- Introduce a suitable catalyst or coupling agent. For difficult couplings, consider forming an acyl fluoride in situ.[1][2]- Ensure the purity of the α-haloketone and thiourea or the carboxylic acid and amine.[1]- Verify the molar ratios of your reactants.[1]- For sterically hindered substrates, utilize specialized coupling protocols like the in-situ formation of acyl fluorides.[2]
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of reactive functional groups on starting materials that are not protected.- Monitor the reaction progress using TLC to determine the optimal reaction time.- Adjust the pH of the reaction mixture, as some Hantzsch synthesis variations show improved regioselectivity under acidic conditions.[1]- Protect sensitive functional groups on your reactants before the condensation or coupling reaction.[1][7]
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The catalyst or coupling agent byproducts are difficult to remove.- After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1]- Employ column chromatography for purification if a complex mixture is formed.[1]- Choose a coupling agent that produces byproducts that are easily removed (e.g., through filtration or washing).
Poor Reproducibility - Variability in the quality of reagents.- Atmospheric moisture affecting the reaction.- Strictly control all reaction parameters.- Use reagents from the same batch or of a consistent purity.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to moisture.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2-Aminothiazole Carboxamides via a Resin-Bound α-Bromoketone Intermediate

This protocol is adapted from methodologies involving the generation of an α-bromoketone on a solid support followed by cyclization.[3]

  • Formation of Resin-Bound α-Bromoketone:

    • Swell the resin in a mixture of THF/water.

    • Cool the suspension to 0°C and add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise.

    • Stir the reaction at 0°C for 2 hours.

    • Wash the resin with THF (3x), DCM (3x), and dry.

  • Thiazole Ring Formation:

    • Swell the α-bromoketone resin in ethanol.

    • Add a solution of thiourea (5.0 eq) in ethanol.

    • Heat the mixture at 50°C for 6 hours.[3]

    • Wash the resin with ethanol (3x), DCM (3x), and dry.

  • Amide Coupling:

    • Swell the resin-bound 2-aminothiazole in DMF.

    • Add the desired carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq).

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin with DMF (3x), DCM (3x), Methanol (3x), and dry.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product with cold diethyl ether, centrifuge, and decant the solvent.

    • Purify the product using reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis via Chemoselective α-Bromination and One-Pot Cyclization

This method is efficient for the synthesis of 2-amino-N-aryl-thiazole-5-carboxamides.[7]

  • Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).

    • Warm the mixture and stir for 2 hours at 20°C.

    • Add 1N Hydrochloric acid (115 mL) at 0-10°C.

    • Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.

    • Dilute the slurry with toluene (275 mL), stir for 15 min at 20-22°C, then for 1 hour at 0°C.

    • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield the product.[7]

  • Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • Subject the β-ethoxy acrylamide from the previous step to NBS mediated thiazole formation in a mixture of dioxane and water.

    • Follow by the addition of thiourea and heat to effect the ring closure. The desired 2-aminothiazole-5-carboxamide is obtained in high yield.[7]

Data Presentation

Table 1: Comparison of Coupling Agents for a Sterically Hindered Amide Coupling [2]

EntryCoupling Agent(s)Temperature (°C)Time (h)Conversion (%)
1HATU, DIPEArt96<5
2EDC, HOBtrt24Trace
3DCC, DMAPrt24Trace
4TFFH, Pyridinert2421
5BTFFH, Pyridine80 (Microwave)485
6BTFFH, Pyridine80 (Reflux)450

Visualizations

experimental_workflow_solid_phase start Start with Resin resin_bromoketone Formation of Resin-Bound α-Bromoketone (NBS) start->resin_bromoketone thiazole_formation Thiazole Ring Formation (Thiourea, 50°C) resin_bromoketone->thiazole_formation amide_coupling Amide Coupling (Carboxylic Acid, HBTU, DIPEA) thiazole_formation->amide_coupling cleavage Cleavage from Resin (TFA Cocktail) amide_coupling->cleavage purification Purification (HPLC) cleavage->purification end Final Product purification->end troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_reagents->optimize_conditions screen_coupling_agents Screen Coupling Agents optimize_conditions->screen_coupling_agents steric_hindrance Consider Steric Hindrance screen_coupling_agents->steric_hindrance specialized_protocol Use Specialized Protocol (e.g., Acyl Fluoride) steric_hindrance->specialized_protocol Yes success Improved Yield steric_hindrance->success No specialized_protocol->success

References

common side reactions and by-products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) addressing common side reactions, by-products, and other issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific problems you may encounter during thiazole synthesis, with a focus on the widely-used Hantzsch synthesis.

Issue 1: Low or No Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

A1: Low yields in Hantzsch synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can engage in side reactions, consuming reactants and complicating purification.[1][2] Ensure reactants are pure by checking their specifications or purifying them before use.

  • Stability of Thioamide: Thioamides can be unstable, particularly in acidic conditions which might be generated during the reaction (HBr or HCl is eliminated).[2] Consider the stability of your specific thioamide under the reaction conditions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly affect the outcome.[1][2]

    • Temperature: Sterically hindered substrates often require higher temperatures and longer reaction times to proceed effectively.[3]

    • Solvent: The optimal solvent depends on the substrates. Alcohols like ethanol or methanol are common, but screening other solvents like 1-butanol or isopropanol may improve yields.[2] Using anhydrous solvents is often recommended as water can be detrimental.[2]

    • Catalysts: Acid catalysts such as p-toluenesulfonic acid (PTSA) can sometimes improve the reaction rate and yield.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the product spot.[1]

  • Product Loss During Workup: The product may be lost during extraction and purification. The thiazole product, often protonated by the eliminated HX, can be soluble in aqueous layers.[4][5] Neutralization with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) is crucial to precipitate the neutral product before filtration.[1][4][5]

Issue 2: Unexpected Side Products and Impurities

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products in a Hantzsch synthesis?

A2: The formation of multiple products is a common challenge. Potential side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[1]

  • Oxazole Formation: If the thioamide starting material is contaminated with its corresponding amide, the analogous oxazole can form as a by-product.[1]

  • Dimerization or Polymerization: Under certain conditions, reactants or reactive intermediates can undergo self-condensation, leading to dimers or polymeric materials.[1] Symmetrical 2,2′-bisthiazole compounds, for example, can form from the condensation of dithiooxamide with α-bromoketones.[6]

  • Isomeric Thiazoles (Regioselectivity Issues): When using N-substituted thioureas, condensation with α-haloketones can lead to a mixture of regioisomers. For example, a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole can form.[7] Reaction conditions, particularly pH, can influence the ratio of these isomers. Neutral conditions typically favor the 2-aminothiazole, while acidic conditions can increase the proportion of the 2-imino isomer.[7]

Issue 3: Regioselectivity and Isomer Formation

Q3: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: Controlling regioselectivity is crucial for obtaining the desired product exclusively. The outcome is influenced by:

  • Starting Materials: The electronic and steric properties of the substituents on both the α-haloketone and the thioamide play a critical role.[8]

  • Reaction Mechanism & Conditions:

    • In the Hantzsch synthesis with N-monosubstituted thioureas, acidic conditions can alter the reaction pathway, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] To favor the 2-amino isomer, running the reaction in a neutral solvent is recommended.[7]

    • For other types of thiazole syntheses, like those forming thiadiazoles, the choice of catalyst and solvent is paramount for controlling which isomer is formed.[8]

Issue 4: N-Alkylation vs. S-Alkylation

Q4: I am attempting to perform an N-alkylation on a thiazole ring, but I'm getting other products. What could be the issue?

A4: Thiazoles contain multiple potential sites for alkylation. The nitrogen at position 3 is a common site for alkylation, forming thiazolium salts.[9][10] However, other reactions can occur:

  • C2-Deprotonation and Alkylation: Strong bases like organolithium compounds can deprotonate the C2 position, which is the most electron-deficient.[9] The resulting C2-nucleophile can then react with alkyl halides.[9]

  • S-Alkylation in Thiazolidinethiones: In related systems like N-acylthiazolidinethiones, enolates can decompose and lead to S-alkylation products instead of the desired C-alkylation.

  • Competing Nucleophiles: Ensure that your reaction conditions do not favor other nucleophilic sites within your specific molecule. The choice of base and solvent can significantly influence the selectivity between N- and O-alkylation in related heterocyclic systems.[11]

Quantitative Data Summary

The yield and side-product profile of thiazole synthesis are highly dependent on reaction conditions. The following table summarizes outcomes from various methodologies.

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)NotesRef
Hantzsch Synthesis2-Bromo-1-(2,4-dimethylphenyl)ethanone + ThioformamideEthanolRefluxSeveral hoursVariableGeneral conditions, may require optimization.[1]
Hantzsch Synthesisα-Haloketone + N-monosubstituted thiourea10M HCl-EtOH (1:2)8020 minUp to 73%Favors formation of 2-imino-2,3-dihydrothiazole isomer.[7]
Microwave-Assisted Hantzschα-Haloketone + ThioamideMethanol90-130MinutesOften improvedMicrowave irradiation can reduce reaction times.[2]
Modified Gewald ReactionEthyl phenylcyanoacetate + 1,4-Dithiane-2,5-diolMorpholine / Trifluoroethanol80300 min~95%Forms a 2-substituted thiazole instead of the typical thiophene.[12]
Multi-component Green SynthesisBromoacetyl derivative + Thiosemicarbazide + AnhydrideNiFe₂O₄ / EtOH:H₂O (1:1)7545-60 min90-96%Efficient, one-pot synthesis of complex thiazoles.[13]

Key Experimental Protocols

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate should form.[4][5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any residual salts.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Characterize the product by determining its melting point and acquiring an NMR spectrum.

Visual Guides

Workflow for Troubleshooting Low Yield in Thiazole Synthesis

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in thiazole synthesis.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity monitor_rxn Monitor Reaction by TLC check_purity->monitor_rxn If pure purify_sm Purify Starting Materials check_purity->purify_sm If impure incomplete Reaction Incomplete? monitor_rxn->incomplete side_products Multiple Spots on TLC? incomplete->side_products No optimize_cond Optimize Conditions: - Increase Temperature/Time - Screen Solvents - Add Catalyst (e.g., PTSA) incomplete->optimize_cond Yes workup Review Workup Procedure side_products->workup No analyze_side Identify Side Products (LC-MS, NMR) side_products->analyze_side Yes neutralize Ensure Complete Neutralization (pH > 7) Before Extraction/Filtration workup->neutralize isomer Isomeric By-products analyze_side->isomer dimer Dimers/Polymers analyze_side->dimer oxazole Oxazole By-product analyze_side->oxazole adjust_ph Adjust pH/ Reaction Conditions to Control Regioselectivity isomer->adjust_ph

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Hantzsch Synthesis: Main vs. Side Reaction Pathway

This diagram illustrates the desired reaction pathway for the Hantzsch synthesis versus a common side reaction leading to an oxazole by-product.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway r1 α-Haloketone int1 Hydroxythiazoline Intermediate r1->int1 r2 Thioamide r2->int1 p1 Thiazole Product int1->p1 Dehydration r3 α-Haloketone int2 Hydroxyoxazoline Intermediate r3->int2 r4 Amide Impurity r4->int2 p2 Oxazole By-product int2->p2 Dehydration start Reactants start->r1 start->r2 start->r3 start->r4 Contamination

Caption: Comparison of thiazole (main) and oxazole (side) synthesis pathways.

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and FAQs to address challenges encountered during the synthesis of 2-aminothiazole derivatives, with a specific focus on managing steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis with Bulky Substituents

Q: My Hantzsch synthesis is failing or giving very low yields when using a sterically hindered α-haloketone. What is the likely cause and how can I fix it?

A: This is a classic problem of steric hindrance. The initial SN2 reaction between the thiourea and the bulky α-haloketone is likely the rate-limiting step.[1] The bulky groups impede the nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone. Subsequent intramolecular cyclization and dehydration steps can also be affected.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature & Time: Steric hindrance increases the activation energy of the reaction. Cautiously increasing the temperature can provide the necessary energy to overcome this barrier. Monitor the reaction closely for decomposition.

  • Solvent Selection: While ethanol or methanol are common, switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can sometimes facilitate the reaction for less soluble or reactive substrates.

  • Use Microwave Irradiation: Microwave-assisted synthesis is highly effective for overcoming steric barriers by rapidly and efficiently heating the reaction mixture.[3][4][5] This often leads to dramatically reduced reaction times and improved yields compared to conventional heating.[6]

  • Catalyst Choice: While the classic Hantzsch synthesis is often uncatalyzed, employing alternative catalysts can be beneficial.[7] Consider solid acid catalysts or novel nanocatalyst systems, which have shown effectiveness regardless of the substituent's electronic nature.[8]

Issue 2: Multiple Products or Side-Product Formation

Q: I am observing a mixture of isomers or unexpected side-products when reacting N-substituted thioureas. How can I improve the regioselectivity?

A: When using N-monosubstituted thioureas, you can form two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a crucial role in determining the product ratio.

Troubleshooting Steps:

  • Control the pH:

    • Neutral/Basic Conditions: Running the reaction in a neutral solvent like ethanol, or with a mild base (e.g., Na₂CO₃ wash during workup), typically favors the formation of the desired 2-(N-substituted amino)thiazole.[1]

    • Acidic Conditions: Performing the synthesis under strongly acidic conditions (e.g., 10M HCl in ethanol) has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[9]

  • Purification Strategy: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. Their differing polarity should allow for effective separation.

Issue 3: Poor Reactivity of Electron-Withdrawing Group (EWG) Substituted Ketones

Q: My α-haloketone has a strong electron-withdrawing group, and the reaction is sluggish. How can I promote the reaction?

A: While EWGs can activate the α-carbon towards nucleophilic attack, they can also destabilize the carbocation-like transition states involved in the dehydration step of the Hantzsch synthesis.

Troubleshooting Steps:

  • Alternative Synthetic Routes: Consider routes that do not rely on the classic Hantzsch condensation. For example, a copper-catalyzed [3+1+1] type condensation of oximes, anhydrides, and potassium thiocyanate can provide good yields with high functional group tolerance.[10]

  • Microwave-Assisted Synthesis: As with steric hindrance, microwave irradiation can be very effective in driving sluggish reactions to completion by providing the necessary energy quickly and efficiently.[3][6]

  • Use of Modern Catalysts: Recent studies have shown that specialized catalysts, such as certain reusable NiFe₂O₄ nanoparticles or silica-supported tungstosilisic acid, can effectively catalyze the reaction for a wide variety of substrates, including those with EWGs, often under greener conditions.[11][12]

Data Presentation: Impact of Reaction Conditions

The choice of synthetic methodology can dramatically impact reaction outcomes, especially for hindered substrates.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazoles This table summarizes typical comparative data found in the literature.

EntryMethodPower/TempTimeYield (%)Reference
1Conventional Reflux~80 °C8-10 hrs65-75[6]
2Microwave Irradiation170 W5-15 min85-95[6]

Table 2: Influence of Substituents on Yield with Advanced Catalysis Illustrative yields for a one-pot synthesis using a Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst, showing robustness to steric/electronic effects.[8]

EntryKetone Substituent (R)Yield (%)
14-CH₃ (Electron-donating)95
24-Cl (Electron-withdrawing)96
32-CH₃ (Sterically hindered)93
42-Br (Sterically hindered)94

Experimental Protocols

Protocol 1: General Hantzsch Synthesis (Conventional Heating)

This protocol describes a standard procedure for synthesizing 2-amino-4-phenylthiazole.[1]

  • Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30-60 minutes. Monitor reaction completion by TLC.

  • Work-up: Allow the solution to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) and swirl.

  • Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to yield the final product.

Protocol 2: Microwave-Assisted Synthesis for Hindered Substrates

This protocol is adapted for substrates that are resistant to conventional heating.[6]

  • Reagent Preparation: In a microwave-safe reaction flask, combine the substituted α-haloketone (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 170-300 W for 5-15 minutes. Monitor pressure and temperature to ensure safety.

  • Work-up: After the reaction, allow the flask to cool to a safe temperature. Pour the reaction mixture over ice.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiazole derivative.

Visualizations

Logical Workflow for Troubleshooting

G start Low Yield in Hantzsch Synthesis check_hindrance Is the α-haloketone sterically hindered? start->check_hindrance hindered_yes Yes check_hindrance->hindered_yes       hindered_no No check_hindrance->hindered_no       increase_temp Increase Temperature & Reaction Time hindered_yes->increase_temp use_microwave Switch to Microwave- Assisted Synthesis increase_temp->use_microwave If ineffective change_catalyst Use Modern Catalyst (e.g., Nanocatalyst) use_microwave->change_catalyst Alternative check_ewg Does the ketone have strong EWGs? hindered_no->check_ewg ewg_yes Yes check_ewg->ewg_yes       ewg_no No check_ewg->ewg_no       alt_route Consider Alternative Routes (e.g., Cu-catalyzed) ewg_yes->alt_route alt_route->use_microwave Also consider optimize_solvent Optimize Solvent System (e.g., DMF, DMSO) ewg_no->optimize_solvent

Caption: Troubleshooting flowchart for low-yield Hantzsch thiazole synthesis.

Mechanism Highlighting Steric Clash

Hantzsch cluster_step1 Step 1: SN2 Attack (Rate-Limiting for Hindered Substrates) cluster_step2 Step 2 & 3: Cyclization & Dehydration Thiourea Thiourea (Nucleophile) Haloketone α-Haloketone Thiourea->Haloketone S attacks Cα BulkyR Bulky R' Group Intermediate Intermediate StericClash Steric Hindrance! StericClash->Thiourea Thiazoline Thiazoline Intermediate->Thiazoline Intramolecular Attack Product 2-Aminothiazole Thiazoline->Product - H₂O

Caption: Hantzsch mechanism showing steric hindrance in the initial SN2 step.

Strategy Selection Decision Tree

Strategy start Select Synthesis Strategy steric_q High Steric Hindrance? start->steric_q microwave Microwave-Assisted Synthesis steric_q->microwave Yes conventional Conventional Heating (Hantzsch) steric_q->conventional No electronic_q Unfavorable Electronics (EWGs)? electronic_q->microwave Yes conventional_ok Standard Hantzsch Protocol is Likely Sufficient electronic_q->conventional_ok No alt_catalyst Consider Advanced Catalyst System microwave->alt_catalyst For very difficult substrates conventional->electronic_q

Caption: Decision tree for selecting a 2-aminothiazole synthesis strategy.

References

preventing N-bromination by-products in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to challenges encountered during aminothiazole synthesis, with a specific focus on preventing the formation of N-bromination by-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-bromination by-products in the synthesis of 2-aminothiazoles?

A1: The primary cause of N-bromination is the direct reaction of a brominating agent, such as N-Bromosuccinimide (NBS), with the exocyclic amino group of the 2-aminothiazole ring.[1][2] While the C5 position of the thiazole ring is electron-rich and the typical site for electrophilic bromination, the nitrogen of the amino group also has a lone pair of electrons, making it susceptible to electrophilic attack, leading to the formation of an undesired N-bromo by-product.

Q2: What are the most common side reactions, other than N-bromination, when using NBS with 2-aminothiazoles?

A2: Besides N-bromination, other common side reactions include:

  • Over-bromination: The high reactivity of the thiazole ring can lead to the formation of di- or even tri-brominated products, especially at the C5 position.[1]

  • Lack of Regioselectivity: While bromination is electronically favored at the C5 position, reaction at other positions on the ring can occur depending on the substrate and reaction conditions.[1]

  • Decomposition: The use of harsh reaction conditions, such as high temperatures, can lead to the decomposition of the starting material or the desired product.[1]

Q3: How can I selectively achieve mono-bromination at the C5 position while avoiding N-bromination?

A3: Achieving selective C5 mono-bromination requires careful control of reaction conditions and, in some cases, the use of a protecting group strategy. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0°C to -10°C) can significantly suppress the formation of both di-brominated and N-brominated by-products.[1]

  • Stoichiometry Control: Using a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) is crucial to avoid over-bromination.[1]

  • Alternative Brominating Agents: Reagents like Copper(II) bromide (CuBr₂) can offer higher regioselectivity for the C5 position with a reduced risk of N-bromination compared to NBS.[3]

  • N-Acyl Protection: Protecting the exocyclic amino group as an amide (N-acylation) effectively prevents N-bromination. The protecting group can be removed after the C5-bromination step.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Presence of N-bromo by-product in final product Direct reaction of brominating agent with the exocyclic amino group.1. N-Acyl Protection: Protect the amino group as an amide before bromination and deprotect it afterward. 2. Use an Alternative Reagent: Switch from NBS to a milder, more selective brominating agent like CuBr₂. 3. Optimize Conditions: Lower the reaction temperature and ensure slow, controlled addition of the brominating agent.
Low or no conversion of starting material 1. Inactive brominating agent (e.g., old NBS). 2. Insufficient reaction time or temperature.1. Use freshly recrystallized NBS. 2. Gradually increase the reaction time and/or temperature while carefully monitoring the reaction by TLC to avoid by-product formation.[1]
Formation of multiple spots on TLC, indicating a mixture of products 1. Over-bromination (di- or tri-bromination). 2. Lack of regioselectivity. 3. Decomposition of starting material or product.1. Lower the reaction temperature (e.g., to 0°C or -10°C) and use a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent.[1] 2. Consider using a more selective brominating agent like CuBr₂.[1] 3. Employ milder reaction conditions and ensure the work-up procedure is not too harsh.[1]
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high. 2. Excess brominating agent was used. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature.[1] 2. Carefully control the stoichiometry of the brominating agent.[1] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel. 2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1] 2. Avoid high temperatures during solvent evaporation.[1]

Data Presentation

The following table summarizes the expected outcomes of different bromination strategies for 2-aminothiazoles, with a focus on minimizing N-bromination by-products.

Method Brominating Agent Key Conditions Expected Yield of C5-Bromo Product N-Bromination By-product Formation Reference
Direct Bromination N-Bromosuccinimide (NBS)Acetonitrile, Room Temp.ModeratePossible[1]
Alternative Reagent Copper(II) Bromide (CuBr₂)Acetonitrile, Room Temp.HighSignificantly Reduced[3]
N-Acyl Protection N-Bromosuccinimide (NBS)1. Acylation 2. Bromination 3. DeprotectionGood to HighPrevented[1][4]

Experimental Protocols

Protocol 1: Selective C5-Bromination using Copper(II) Bromide (CuBr₂)

This protocol is advantageous as it avoids the use of harsher brominating agents and shows high regioselectivity for the C5-position of 2-aminothiazoles.[3]

Materials:

  • 2-Aminothiazole derivative

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]

  • Reaction: Stir the reaction mixture at room temperature.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Protocol 2: C5-Bromination with N-Acyl Protection

This three-step protocol involves the protection of the exocyclic amino group to prevent N-bromination, followed by bromination and subsequent deprotection.

Step 2a: N-Acylation of 2-Aminothiazole [4]

Materials:

  • 2-Amino-4-aryl-thiazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Sodium carbonate

Procedure:

  • Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in dichloromethane (DCM) and add sodium carbonate as a base.[4]

  • Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the solution with constant stirring.[4]

  • Reaction Progression: Allow the reaction to proceed at 0°C for 12 hours.[4]

  • Work-up and Purification: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-acylated thiazole derivative.[4]

Step 2b: Bromination of N-Acylated 2-Aminothiazole

Materials:

  • N-acylated 2-aminothiazole (from Step 2a)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolution: Dissolve the N-acylated 2-aminothiazole (1.0 eq) in acetonitrile.

  • Bromination: Cool the solution to 0°C and add NBS (1.05 eq) portion-wise.

  • Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Step 2c: Deprotection of the N-Acyl Group [5]

Materials:

  • N-acylated-5-bromo-2-aminothiazole (from Step 2b)

  • Thionyl chloride

  • Pyridine

  • 1,2-dichloroethane

Procedure:

  • Reaction Setup: Dissolve the N-acylated-5-bromo-2-aminothiazole in 1,2-dichloroethane at room temperature.[5]

  • Deprotection: Add thionyl chloride and pyridine to initiate the deprotection.[5]

  • Reaction Progression: Stir the reaction at ambient temperature until completion, as monitored by TLC.

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove inorganic salts and purify the product by recrystallization or column chromatography to yield the final 5-bromo-2-aminothiazole.

Visualizations

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Potential Side Reactions alpha-haloketone alpha-haloketone aminothiazole_core 2-Aminothiazole Core alpha-haloketone->aminothiazole_core Cyclocondensation thiourea thiourea thiourea->aminothiazole_core N_bromination N-Bromination By-product aminothiazole_core->N_bromination Reaction at exocyclic NH2 over_bromination Over-bromination By-product aminothiazole_core->over_bromination Reaction at C5 desired_product Desired C5-Bromo-2-aminothiazole aminothiazole_core->desired_product Selective C5-Bromination NBS NBS NBS->N_bromination NBS->over_bromination

Caption: Reaction pathway of aminothiazole synthesis and potential side reactions.

G start Start: N-Bromination By-product Detected q1 Is N-acyl protection feasible? start->q1 sol1 Implement N-acyl protection/deprotection protocol. q1->sol1 Yes q2 Can an alternative brominating agent be used? q1->q2 No end End: N-Bromination Minimized sol1->end sol2 Switch to CuBr2. q2->sol2 Yes q3 Optimize reaction conditions. q2->q3 No sol2->end sol3 Lower temperature, control stoichiometry, slow addition of NBS. q3->sol3 sol3->end

Caption: Troubleshooting workflow for preventing N-bromination by-products.

References

Technical Support Center: Synthesis of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminothiazole-5-carboxylates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-aminothiazole-5-carboxylates?

A1: The most prevalent methods include the Hantzsch thiazole synthesis, variations of the Gewald reaction, and multi-step syntheses starting from materials like β-ethoxyacrylates. The choice of route often depends on the availability of starting materials, desired scale, and substituent patterns on the thiazole ring. The classical Hantzsch synthesis involves the condensation of α-haloketones with thioamides.[1]

Q2: I am getting a low yield in my Hantzsch synthesis of a 2-aminothiazole-5-carboxylate. What are the potential causes and solutions?

A2: Low yields in Hantzsch-type syntheses can arise from several factors. One common issue is the instability of the α-halo carbonyl starting material. Ensure it is freshly prepared or properly stored. Reaction conditions such as temperature and reaction time are also critical; refluxing is often required.[2] The choice of solvent can also impact the yield. Additionally, side reactions can reduce the yield of the desired product. Careful monitoring of the reaction by TLC or HPLC is recommended to optimize conditions.

Q3: What are common side products observed during the synthesis of 2-aminothiazole-5-carboxylates?

A3: Depending on the synthetic route, various side products can be formed. In syntheses involving N-bromosuccinimide (NBS) for bromination, N-bromination or phenyl ring bromination by-products can occur, although these are not always observed.[3] In reactions involving thiourea, impurities or unreacted starting materials may persist. Purification methods like recrystallization are crucial to remove these byproducts.[2]

Q4: What are the recommended methods for purifying 2-aminothiazole-5-carboxylates?

A4: Recrystallization is a highly effective method for purifying the final product.[2] Common solvent systems for recrystallization include mixtures of tetrahydrofuran (THF) and hexane, or methanol and water.[2] The choice of solvent depends on the solubility of the specific 2-aminothiazole-5-carboxylate derivative. Column chromatography on silica gel can also be employed for purification.[4]

Troubleshooting Guides

Guide 1: Hantzsch Thiazole Synthesis

This guide addresses common issues when synthesizing 2-aminothiazole-5-carboxylates via the Hantzsch reaction, which typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive α-halocarbonyl reagent.Use freshly prepared or purified α-halocarbonyl compound. Ensure proper storage conditions (cool, dry, and dark).
Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Incorrect stoichiometry.Verify the molar ratios of the reactants. A slight excess of the thioamide/thiourea can sometimes be beneficial.
Formation of Multiple Products Side reactions due to harsh conditions.Lower the reaction temperature and monitor the reaction closely. Consider using a milder base if applicable.
Impure starting materials.Ensure the purity of all starting materials before beginning the reaction.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Formation of an oil instead of a solid.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also be effective.
Guide 2: Synthesis via β-Ethoxyacrylate Intermediates

This route involves the α-bromination of a β-ethoxyacrylate derivative followed by cyclization with thiourea.

Issue Potential Cause Troubleshooting Steps
Low Yield in Bromination Step Incomplete bromination.Ensure the correct stoichiometry of the brominating agent (e.g., NBS). The reaction may require specific temperature control (e.g., 0-5°C).
Formation of byproducts.Under certain conditions, N-bromination or aromatic ring bromination can occur.[3] Adjusting the solvent system (e.g., using a mixture of dioxane and water) and temperature can help minimize these side reactions.[3]
Incomplete Cyclization with Thiourea Insufficient heating.The cyclization step often requires heating to ensure completion. Monitor the reaction by TLC to determine the optimal heating time and temperature.
pH of the reaction medium.The cyclization can be sensitive to pH. Ensure the reaction conditions are appropriate as specified in the protocol.
Product Precipitation Issues Product remains in solution.After the reaction, acidification with an acid like HCl followed by dilution with water can facilitate precipitation.[3] Cooling the mixture can also aid in product isolation.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate via Hantzsch Synthesis

This protocol is a general representation of the Hantzsch synthesis for this class of compounds.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 2-aminothiazole-5-carboxylate.

Reactant Molar Ratio Typical Yield
Ethyl 2-chloroacetoacetate1.070-85%
Thiourea1.0
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is based on a multi-step synthesis involving a β-ethoxyacrylamide intermediate.[3]

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq).[3]

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Add 1N HCl at 0-10°C, followed by water.[3]

  • Concentrate the solution under vacuum and then dilute with toluene.

  • Stir the slurry and then cool to 0°C. Collect the solid by filtration to yield the acrylamide product.[3]

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Subject the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole formation in a mixture of dioxane and water.[3]

  • Add thiourea and heat the mixture to effect ring closure.

  • The desired 2-aminothiazole-5-carboxamide is obtained in high yield after workup.[3]

Intermediate/Product Typical Yield
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide74%[3]
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide95%[3]

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis alpha_halo α-Halocarbonyl (e.g., Ethyl 2-chloroacetoacetate) intermediate Thiouronium Intermediate alpha_halo->intermediate + thiourea Thiourea thiourea->intermediate product 2-Aminothiazole-5-carboxylate intermediate->product Cyclization (-H2O, -HX)

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-5-carboxylates.

Diagram 2: Synthesis via β-Ethoxyacrylate Intermediate

Beta_Ethoxyacrylate_Route start_aniline Aniline Derivative acrylamide β-Ethoxyacrylamide Intermediate start_aniline->acrylamide + acryloyl_chloride 3-Ethoxyacryloyl Chloride acryloyl_chloride->acrylamide bromination α-Bromination acrylamide->bromination bromo_intermediate α-Bromo Intermediate bromination->bromo_intermediate NBS product 2-Aminothiazole-5-carboxamide bromo_intermediate->product + thiourea Thiourea thiourea->product Cyclization

Caption: Multi-step synthesis of 2-aminothiazole-5-carboxamides via a β-ethoxyacrylate.

References

Technical Support Center: Scaling Up 2-Aminothiazole-5-Carboxamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-aminothiazole-5-carboxamide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of 2-aminothiazole-5-carboxamide synthesis.

Issue Potential Cause(s) Recommended Solution(s)
1. Lower than expected yield Incomplete reaction: Insufficient reaction time, poor mixing, or incorrect temperature can lead to incomplete conversion of starting materials.[1][2] Side reactions: Formation of byproducts, such as N-bromination or phenyl ring bromination, can consume starting materials and reduce the yield of the desired product.[3] Product degradation: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the decomposition of the final product.[4] Loss during workup and isolation: Inefficient extraction, precipitation, or filtration can result in significant product loss.Optimize reaction conditions: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.[5][6] Calibrate temperature probes and ensure uniform heating. Control stoichiometry and addition rates: Carefully control the stoichiometry of reagents. For exothermic reactions, consider slower addition rates of reagents to minimize side reactions.[7] Purification strategy: Develop a robust purification strategy, such as recrystallization from an appropriate solvent system (e.g., THF/hexane, methanol/water), to effectively remove impurities.[4]
2. High levels of impurities Formation of regioisomers or undesired byproducts: Depending on the synthetic route, impurities such as isomers or products from competing reactions can form.[3] Residual starting materials or reagents: Incomplete reaction or inefficient purification can leave unreacted starting materials or reagents in the final product. Degradation products: As mentioned above, product degradation can introduce impurities.Analytical monitoring: Utilize analytical techniques like HPLC and Mass Spectrometry to identify and quantify impurities. This will help in understanding the root cause of their formation. Recrystallization: Perform recrystallization with different solvent systems to effectively remove specific impurities.[4] Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale.[8][9]
3. Difficulty with product isolation and purification Poor precipitation or crystallization: The product may not precipitate or crystallize effectively from the reaction mixture, leading to low recovery.[10][11] Oily product formation: The product may separate as an oil instead of a solid, making it difficult to handle and purify. Filtration issues: Small particle size or the presence of fine solids can lead to slow filtration rates and clogged filters.[12]Optimize crystallization conditions: Experiment with different solvents, cooling rates, and seeding to improve crystal formation.[11][13] Solvent selection: Choose an appropriate anti-solvent to induce precipitation. Ensure the chosen solvent system provides good crystal morphology. Control particle size: Adjusting crystallization parameters can help in obtaining larger crystals that are easier to filter. The use of filter aids may also be considered.[12]
4. Inconsistent batch-to-batch results Variability in raw material quality: The purity and physical properties of starting materials can vary between batches, affecting the reaction outcome.[1] Poor process control: Inconsistent control of critical process parameters such as temperature, pressure, and mixing speed can lead to variable results.[14] "Hot spots" in the reactor: Inefficient heat transfer in larger reactors can create localized areas of high temperature, leading to increased side reactions and inconsistent product quality.[15]Raw material qualification: Establish strict specifications for all raw materials and test incoming batches for purity and quality.[2] Implement robust process controls: Use automated systems to precisely control and monitor key reaction parameters.[16][14] Improve heat transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction.[5][17] For highly exothermic steps, consider using a semi-batch process with controlled addition of reagents.[18]
5. Safety hazards during scale-up Exothermic reactions: The bromination step, in particular, can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[7][19] Handling of hazardous reagents: Reagents like N-bromosuccinimide (NBS) and thiourea have associated health and safety risks.[20][21][22] Release of toxic gases: Depending on the reaction conditions, hazardous gases may be evolved.Thermal hazard assessment: Conduct a thorough thermal hazard assessment of the reaction to understand the potential for thermal runaway.[18][19] Proper personal protective equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE. Engineering controls: Conduct the reaction in a well-ventilated area, preferably in a fume hood or a contained system, especially at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of 2-aminothiazole-5-carboxamide synthesis?

A1: The bromination step is often the most critical. It is typically a fast and exothermic reaction where poor temperature control can lead to the formation of impurities and pose a safety risk.[7][19] Careful control of the reagent addition rate and efficient heat removal are crucial for a successful and safe scale-up.[5][17]

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: To minimize byproducts, it is important to optimize reaction conditions. This includes maintaining the optimal temperature, ensuring efficient mixing to avoid localized high concentrations of reagents, and carefully controlling the stoichiometry of the reactants.[1][2] A one-pot synthesis method involving the chemoselective α-bromination of a β-ethoxyacrylamide followed by treatment with thiourea has been shown to give excellent yield with no observed N-bromination or phenyl ring bromination by-products.[3]

Q3: What are the recommended purification methods for large-scale production?

A3: For large-scale production, recrystallization is the most common and cost-effective purification method.[4][9] A suitable solvent system should be identified that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while effectively leaving impurities in the mother liquor. Common solvent systems include mixtures of THF and hexane or methanol and water.[4]

Q4: Are there any specific safety precautions I should take when handling the reagents?

A4: Yes, several reagents used in the synthesis of 2-aminothiazole-5-carboxamide require careful handling. N-bromosuccinimide (NBS) is an oxidizer and can cause skin and eye irritation.[20][21][22][23][24] Thiourea is a suspected carcinogen and should be handled with appropriate containment measures. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How do I address issues with poor mixing in a large reactor?

A5: Poor mixing in large reactors can be a significant challenge.[6] To address this, ensure that the agitator design and speed are appropriate for the scale and viscosity of the reaction mixture.[5] It's also important to consider the geometry of the reactor and the use of baffles to improve mixing efficiency.[25] For reactions sensitive to mixing, a gradual scale-up approach with intermediate pilot-scale runs can help identify and resolve mixing issues before moving to full production scale.[5]

Quantitative Data

The following tables provide a template for summarizing key quantitative data during the scale-up process. Populating these tables with your experimental data will help in identifying trends and optimizing the process.

Table 1: Comparison of Reaction Parameters and Yield at Different Scales

ParameterLab Scale (e.g., 1 L)Pilot Scale (e.g., 50 L)Production Scale (e.g., 500 L)
Starting Material Input (kg)
Reaction Time (hours)
Reaction Temperature (°C)
Product Output (kg)
Yield (%)

Table 2: Impurity Profile Analysis at Different Scales

ImpurityLab Scale (%)Pilot Scale (%)Production Scale (%)
Unreacted Starting Material A
Unreacted Starting Material B
Side-Product 1
Side-Product 2
Total Impurities (%)

Experimental Protocols

Below are generalized key experimental protocols for the synthesis of 2-aminothiazole-5-carboxamide.

Protocol 1: One-Pot Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide

This protocol is based on an efficient method that avoids the need for protecting groups and hazardous reagents like n-BuLi and NaH.[3]

  • Preparation of (E)-N-aryl-3-ethoxyacrylamide:

    • Dissolve the desired aniline and a base (e.g., pyridine) in a suitable solvent (e.g., THF) in a reactor equipped with a stirrer, thermometer, and addition funnel.

    • Cool the mixture to 0-5 °C.

    • Slowly add 3-ethoxyacryloyl chloride to the mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent. Isolate the crude product by removing the solvent under reduced pressure.

    • Purify the crude product by recrystallization or slurry wash.

  • Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide:

    • To a mixture of the (E)-N-aryl-3-ethoxyacrylamide in a suitable solvent system (e.g., 1,4-dioxane and water) in a reactor, add N-bromosuccinimide (NBS) portion-wise at a low temperature (-10 to 0 °C).

    • Allow the mixture to warm to room temperature and stir for a few hours.

    • Add thiourea to the reaction mixture and heat to around 80 °C.

    • Monitor the reaction for completion (typically a few hours).

    • Cool the reaction mixture and add a base (e.g., concentrated ammonium hydroxide) to adjust the pH.

    • Isolate the crude product by filtration after cooling the mixture to 0-5 °C.

    • Wash the solid product with water and dry under vacuum to obtain the final 2-aminothiazole-5-carboxamide.

Visualizations

experimental_workflow Experimental Workflow for 2-Aminothiazole-5-Carboxamide Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thiazole Ring Formation cluster_step3 Step 3: Purification A Aniline C Reaction in THF with Base A->C B 3-Ethoxyacryloyl Chloride B->C D (E)-N-aryl-3-ethoxyacrylamide C->D G Reaction in Dioxane/Water D->G E N-Bromosuccinimide (NBS) E->G F Thiourea F->G H 2-Aminothiazole-5-carboxamide G->H I Crude Product H->I J Recrystallization I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-aminothiazole-5-carboxamide.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C D Optimize Reaction Time/Temperature/Mixing C->D Yes E Analyze Impurity Profile (HPLC/MS) C->E No F High Level of Side Products E->F G Adjust Stoichiometry/Addition Rate F->G Yes H Review Workup and Isolation Procedure F->H No I Significant Product Loss H->I J Optimize Extraction/Crystallization/Filtration I->J Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Navigating Regioselectivity in Hantzsch Dihydropyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in the Hantzsch dihydropyridine synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioselectivity issue in the Hantzsch synthesis with unsymmetrical 1,3-dicarbonyl compounds?

A1: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[1] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can lead to the formation of two different regioisomers. The primary issue is controlling which of the two carbonyl groups of the unsymmetrical dicarbonyl compound reacts in the initial Knoevenagel condensation with the aldehyde, and which participates in the enamine formation. This can result in a mixture of products with different substitution patterns on the dihydropyridine ring.

Q2: My Hantzsch reaction is producing a mixture of regioisomers. How can acidic conditions help in controlling the outcome?

A2: Acidic conditions can significantly influence the regioselectivity of the Hantzsch synthesis. The use of an acid catalyst can favor the formation of one regioisomer over the other. For instance, in certain cases, acidic conditions can promote the formation of the less common 1,2-dihydropyridine (1,2-DHP) regioisomer alongside the expected 1,4-DHP.[2] The acid catalyst can influence the rate of the competing initial steps: the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, and the formation of the enamine from the other β-dicarbonyl equivalent. By selectively accelerating one pathway, a higher regioselectivity can be achieved.

Q3: What is the proposed mechanism for the formation of different regioisomers under acidic conditions?

A3: The regiochemical outcome is determined by the initial competing reactions. Let's consider an unsymmetrical 1,3-dicarbonyl compound with two different keto groups.

  • Pathway A (leading to 1,4-DHP): This is the classical pathway. One equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated intermediate. A second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-DHP.[3]

  • Pathway B (potentially leading to other isomers like 1,2-DHP): Under certain conditions, particularly with specific catalysts or reactant structures, the reaction can proceed through alternative intermediates. For example, a Hantzsch-like reaction using aromatic amines, aromatic aldehydes, and ethyl propiolate has been shown to produce both 1,4-DHP and 1,2-DHP byproducts. The formation of these isomers is dependent on the stability of key intermediates, which can be influenced by the reaction conditions.[2]

Acid catalysis can influence which of the two carbonyls in the unsymmetrical dicarbonyl is more readily activated towards either Knoevenagel condensation or enamine formation, thus directing the synthesis towards a specific regioisomer.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Regioselectivity / Mixture of Isomers Competing reaction pathways are occurring at similar rates. The unsymmetrical dicarbonyl is reacting non-selectively.1. Modify Acidic Catalyst: Experiment with different Brønsted or Lewis acids (e.g., p-TsOH, boric acid, TFA). The nature of the acid can influence the reaction pathway.[1][4] 2. Adjust pH: Systematically vary the pH of the reaction medium using buffers. Acidic conditions have been shown to enhance selectivity in some cases. 3. Staged Addition of Reactants: Instead of a one-pot reaction, try a two-step procedure. First, selectively form the enamine from the unsymmetrical dicarbonyl and ammonia. Then, in a separate step, react it with the Knoevenagel adduct of the aldehyde and a different dicarbonyl compound. This approach offers greater control over the final product structure.[5]
Formation of Unexpected 1,2-Dihydropyridine Isomer The reaction conditions favor an alternative cyclization pathway. This has been observed in Hantzsch-like reactions and can be influenced by the substrates and catalysts used.[2]1. Alter Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable 1,4-DHP product. 2. Change the Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Screen different solvents to see their effect on the product ratio. 3. Re-evaluate the Catalyst: If a specific acid catalyst is leading to the 1,2-DHP, consider using a milder or different type of acid.
Low Yield of Desired Regioisomer Suboptimal reaction conditions for the selective pathway.1. Catalyst Screening: The choice of catalyst is crucial for reaction efficiency. A comparative study of various catalysts can help in identifying the most effective one for your specific substrates.[6] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Quantitative Data on Catalyst Performance

The efficiency of the Hantzsch synthesis is highly dependent on the catalyst used. The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyridine. While this data primarily focuses on yield and reaction time for a symmetrical synthesis, it provides a valuable starting point for catalyst selection in more complex unsymmetrical reactions.

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemp (°C)Time (min)Yield (%)
None BenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux18040
Tannic Acid BenzaldehydeEthyl acetoacetateNH₄OAcWater803096
Fe₃O₄@SiO₂-SO₃H BenzaldehydeEthyl acetoacetateNH₄OAcEthanol252098
UiO-66-NH₂ BenzaldehydeEthyl acetoacetateNH₄OAcEthanol253097
Cellulose-SO₃H BenzaldehydeEthyl acetoacetateNH₄OAcH₂O/Ethanol609095
(Data summarized from a comparative guide on catalysts for the Hantzsch synthesis.[6])

Experimental Protocols

General Procedure for Acid-Catalyzed Hantzsch Synthesis

This protocol provides a general framework. Optimal conditions (catalyst, solvent, temperature, and time) should be determined empirically for each specific set of substrates.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the unsymmetrical 1,3-dicarbonyl compound (1 mmol), a second β-dicarbonyl compound (1 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, isopropanol, or water) and the acidic catalyst (e.g., p-TsOH, 0.1 mmol).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.

  • Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques to confirm the structure and determine the isomeric ratio.

Visualizing Reaction Pathways

The regiochemical outcome of the Hantzsch synthesis with an unsymmetrical 1,3-dicarbonyl compound is determined by the initial reaction steps. The following diagram illustrates the two competing pathways.

Caption: Competing pathways in Hantzsch synthesis.

This logical diagram illustrates how the initial reaction of an unsymmetrical 1,3-dicarbonyl compound can proceed via two distinct pathways (A and B), each involving a Knoevenagel condensation and an enamine formation at different carbonyl positions, ultimately leading to two different regioisomers. Acid catalysis can influence the kinetics of these competing pathways.

References

Technical Support Center: Optimizing Recrystallization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization conditions for purifying 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2-aminothiazole derivatives?

A1: 2-Aminothiazole and its derivatives tend to be more soluble in polar solvents due to the presence of nitrogen and sulfur atoms which can engage in hydrogen bonding.[1] Their solubility is often pH-dependent; acidic conditions can protonate the amino group, which may increase aqueous solubility.[1] Temperature also plays a key role, with solubility generally increasing at elevated temperatures.[1]

Q2: Which solvents are commonly used for the recrystallization of 2-aminothiazole derivatives?

A2: Ethanol is frequently cited as a successful recrystallization solvent for various 2-aminothiazole derivatives.[2] Other common solvents and solvent systems that can be effective include water, particularly for more polar derivatives, and mixtures such as n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3] The choice of solvent will depend on the specific substitution pattern of your derivative.

Q3: My 2-aminothiazole derivative has poor solubility in common solvents. How can I improve this for recrystallization?

A3: Poor solubility can be addressed by several methods. Using a co-solvent system, such as a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water, can significantly enhance solubility.[4] Adjusting the pH to be slightly acidic might also improve the solubility of your compound in aqueous solutions.[4] For particularly challenging compounds, forming a salt or a co-crystal can be a viable strategy to increase solubility.[4]

Q4: What are the key steps for a successful recrystallization?

A4: A successful recrystallization protocol generally involves six key steps:

  • Solubility Testing: Determine a suitable solvent where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent at or near its boiling point.

  • Cooling: Allow the solution to cool slowly and without disturbance to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Rinsing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [6][7] 2. The solution is supersaturated. [6] 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce Solvent Volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6][7] 2. Induce Crystallization:     a. Scratch the inside of the flask with a glass rod just below the liquid surface.[6]     b. Add a seed crystal of the pure compound.[6] 3. Re-evaluate Solvent: If crystals still do not form, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent or solvent system.[7]
Oiling Out (Formation of a liquid instead of solid crystals) 1. The compound is coming out of solution at a temperature above its melting point. [7] 2. The compound is significantly impure. [6] 3. Rapid cooling. [6]1. Add More Solvent: Reheat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature during cooling.[7] 2. Charcoal Treatment: If impurities are suspected, especially colored ones, consider a hot filtration step with activated charcoal.[7] 3. Slow Cooling: Allow the solution to cool more slowly. Leaving the flask on a cooling hot plate can help.[6]
Low Crystal Yield 1. Too much solvent was used during dissolution. [5][7] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization before filtration. 4. Excessive rinsing of the crystals. [5]1. Use Minimal Solvent: Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[5] 2. Preheat Funnel: Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during this step. 3. Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation. 4. Minimal Rinsing: Rinse the crystals with a very small amount of ice-cold solvent.[5]
Crystals Form Too Quickly The solution is too concentrated, or the cooling is too rapid. [7]Slow Down Crystallization: Reheat the solution and add a small amount of extra solvent. Allow the solution to cool more slowly to encourage the formation of larger, purer crystals.[7]

Data Presentation: Solvent Selection for Recrystallization

The following table summarizes common solvents and solvent systems that have been reported or are generally suitable for the recrystallization of 2-aminothiazole derivatives, categorized by polarity.

Solvent PolaritySolvent/SystemComments
High WaterCan be effective for highly polar derivatives. Heating to high temperatures can increase its ability to dissolve organic compounds.[3]
EthanolA very common and often effective solvent for a wide range of 2-aminothiazole derivatives.[2][3]
Medium AcetoneOften used in combination with a non-polar solvent like n-hexane.[3]
Ethyl AcetateCan be a suitable solvent, sometimes used in a mixture with n-hexane.[3]
DichloromethaneCan be used, sometimes in combination with other solvents.
Low n-HexaneTypically used as an anti-solvent in a mixed solvent system with a more polar solvent in which the compound is soluble.[3]
BenzeneHas been used for the recrystallization of 2-aminothiazole.
Mixed Systems n-Hexane/AcetoneA good general-purpose mixed solvent system.[3]
n-Hexane/THFAnother effective mixed solvent system.[3]
Ethanol/WaterA common co-solvent system to fine-tune the polarity for optimal recrystallization.[4]

Experimental Protocols

Protocol: Recrystallization of a 2-Aminothiazole Derivative from Ethanol

This protocol is a representative example for the purification of a 2-aminothiazole derivative. The specific quantities and temperatures may need to be optimized for your particular compound.

  • Dissolution:

    • Place the crude 2-aminothiazole derivative into an Erlenmeyer flask.

    • Add a minimal amount of ethanol.

    • Heat the mixture on a hot plate with stirring until the solvent begins to reflux.

    • Continue adding small portions of ethanol until the solid has completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel with filter paper by pouring hot ethanol through it.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection of Crystals:

    • Set up a vacuum filtration apparatus (Büchner funnel and filter flask).

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the funnel.

    • Rinse the flask with a small amount of ice-cold ethanol and pour this into the funnel to transfer any remaining crystals.

  • Washing and Drying:

    • Wash the crystals in the funnel with a very small amount of ice-cold ethanol.

    • Allow the vacuum to pull air through the crystals for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude 2-Aminothiazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Impurities Removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 2-aminothiazole derivatives.

Troubleshooting_Recrystallization start Crystals Don't Form After Cooling too_much_solvent Too much solvent? start->too_much_solvent boil_off Boil off some solvent and re-cool too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce Induce crystallization (scratch/seed crystal) supersaturated->induce Yes oiling_out Did it oil out? supersaturated->oiling_out No induce->oiling_out reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes change_solvent Recover solid and change solvent oiling_out->change_solvent No

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Chemoselective Functionalization of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemoselective functionalization of the 2-aminothiazole scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for common challenges encountered during the synthesis and modification of 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the 2-aminothiazole scaffold?

The 2-aminothiazole ring system presents three primary sites for functionalization: the exocyclic amino group (-NH₂), the C5-position of the thiazole ring, and the endocyclic nitrogen (N3). The reactivity of these sites can be modulated by the reaction conditions and the electronic nature of the substituents on the ring.

Q2: How can I achieve selective N-functionalization at the exocyclic amino group?

Selective N-functionalization of the exocyclic amino group is typically achieved under basic conditions. The exocyclic nitrogen is generally more nucleophilic than the endocyclic nitrogen, allowing for preferential reaction.[1] Common reactions include acylation, alkylation, and sulfonylation. Careful control of stoichiometry and reaction temperature can help minimize side reactions at the endocyclic nitrogen.

Q3: What are the key challenges in achieving C5-functionalization?

The C5-position is prone to electrophilic substitution. However, achieving high regioselectivity can be challenging, and reactions may require specific catalysts or directing groups. Common issues include low yields and the formation of di-substituted byproducts.

Q4: When is it necessary to use a protecting group strategy?

A protecting group strategy is advisable when you want to perform a reaction at a less reactive site while a more reactive site is present. For instance, to functionalize the endocyclic nitrogen, the more nucleophilic exocyclic amino group often needs to be protected.[2][3] Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of 2-aminothiazoles.

Issue 1: Low Yield in N-Acylation of the Exocyclic Amino Group

Possible Causes:

  • Incomplete reaction: The acylating agent may not be reactive enough, or the reaction time might be too short.

  • Side reactions: Acylation might be occurring at the endocyclic nitrogen, leading to a mixture of products and reducing the yield of the desired N-exo-acylated product.

  • Poor solubility: The 2-aminothiazole starting material or the product may have limited solubility in the chosen solvent.

  • Deactivation by Lewis acids: In Friedel-Crafts acylation, the Lewis acid catalyst can complex with the amino group, deactivating the ring system.[4]

Suggested Solutions:

  • Optimize reaction conditions: Try a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.

  • Use a suitable base: A non-nucleophilic base like pyridine or triethylamine can facilitate the reaction and minimize side reactions.

  • Solvent selection: Employ a co-solvent system to improve solubility.[1]

  • Protecting groups: If endocyclic acylation is a persistent issue, consider protecting the endocyclic nitrogen, though this is less common than protecting the exocyclic amine.

Issue 2: Poor Regioselectivity in C5-Halogenation

Possible Causes:

  • Harsh reaction conditions: Overly aggressive halogenating agents or high temperatures can lead to multiple halogenations or reactions at other positions.

  • Incorrect choice of halogenating agent: Different halogenating agents exhibit different selectivities.

Suggested Solutions:

  • Use milder reagents: For bromination, consider using N-bromosuccinimide (NBS) in a suitable solvent like PEG-400 for a greener approach.[5] Copper(II) bromide (CuBr₂) in acetonitrile at room temperature has been shown to be effective for regioselective C5-bromination.[6]

  • Control reaction temperature: Perform the reaction at lower temperatures to improve selectivity.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Formation of closely related byproducts: Side reactions can lead to isomers or over-functionalized products that are difficult to separate by standard chromatography.

  • Product is highly soluble in the reaction solvent. [7]

  • Catalyst residues: Palladium or other metal catalysts from cross-coupling reactions can be challenging to remove completely.

Suggested Solutions:

  • Optimize reaction selectivity: The best purification strategy is to minimize the formation of byproducts in the first place by optimizing reaction conditions for chemoselectivity.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Chromatography: Utilize column chromatography with a carefully selected solvent system.[7] In some cases, specialized techniques like preparative HPLC may be necessary.

  • Catalyst removal: For catalyst residues, filtering the reaction mixture through a pad of Celite can be effective.[8]

  • Precipitation: If the product is highly soluble, try precipitating it by adding a non-solvent or by cooling the reaction mixture.[7]

Experimental Protocols

Protocol 1: Regioselective C5-Bromination of 2-Aminothiazoles

This protocol is adapted from a method using copper(II) bromide for selective C5-bromination.[6]

Materials:

  • 2-Aminothiazole derivative

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Aqueous ammonia (0.1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Dry the organic layer over MgSO₄ and evaporate the solvent in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 2: N-Acylation of 2-Aminothiazole

This is a general protocol for the acylation of the exocyclic amino group.

Materials:

  • 2-Aminothiazole derivative

  • Acyl chloride or acid anhydride (1.0-1.2 eq)

  • Pyridine or triethylamine (as solvent and base)

  • Dichloromethane (DCM) as an alternative solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aminothiazole derivative in pyridine or a mixture of DCM and triethylamine at 0 °C.

  • Slowly add the acyl chloride or acid anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-2-aminothiazole Derivatives
Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O1001285[9]
Pd(dppf)Cl₂4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90892[8][9]
XPhos Pd G23-Fluorophenylboronic acidK₃PO₄DMF110678[8][9]

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualizations

Experimental_Workflow_C5_Functionalization start Start: 2-Aminothiazole Derivative reaction Reaction: - Add Halogenating Agent (e.g., CuBr2) - Stir at Room Temperature start->reaction workup Work-up: - Solvent Evaporation - Extraction with Organic Solvent - Washing reaction->workup purification Purification: - Column Chromatography - or Recrystallization workup->purification product Product: C5-Functionalized 2-Aminothiazole purification->product

Caption: A generalized experimental workflow for the C5-functionalization of 2-aminothiazoles.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reagents->optimize_conditions Reagents OK solution Improved Yield check_reagents->solution Impure Reagents/ Incorrect Stoichiometry change_reagent Consider a More Reactive Reagent optimize_conditions->change_reagent Still Low Yield optimize_conditions->solution Conditions Optimized protecting_group Use a Protecting Group Strategy change_reagent->protecting_group If Side Reactions Persist change_reagent->solution Reagent Change Successful protecting_group->solution Selectivity Achieved

Caption: A decision tree for troubleshooting low yields in 2-aminothiazole functionalization.

References

Validation & Comparative

A Comparative Guide: 2-Aminothiazole-5-carboxylic Acid vs. 2-Aminooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 2-aminothiazole-5-carboxylic acid and its isostere, 2-aminooxazole-5-carboxylic acid. Understanding the distinct characteristics of these heterocyclic compounds is crucial for their application in medicinal chemistry and drug design, where they serve as key building blocks for a variety of therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

While comprehensive experimental data for the parent compounds, this compound and 2-aminooxazole-5-carboxylic acid, is not extensively available in the public domain, analysis of their derivatives reveals significant trends. The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole ring generally leads to an increase in hydrophilicity and water solubility.

PropertyThis compound2-Aminooxazole-5-carboxylic AcidNotes
Molecular Formula C₄H₄N₂O₂SC₄H₄N₂O₃
Molecular Weight 144.15 g/mol 128.09 g/mol
Melting Point 214-216 °C[1]Not available
Boiling Point 415.0±18.0 °C at 760 mmHg[1]Not available
Density 1.7±0.1 g/cm³[1]Not available
Flash Point 204.8±21.2 °C[1]190 °C[2]
pKa Not availableNot availableData for the parent 2-aminothiazole (without the carboxylic acid group) is reported as 5.39.
Aqueous Solubility Generally lowerGenerally higherStudies on derivatives consistently show that 2-aminooxazole-containing compounds have significantly increased hydrophilicity and water solubility compared to their 2-aminothiazole isosteres. For some derivatives, the solubility of the oxazole analogue was 59 times higher than the thiazole counterpart.
Lipophilicity (log k'w) Generally higherGenerally lowerExperimental measurement on derivatives shows a consistent decrease in the lipophilicity parameter (log k'w) upon isosteric replacement of thiazole with oxazole.

Biological Activity Landscape

Both 2-aminothiazole and 2-aminooxazole cores are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of biologically active molecules.

This compound Derivatives:

The 2-aminothiazole moiety is a cornerstone in the development of numerous drugs. Derivatives of this compound have been extensively investigated and have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: This scaffold is a key component of the tyrosine kinase inhibitor Dasatinib.[3] Numerous other derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[3][4]

  • Antimicrobial Agents: The 2-aminothiazole nucleus is present in several antimicrobial drugs.[5] Research has demonstrated the potential of its derivatives against a range of bacterial and fungal pathogens.[5]

2-Aminooxazole-5-carboxylic Acid Derivatives:

The 2-aminooxazole scaffold is increasingly recognized as a valuable isostere of the 2-aminothiazole core, often leading to improved physicochemical properties without compromising biological activity. Key findings include:

  • Antitubercular Activity: Studies have shown that 2-aminooxazole derivatives exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6] In some cases, the oxazole derivatives displayed enhanced activity compared to their thiazole analogues.

  • Improved Pharmacokinetic Profile: The replacement of the thiazole's sulfur atom with oxygen can reduce metabolic oxidation, potentially leading to a more favorable metabolic profile.[6] The increased solubility of oxazole derivatives can also contribute to better bioavailability.[7]

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are crucial for accurate comparison. Below are representative protocols adapted from literature for the analysis of similar heterocyclic compounds.

Determination of Kinetic Solubility

This method is often preferred in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can be more relevant than equilibrium solubility of a solid form.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an appropriate volume of the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration (e.g., 100 µM).

  • Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Filtration: Filter the samples through a multi-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculation: The kinetic solubility is reported as the measured concentration in the filtrate.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining the ionization constants (pKa) of acidic and basic compounds.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids or bases, multiple inflection points will be observed.

Visualizing the Relationship: Synthesis and Isosterism

The following diagrams illustrate the general synthetic access to these scaffolds and their isosteric relationship.

Synthesis_and_Isosterism cluster_thiazole 2-Aminothiazole Synthesis cluster_oxazole 2-Aminooxazole Synthesis alpha-haloketone α-Haloketone/ Aldehyde 2-aminothiazole_core 2-Aminothiazole Core alpha-haloketone->2-aminothiazole_core Hantzsch Synthesis thiourea Thiourea thiourea->2-aminothiazole_core 2-aminothiazole_acid 2-Aminothiazole- 5-carboxylic acid 2-aminothiazole_core->2-aminothiazole_acid Further functionalization 2-aminooxazole_acid 2-Aminooxazole- 5-carboxylic acid 2-aminothiazole_acid->2-aminooxazole_acid Isosteric Replacement (S for O) alpha-haloketone_ox α-Haloketone/ Aldehyde 2-aminooxazole_core 2-Aminooxazole Core alpha-haloketone_ox->2-aminooxazole_core Condensation urea Urea urea->2-aminooxazole_core 2-aminooxazole_core->2-aminooxazole_acid Further functionalization

References

Unlocking the Anticancer Potential of 2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in the design of novel anticancer agents. Its inherent versatility allows for molecular modifications that can significantly enhance potency and selectivity against various cancer cell lines. This guide provides a comprehensive comparison of 2-aminothiazole derivatives, delving into their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The anticancer activity of 2-aminothiazole derivatives is intrinsically linked to the nature and position of substituents on the thiazole ring, the 2-amino group, and any appended aryl moieties.[1][2] Strategic modifications at these sites have been shown to modulate the compounds' ability to inhibit key cellular targets, primarily protein kinases and tubulin, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][4]

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro cytotoxic efficacy of various 2-aminothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of representative 2-aminothiazole derivatives, highlighting the impact of structural modifications on their anticancer activity.

Table 1: SAR of Substitutions on the Thiazole Ring and 2-Amino Group
Compound ID Key Structural Features Cancer Cell Line IC50 (µM)
Dasatinib (BMS-354825) 2-aminothiazole core with N-(2-chloro-6-methylphenyl) and a piperazinylethanol side chainK562 (Leukemia)<0.001
Analog 20 4,5-butylidene and benzylic amine substitutionsH1299 (Lung)4.89[4]
SHG-44 (Glioma)4.03[4]
Compound with C4/C5-methyl Methyl group at C4 or C5 of the thiazole ringH1299, SHG-44>10[4]
Compound with C4-phenyl Phenyl group at C4 of the thiazole ringH1299, SHG-44>10[4]
Compound with C5-bromo Bromo group at C5 of the thiazole ringH1299, SHG-446.61 - 9.34[4]
Compound 28 (m-Cl phenyl) meta-chloro substitution on the N-phenyl ringHT29 (Colon)0.63[4]
Compound (3,4-Cl2 phenyl) 3,4-dichloro substitution on the N-phenyl ringHT29 (Colon)>0.63[4]
Compound (2,4-Cl2 phenyl) 2,4-dichloro substitution on the N-phenyl ringHT29 (Colon)>0.63[4]
Compound with furan ring Furan ring instead of a substituted phenyl ringHT29 (Colon)Less active than compound 28[4]
Table 2: Anticancer Activity of N-Acyl and Other 2-Aminothiazole Derivatives
Compound ID Key Structural Features Cancer Cell Line IC50 (µM)
Compound with 2-acetamido 2-acetamido moietyVariousLess active than 3-propanamido analog[4]
Compound with 3-propanamido 3-propanamido moietyVariousMore active than 2-acetamido analog[4]
Compound 23 N-acyl modificationHepG2 (Liver)510
PC12 (Pheochromocytoma)309
Compound 24 N-acyl modificationHepG2 (Liver)570
PC12 (Pheochromocytoma)298
Compound 27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6[4]
TH-39 N-acyl-2-aminothiazole derivativeK562 (Leukemia)0.78[4]

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily mediated through two key mechanisms: the inhibition of protein kinases and the disruption of microtubule dynamics. These actions ultimately lead to the induction of apoptosis and cell cycle arrest.

Kinase Inhibition

Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src, Abl, and PI3K.[1][5] Dasatinib, a clinically approved drug, is a prime example of a 2-aminothiazole-based kinase inhibitor.[1] The 2-aminothiazole core acts as a scaffold that can be modified to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.

Kinase_Inhibition_Pathway 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Protein Kinase\n(e.g., Src, Abl, PI3K) Protein Kinase (e.g., Src, Abl, PI3K) 2-Aminothiazole\nDerivative->Protein Kinase\n(e.g., Src, Abl, PI3K) Binds to ATP pocket Inhibition 2-Aminothiazole\nDerivative->Inhibition Phosphorylated\nSubstrate Phosphorylated Substrate Protein Kinase\n(e.g., Src, Abl, PI3K)->Phosphorylated\nSubstrate Phosphorylates ATP ATP ATP->Protein Kinase\n(e.g., Src, Abl, PI3K) Substrate Substrate Substrate->Protein Kinase\n(e.g., Src, Abl, PI3K) Downstream\nSignaling Downstream Signaling Phosphorylated\nSubstrate->Downstream\nSignaling Cell Proliferation,\nSurvival Cell Proliferation, Survival Downstream\nSignaling->Cell Proliferation,\nSurvival Inhibition->Protein Kinase\n(e.g., Src, Abl, PI3K) Microtubule_Disruption_Pathway cluster_0 Microtubule Dynamics αβ-Tubulin\nDimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin\nDimer->Microtubule Polymerization Microtubule->αβ-Tubulin\nDimer Depolymerization Mitotic Spindle\nFormation Mitotic Spindle Formation Microtubule->Mitotic Spindle\nFormation 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->αβ-Tubulin\nDimer Binds to Colchicine Site Cell Cycle\nArrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle\nFormation->Cell Cycle\nArrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle\nArrest (G2/M)->Apoptosis Apoptosis_CellCycle_Pathway 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Kinase Inhibition Kinase Inhibition 2-Aminothiazole\nDerivative->Kinase Inhibition Microtubule\nDisruption Microtubule Disruption 2-Aminothiazole\nDerivative->Microtubule\nDisruption Bcl-2 Family\nModulation Bcl-2 Family Modulation Kinase Inhibition->Bcl-2 Family\nModulation Cell Cycle\nCheckpoints Cell Cycle Checkpoints Microtubule\nDisruption->Cell Cycle\nCheckpoints Caspase\nActivation Caspase Activation Bcl-2 Family\nModulation->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis Cell Cycle Arrest\n(G0/G1 or G2/M) Cell Cycle Arrest (G0/G1 or G2/M) Cell Cycle\nCheckpoints->Cell Cycle Arrest\n(G0/G1 or G2/M) Cell Cycle Arrest\n(G0/G1 or G2/M)->Apoptosis Experimental_Workflow Design & Synthesis\nof Derivatives Design & Synthesis of Derivatives In Vitro Screening\n(MTT Assay) In Vitro Screening (MTT Assay) Design & Synthesis\nof Derivatives->In Vitro Screening\n(MTT Assay) Lead Compound\nIdentification Lead Compound Identification In Vitro Screening\n(MTT Assay)->Lead Compound\nIdentification Mechanism of Action Studies Mechanism of Action Studies Lead Compound\nIdentification->Mechanism of Action Studies Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action Studies->Cell Cycle Analysis\n(PI Staining) Kinase Inhibition\nAssay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition\nAssay Tubulin Polymerization\nAssay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization\nAssay In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

Isosteric Replacement Strategies for the 2-Aminothiazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs. However, its application can be hampered by issues related to metabolic instability, off-target effects, and its potential classification as a Pan-Assay Interference Compound (PAINS).[1][2] Isosteric replacement offers a rational approach to mitigate these liabilities while retaining or enhancing biological activity. This guide provides a comparative analysis of key isosteric replacement strategies for the 2-aminothiazole scaffold, with a focus on the well-documented 2-aminooxazole isostere, supported by experimental data.

The 2-Aminooxazole Isostere: A Direct Comparison

The most common isosteric replacement for the 2-aminothiazole (2-AMT) scaffold is the 2-aminooxazole (2-AMO) moiety, where the sulfur atom is replaced by oxygen.[2] This substitution maintains the overall geometry and electronic properties of the ring system while offering significant advantages in physicochemical properties.

Comparative Performance Data

The following tables summarize the quantitative data from studies directly comparing 2-aminothiazole derivatives with their 2-aminooxazole isosteres.

Table 1: Physicochemical Properties

Property2-Aminothiazole Derivative2-Aminooxazole DerivativeFold Change/DifferenceReference
Lipophilicity (log k'w) HigherLower (by 0.95 ± 0.09)~8.9 times less lipophilic[1]
Water Solubility (log S) LowerHigherSignificantly Increased (e.g., 59-fold)[1]
Kinetic Solubility in Water (µM) 5524-[2]
Kinetic Solubility in PBS (pH 7.4) (µM) 279.3-[2]

Table 2: Biological Activity

ActivityTarget/Organism2-Aminothiazole Derivative (MIC/IC50)2-Aminooxazole Derivative (MIC/IC50)CommentsReference
Antitubercular (MIC) Mycobacterium tuberculosisMaintained or slightly lower activityMaintained or slightly improved activityActivity is generally preserved, with some oxazole derivatives showing enhanced potency.[1][2]
Antimicrobial (MIC) Various bacterial and fungal strainsActiveOften more activeImproved physicochemical properties of oxazoles may lead to better cell penetration.[1]
Cytotoxicity (IC50) HepG2 cell lineNon-cytotoxicNon-cytotoxicBoth scaffolds are generally well-tolerated in this cell line.[1]

Key Takeaways:

  • Improved Physicochemical Profile: The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole consistently leads to a significant decrease in lipophilicity and a marked increase in aqueous solubility.[1][2] This can be highly advantageous for improving the druggability of a compound series.

  • Maintained or Enhanced Biological Activity: In many cases, the antitubercular and antimicrobial activity of the 2-aminooxazole isosteres is comparable to or even better than their 2-aminothiazole counterparts.[1][2] This suggests that the 2-aminooxazole ring can effectively mimic the key interactions of the 2-aminothiazole scaffold with its biological targets.

  • Reduced PAINS Liability: The 2-aminothiazole scaffold has been associated with pan-assay interference, which can lead to false positives in high-throughput screening. The 2-aminooxazole isostere is considered to have a lower propensity for such non-specific activity.[2]

Other Isosteric Replacement Strategies

While the 2-aminooxazole is the most studied isostere, other replacements for the 2-aminothiazole scaffold have been explored in drug discovery.

  • 2-Aminopyrimidine: This six-membered heteroaromatic ring can be considered a classical isostere of the 2-aminothiazole. It has been investigated as a replacement in the development of kinase inhibitors.[3]

  • Pyridine Analogs: Pyridine rings can also serve as isosteres, offering different hydrogen bonding patterns and electronic distributions.[4][5][6]

  • 2-Aminobenzothiazole: The fusion of a benzene ring to the 2-aminothiazole core creates the 2-aminobenzothiazole scaffold. This has been explored as a bioisostere for aniline and 2-aminothiazole in the design of anticancer agents.

It is important to note that direct, side-by-side comparative data for these isosteres against the 2-aminothiazole scaffold is less abundant in the literature compared to the 2-aminooxazole.

Experimental Protocols

Synthesis of 4-Phenyl-Substituted 2-Aminothiazole and 2-Aminooxazole

A common synthetic route to these scaffolds is the Hantzsch synthesis.[7]

  • 4-Phenylthiazol-2-amine: 2-Bromoacetophenone is reacted with thiourea in ethanol under reflux. The product is then isolated by extraction.[1]

  • 4-Phenyloxazol-2-amine: 2-Bromoacetophenone is reacted with urea in a solvent such as acetonitrile or DMF at elevated temperatures.[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compounds. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Cytotoxicity Assay (HepG2 Cells)

The cytotoxicity of the compounds is often assessed using the human hepatoma cell line, HepG2.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Mechanism of Action: Inhibition of Mycobacterial FabH

Several studies suggest that 2-aminothiazole and 2-aminooxazole derivatives exert their antimycobacterial effect by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1]

FattyAcidBiosynthesis cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors Inhibition AccD6 Acetyl-CoA Carboxylase (AccD6) Malonyl_ACP Malonyl-ACP AccD6->Malonyl_ACP Malonyl-CoA FabH β-Ketoacyl-ACP Synthase III (FabH) Malonyl_ACP->FabH FabD Malonyl CoA-ACP transacylase (FabD) Acyl_CoA Acyl-CoA (C2-CoA) Acyl_CoA->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG β-Ketoacyl-ACP Reductase (FabG) Ketoacyl_ACP->FabG NADPH Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ β-Hydroxyacyl-ACP Dehydratase (FabZ) Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP InhA Enoyl-ACP Reductase (InhA) Enoyl_ACP->InhA NADH Acyl_ACP Acyl-ACP (Elongated Chain) InhA->Acyl_ACP Mycolic_Acids Mycolic Acid Biosynthesis Acyl_ACP->Mycolic_Acids Two_AMT 2-Aminothiazole Derivatives Two_AMT->FabH Two_AMO 2-Aminooxazole Derivatives Two_AMO->FabH

Caption: Inhibition of Mycobacterial FabH by 2-Aminothiazole and 2-Aminooxazole Derivatives.

Conclusion

The isosteric replacement of the 2-aminothiazole scaffold is a powerful strategy in drug discovery to address potential liabilities while preserving or improving pharmacological activity. The 2-aminooxazole isostere stands out as a particularly effective replacement, consistently enhancing physicochemical properties such as solubility without compromising biological function. For researchers working with 2-aminothiazole-based compounds, considering the synthesis and evaluation of their 2-aminooxazole counterparts is a highly recommended optimization strategy. Further exploration of other isosteres like 2-aminopyrimidine and pyridine analogs may also yield promising lead compounds with improved drug-like properties.

References

A Comparative Guide to the Biological Activities of 2-Aminothiazole and 2-Aminobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-aminothiazole and 2-aminobenzothiazole scaffolds, two privileged heterocyclic structures in medicinal chemistry. By presenting supporting experimental data from various studies, this document aims to assist researchers in making informed decisions during the drug discovery and development process.

Introduction

The 2-aminothiazole and 2-aminobenzothiazole cores are fundamental building blocks in the synthesis of a wide range of biologically active compounds. The fusion of a benzene ring in the 2-aminobenzothiazole structure imparts distinct physicochemical properties compared to the simpler 2-aminothiazole, leading to differences in their biological profiles. This guide explores these differences by comparing their anticancer and antimicrobial activities, providing insights into their potential as therapeutic agents.

Anticancer Activity: A Comparative Analysis

Derivatives of both 2-aminothiazole and 2-aminobenzothiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives, offering a quantitative comparison of their potency.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Aminothiazole and 2-Aminobenzothiazole Derivatives
Derivative TypeCancer Cell Line2-Aminothiazole Derivative (IC₅₀ in µM)2-Aminobenzothiazole Derivative (IC₅₀ in µM)Reference
Various Substituted Analogues HCT116 (Colon)-6.43 ± 0.72[1]
A549 (Lung)-9.62 ± 1.14[1]
A375 (Melanoma)-8.07 ± 1.36[1]
HepG2 (Liver)-9.99[1]
MCF-7 (Breast)-8.27[1]
Thiourea Derivatives EAC (Ehrlich Ascites Carcinoma)-10-24[2]
MCF-7 (Breast)-15-30[2]
HeLa (Cervical)-33-48[2]
PI3K/mTOR Inhibitors HCT116, MCF-7, U87 MG, A549Potent InhibitionPotent Inhibition[3]

Note: Direct comparison is challenging due to variations in substituents. The data presented is from studies evaluating series of derivatives of each scaffold against the indicated cell lines.

Antimicrobial Activity: A Head-to-Head Comparison

Both scaffolds have been explored for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Aminothiazole and 2-Aminobenzothiazole Derivatives
Microbial Strain2-Aminothiazole Derivative (MIC in µg/mL)2-Aminobenzothiazole Derivative (MIC in µg/mL)Reference
Staphylococcus aureus-8[4]
Bacillus subtilisGood Activity22-33 (Zone of Inhibition in mm)[4][5]
Escherichia coliGood Activity-[5]
Candida albicansGood Activity-[5]
Aspergillus nigerGood Activity-[5]

Note: The available data for direct comparison is limited. The table highlights representative findings for derivatives of each class against various microorganisms.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-aminothiazole or 2-aminobenzothiazole derivatives) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[1][11] Both 2-aminothiazole and 2-aminobenzothiazole derivatives have been shown to inhibit this pathway.[3][12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound_AT 2-Aminothiazole Derivatives Compound_AT->PI3K Compound_AT->mTORC1 Compound_ABT 2-Aminobenzothiazole Derivatives Compound_ABT->PI3K Compound_ABT->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.
General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized compounds.

Experimental_Workflow Synthesis Compound Synthesis (2-Aminothiazole / 2-Aminobenzothiazole derivatives) Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Anticancer_Assay Anticancer Activity Assay (e.g., MTT Assay) Primary_Screening->Anticancer_Assay Cytotoxicity? Antimicrobial_Assay Antimicrobial Activity Assay (e.g., Broth Microdilution) Primary_Screening->Antimicrobial_Assay Antimicrobial effect? Data_Analysis_Anti Data Analysis (IC50 Determination) Anticancer_Assay->Data_Analysis_Anti Data_Analysis_Micro Data Analysis (MIC Determination) Antimicrobial_Assay->Data_Analysis_Micro Lead_Identification Lead Compound Identification Data_Analysis_Anti->Lead_Identification Data_Analysis_Micro->Lead_Identification Further_Studies Further Mechanistic Studies & In Vivo Testing Lead_Identification->Further_Studies

A generalized workflow for evaluating biological activity.

Conclusion

References

Comparative Docking Analysis of 2-Aminothiazole Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminothiazole-based inhibitors, supported by experimental data from various molecular docking studies. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology and other therapeutic areas. [1][2]

This analysis synthesizes findings from multiple studies to offer insights into the binding affinities and potential efficacy of these compounds against critical biological targets. The data presented herein, sourced from peer-reviewed research, aims to facilitate the rational design of next-generation therapeutic agents.

Performance Comparison of 2-Aminothiazole Inhibitors

The following tables summarize quantitative data from comparative docking studies of 2-aminothiazole derivatives. These tables offer a clear comparison of their in silico performance and, where available, their corresponding biological activities against different protein targets.

Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ

This table details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme, a key component in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[3][4]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[3]
Table 2: Comparative Docking Scores of 2-Aminothiazole Derivatives Against Aurora Kinase

This table presents the docking scores of various 2-aminothiazole derivatives against Aurora Kinase, a key enzyme implicated in tumor growth.[1][5]

Compound IDDocking Score (kcal/mol)Target ProteinPDB Code
1a-9.67Aurora Kinase1MQ4
2a-Aurora Kinase1MQ4
3e-Aurora Kinase1MQ4
4d-Aurora Kinase1MQ4
5d-Aurora Kinase1MQ4
6d-Aurora Kinase1MQ4
Data sourced from Bathula, S., et al. (2023). Note: Specific docking scores for all compounds were not detailed in the abstract.[1][5]
Table 3: In Silico and In Vitro Activity of 2-Aminothiazole Derivatives Against CDK2

This table showcases the progression from an initial hit to a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) through structure-based drug design.[2][6]

Compound IDDocking InformationIC50Target Protein
1HTS Hit808 nMCDK2
4Structure-based design20 nMCDK2
Data sourced from Vulpetti, A., et al. (2006).[2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking.

Molecular Docking Protocol for PI3Kγ Inhibitors
  • Software: Discovery Studio 2021.[3]

  • Protein Preparation: The 3D crystal structure of PI3Kγ (PDB code: 7JWE) was prepared by removing water molecules, adding hydrogen atoms, and minimizing the energy using the CHARMm force field.[3]

  • Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.[3]

  • Docking Algorithm: The LibDock protocol was used for docking the prepared ligands into the active site of PI3Kγ.[3]

Molecular Docking Protocol for Aurora Kinase Inhibitors
  • Software: The specific software used for docking was not mentioned in the abstract, but the study involved QSAR, ADMET prediction, molecular docking, and molecular dynamic simulation.[1][5]

  • Protein Preparation: The active site of the Aurora Kinase (PDB code: 1MQ4) was utilized for the docking studies.[1][5]

  • Ligand Preparation: A series of 2-amino thiazole derivatives were used in the study.[1][5]

  • Post-Docking Analysis: The stability of the binding of the compound with the highest docking score was further verified by molecular dynamic simulations.[1][5]

Structure-Based Drug Design of CDK2 Inhibitors
  • Methodology: The discovery of potent CDK2 inhibitors was achieved by leveraging the crystal structures of several complexes between CDK2 and various inhibitors.[2][6] This structure-based drug design (SBDD) approach guided the rapid optimization of an initial high-throughput screening (HTS) hit.[2][6] X-ray crystallographic structures of the newly designed inhibitors in complex with CDK2 were obtained to confirm the binding modes.[2][6]

Visualizing the Research Workflow

The following diagrams illustrate the key processes involved in the comparative docking studies of 2-aminothiazole based inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Preparation (2-Aminothiazole Derivatives) Ligand_Prep->Docking Scoring Binding Affinity Calculation (Docking Score) Docking->Scoring Pose_Analysis Binding Mode & Interaction Analysis Scoring->Pose_Analysis Comparison Comparative Analysis Pose_Analysis->Comparison Biological_Assay In Vitro Biological Activity (IC50, % Inhibition) Biological_Assay->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth

Caption: The inhibitory action of 2-aminothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

References

head-to-head comparison of different 2-aminothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 2-Aminothiazole Synthesis Methods

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiazole and its derivatives is a cornerstone of creating a vast array of biologically active compounds. This guide provides an objective, data-driven comparison of the most common and effective methods for synthesizing this critical heterocyclic scaffold. We will delve into the classical Hantzsch and Cook-Heilbron syntheses, alongside more modern approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.

Performance Comparison of Synthesis Methods

The choice of synthesis method for 2-aminothiazoles often depends on the desired substitution pattern, available starting materials, and required reaction conditions. Below is a summary of quantitative data for key synthesis methods, providing a clear comparison of their performance.

Synthesis MethodStarting MaterialsTypical SolventsTemperatureReaction TimeYield (%)
Hantzsch Synthesis α-Haloketone, ThioureaEthanol, MethanolReflux30 min - 2 h50 - >90%[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Room Temp--
Tcherniac's Synthesis *-thiocyanic ketonesAcid---
One-Pot (NBS) Methyl Ketone, Thiourea, N-Bromosuccinimide--35 - 115 min20 - 78%[2]
One-Pot (TCCA) Acetophenone, Thiourea, TCCAEthanol80 °C25 min (intermediate)High[3]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the synthetic routes. The following diagrams, created using the DOT language, illustrate the mechanisms of the Hantzsch and Cook-Heilbron syntheses, as well as a comparative workflow.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a widely used method for the preparation of thiazole derivatives.[4] The reaction involves the condensation of an α-haloketone with a thioamide.[5][6] This method is known for its simplicity and generally high yields.[5]

Hantzsch_Synthesis A α-Haloketone C Intermediate A->C Nucleophilic Attack B Thiourea B->C D Cyclization C->D E Dehydration D->E F 2-Aminothiazole E->F

Caption: Hantzsch synthesis of 2-aminothiazole.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[7][8]

Cook_Heilbron_Synthesis A α-Aminonitrile C Adduct Formation A->C B Carbon Disulfide B->C D Intramolecular Cyclization C->D E Tautomerization D->E F 5-Aminothiazole E->F

Caption: Cook-Heilbron synthesis of 5-aminothiazole.

Comparative Experimental Workflow

The general workflow for synthesizing 2-aminothiazoles varies between the classical and modern one-pot methods. This diagram highlights the key steps and differences.

Comparative_Workflow cluster_hantzsch Hantzsch Synthesis cluster_onepot One-Pot Synthesis H1 Mix α-Haloketone and Thiourea H2 Heat/Reflux H1->H2 H3 Neutralize H2->H3 H4 Isolate Product H3->H4 O1 Mix Ketone, Thiourea, and Halogenating Agent O2 Reaction at Specified Temp O1->O2 O3 Work-up and Isolation O2->O3

Caption: Generalized workflows for 2-aminothiazole synthesis.

Detailed Experimental Protocols

Reproducibility is key in chemical synthesis. The following are detailed experimental protocols for the Hantzsch synthesis and a modern one-pot approach.

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add 5 mL of methanol and a stir bar.[5]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

  • Remove the reaction from the heat and allow it to cool to room temperature.[5]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[5]

  • Filter the resulting precipitate through a Buchner funnel.[5]

  • Wash the filter cake with water.[5]

  • Dry the solid product to obtain 2-amino-4-phenylthiazole.[5]

One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA)

This modern approach offers a greener and more efficient alternative.[3]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ethanol (3.0 mL)

  • Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g)

  • 10% Sodium bicarbonate solution

Procedure:

  • In a reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the catalyst (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes.[3]

  • Monitor the formation of the intermediate α-haloketone using Thin Layer Chromatography (TLC).[3]

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[3]

  • Continue the reaction until completion as monitored by TLC.[3]

  • Separate the magnetic nanocatalyst using an external magnet.[3]

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution to obtain the 2-aminothiazole product.[3]

Conclusion

The synthesis of 2-aminothiazoles can be achieved through various methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a reliable and high-yielding method, particularly for educational and small-scale preparations.[5] For researchers focused on green chemistry and efficiency, modern one-pot methodologies, such as those employing TCCA and a recyclable catalyst, present a compelling alternative with reduced reaction times and simplified work-up procedures.[3] The Cook-Heilbron synthesis offers a specific route to 5-aminothiazoles under mild conditions.[8] The selection of the optimal synthesis strategy will ultimately be guided by the specific target molecule, available resources, and desired process parameters.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[1] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, showing potent and selective inhibitory effects against a wide array of human cancer cell lines such as breast, lung, colon, and leukemia in laboratory settings.[1] However, the successful translation of promising in vitro results into tangible in vivo efficacy remains a critical challenge in the drug development pipeline. This guide provides a comprehensive comparison of the in vitro and in vivo performance of representative 2-aminothiazole-based compounds, offering insights for researchers, scientists, and drug development professionals.

Quantitative Efficacy: From Cell Cultures to Preclinical Models

The true potential of a therapeutic candidate is measured by its ability to replicate cellular-level activity in a whole-organism setting. Below is a summary of the quantitative efficacy of a representative 2-aminothiazole derivative, herein referred to as Compound 19, a valine prodrug with significant anticancer potential.[2]

In Vitro Cytotoxicity

The initial assessment of an anticancer compound's efficacy is typically determined by its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

Table 1: In Vitro Cytotoxicity of Compound 19 [2]

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.08
MCF-7Breast Adenocarcinoma0.12
A549Lung Carcinoma0.15
HCT15Multidrug-Resistant Colon Carcinoma0.25
In Vivo Antitumor Activity

Following promising in vitro data, the compound's performance is evaluated in living organisms, often using xenograft models where human cancer cells are implanted into immunocompromised animals.

Table 2: In Vivo Antitumor Activity of Compound 19 in a Xenograft Model [2]

Animal ModelTumor TypeTreatment Dose (mg/kg)Tumor Growth Inhibition (%)
Nude MiceHCT116 Colon Carcinoma5065

Unraveling the Mechanism of Action: Targeting Microtubule Dynamics

Compound 19 exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2] Microtubules are essential components of the cytoskeleton involved in forming the mitotic spindle, which segregates chromosomes during mitosis. By interfering with tubulin polymerization, Compound 19 disrupts the stability of microtubules, leading to cell cycle arrest and subsequent apoptosis (cell death).[2]

G cluster_0 Cellular Environment Compound_19 Compound 19 (2-Aminothiazole Derivative) Tubulin Tubulin Dimers Compound_19->Tubulin Inhibits Polymerization Microtubules Microtubules Compound_19->Microtubules Disrupts Dynamics Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces G Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with Compound 19 Incubation_24h->Compound_Treatment Incubation_48h Incubate 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

References

Comparative Cross-Reactivity Analysis of 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility has led to the development of potent inhibitors targeting a range of kinases involved in critical cellular processes. However, a significant challenge in the development of kinase inhibitors is ensuring selectivity, as off-target effects can lead to toxicity and unforeseen biological consequences. This guide provides a comparative analysis of the cross-reactivity of 2-aminothiazole-based kinase inhibitors, with a focus on providing supporting experimental data and detailed methodologies to aid in the interpretation of selectivity profiles.

Data Presentation: Kinase Selectivity Profiles

Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for a wide range of 2-aminothiazole inhibitors, this guide will present the detailed cross-reactivity profile of Dasatinib, a well-characterized multi-kinase inhibitor featuring the 2-aminothiazole core. This will be supplemented with available, albeit more limited, selectivity data for other 2-aminothiazole derivatives targeting different kinase families to provide a comparative context.

Dasatinib: A Case Study in Broad Cross-Reactivity

Dasatinib is a potent inhibitor of the Src family kinases and BCR-ABL, but it also demonstrates significant activity against a wide array of other kinases. The following table summarizes the Kd (dissociation constant) values for Dasatinib against a panel of kinases, as determined by the KINOMEscan® platform. A lower Kd value indicates a stronger binding affinity.

Kinase Target Gene Symbol Kd (nM) Kinase Family
ABL1ABL1< 0.5TK
ABL1 (T315I)ABL1110TK
SRCSRC< 0.5TK
LCKLCK< 0.5TK
LYNLYN< 0.5TK
YES1YES1< 0.5TK
FYNFYN1.1TK
KITKIT5.3TK
PDGFRαPDGFRA6.4TK
PDGFRβPDGFRB7.9TK
EPHA2EPHA216TK
DDR1DDR124TK
BTKBTK31TK
TECTEC38TK
CSKCSK41TK
RIPK2RIPK248TKL
p38α (MAPK14)MAPK1480CMGC
MEK1 (MAP2K1)MAP2K1> 10,000STE

Data sourced from KINOMEscan®. This is a representative subset of the full kinome scan data.

Comparative Selectivity of Other 2-Aminothiazole Kinase Inhibitors

2-Aminothiazole Aurora Kinase Inhibitors: One study identified a series of 2-aminophenyl-5-bromothiazoles as potent and selective inhibitors of Aurora kinases. For a representative compound from this series, the IC50 values were:

  • Aurora A: 0.038 µM

  • Aurora B: 0.025 µM

  • VEGFR2: > 10 µM

  • FGFR1: > 10 µM

  • PDGFRβ: > 10 µM

This demonstrates a high degree of selectivity for the Aurora kinase family over other tested tyrosine kinases.

2-Aminothiazole CDK2 Inhibitors: A high-throughput screening campaign identified 2-acetamido-thiazolylthio acetic ester as a lead for CDK2 inhibitors. An optimized analog demonstrated an IC50 of 0.004 µM against CDK2/cyclin A, with significantly lower potency against other kinases, indicating good selectivity.

2-Aminothiazole CK2 Inhibitors: A novel class of aryl 2-aminothiazoles was identified as allosteric inhibitors of CK2. A representative compound showed an IC50 of 3.4 µM against CK2α. In a selectivity panel of 44 kinases, at a concentration of 50 µM, only three other kinases (EGFR, EphA4, and pim-1) showed more than 50% inhibition, suggesting a favorable selectivity profile.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. The following protocol outlines the KINOMEscan® competition binding assay, a widely used platform for kinase inhibitor profiling.[2]

KINOMEscan® Competition Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of a DMSO control and can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving the primary targets of the discussed 2-aminothiazole kinase inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Cell_Motility Cell Motility & Adhesion FAK->Cell_Motility Grb2_Sos Grb2/Sos Ras->Grb2_Sos Akt Akt PI3K->Akt Gene_Expression Gene Expression STAT3->Gene_Expression MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Grb2_Sos->MAPK_Pathway Proliferation Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation

Caption: Simplified Src Signaling Pathway.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Plk1 Plk1 Cdk1_CyclinB Cdk1/Cyclin B Plk1->Cdk1_CyclinB activates AuroraA Aurora A Cdk1_CyclinB->AuroraA activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Role of Aurora Kinases in Mitosis.

CK2_Signaling_Pathway cluster_pathways Downstream Pathways CK2 Casein Kinase 2 (CK2) PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB Wnt_BetaCatenin Wnt/β-catenin Pathway CK2->Wnt_BetaCatenin Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Anti_Apoptosis Anti-Apoptosis NF_kB->Anti_Apoptosis Proliferation Proliferation Wnt_BetaCatenin->Proliferation

Caption: Overview of CK2 Signaling Pathways.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription

Caption: Role of CDK2 in G1/S Cell Cycle Transition.

Experimental Workflow

KinomeScan_Workflow start Start step1 Immobilized Ligand (on beads) start->step1 step2 DNA-tagged Kinase start->step2 step3 Test Compound (2-aminothiazole inhibitor) start->step3 step4 Incubation (Competition for binding) step1->step4 step2->step4 step3->step4 step5 Wash unbound components step4->step5 step6 Quantification of bound kinase via qPCR step5->step6 end Data Analysis (Kd or % Inhibition) step6->end

Caption: KINOMEscan® Experimental Workflow.

References

Novel 2-Aminothiazole Derivatives: A Comparative Guide to Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2-aminothiazole derivatives have emerged as a class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of novel 2-aminothiazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential drug candidates.

Comparative Antimicrobial Activity

Recent studies have demonstrated the potent antibacterial and antifungal properties of newly synthesized 2-aminothiazole derivatives. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following tables summarize the in vitro antimicrobial activity of a series of novel heteroaryl(aryl) thiazole derivatives against a panel of pathogenic bacteria and fungi. This data is presented as a representative example of the antimicrobial spectrum of this class of compounds.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC/MBC in mg/mL)

CompoundS. aureus (ATCC 25923)S. epidermidis (ATCC 12228)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 13883)S. Typhimurium (ATCC 14028)
Compound 2 0.23/0.470.23/0.470.47/0.940.47/0.940.47/0.940.47/0.94
Compound 3 0.23/0.47 0.23/0.47 0.23/0.47 0.47/0.94 0.47/0.94 0.23/0.47
Compound 4 0.47/0.940.47/0.940.47/0.940.94/>0.940.94/>0.940.47/0.94
Compound 9 0.47/0.940.47/0.940.47/0.940.94/>0.940.94/>0.940.47/0.94
Ampicillin 0.002/0.0040.002/0.0040.004/0.008>1.0/>1.0>1.0/>1.00.004/0.008

Data sourced from a 2022 study on new heteroaryl(aryl) thiazole derivatives and serves as a representative example.

Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC/MFC in mg/mL) [1]

CompoundC. albicans (ATCC 10231)C. tropicalis (ATCC 13803)C. krusei (ATCC 6258)A. fumigatus (ATCC 1022)A. niger (ATCC 16404)T. viride (IAM 5061)
Compound 2 0.11/0.230.11/0.230.23/0.470.23/0.470.23/0.470.11/0.23
Compound 3 0.11/0.230.11/0.230.23/0.470.23/0.470.23/0.470.11/0.23
Compound 4 0.23/0.470.23/0.470.47/0.940.47/0.940.47/0.940.23/0.47
Compound 9 0.06/0.11 0.06/0.11 0.11/0.23 0.11/0.23 0.11/0.23 0.06/0.11
Ketoconazole 0.01/0.020.01/0.020.02/0.040.04/0.080.04/0.080.02/0.04
Bifonazole 0.02/0.040.02/0.040.04/0.080.08/0.160.08/0.160.04/0.08

Data sourced from a 2022 study on new heteroaryl(aryl) thiazole derivatives and serves as a representative example.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of these novel 2-aminothiazole derivatives was performed using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure for determining the MIC of the synthesized 2-aminothiazole derivatives against a panel of bacterial and fungal strains.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 2-aminothiazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • Microbial Strains: Fresh, pure cultures of the test bacteria and fungi are grown on appropriate agar plates.
  • Growth Media: Cation-adjusted Mueller-Hinton broth is used for bacteria, and RPMI-1640 medium is used for fungi.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial and fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
  • This suspension is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • The stock solutions of the test compounds are serially diluted two-fold in the growth medium across the rows of the 96-well plate to obtain a range of concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared microbial suspension.
  • Control wells are included: a positive control (microbes in medium without the compound) and a negative control (medium only).
  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

5. Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
  • To determine the MBC or MFC, an aliquot from each well showing no growth is sub-cultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the proposed mechanisms of action of these novel 2-aminothiazole derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solutions Stock Solutions Serial Dilution Serial Dilution Stock Solutions->Serial Dilution Microbial Cultures Microbial Cultures Inoculation Inoculation Microbial Cultures->Inoculation Growth Media Growth Media Growth Media->Serial Dilution Growth Media->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination

Experimental workflow for antimicrobial susceptibility testing.

Recent in silico studies on functionally substituted 2-aminothiazoles suggest that their antibacterial and antifungal activities may stem from the inhibition of specific enzymes crucial for microbial survival.[1]

Proposed Antibacterial Mechanism: MurB Inhibition

The antibacterial activity of these derivatives is likely due to the inhibition of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.

MurB_Inhibition cluster_pathway Bacterial Peptidoglycan Synthesis UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc-enolpyruvate UDP-GlcNAc-enolpyruvate UDP-GlcNAc->UDP-GlcNAc-enolpyruvate MurA UDP-MurNAc UDP-MurNAc UDP-GlcNAc-enolpyruvate->UDP-MurNAc MurB UDP-GlcNAc-enolpyruvate->UDP-MurNAc Inhibition Peptidoglycan Precursor Peptidoglycan Precursor UDP-MurNAc->Peptidoglycan Precursor MurC-F Cell Wall Cell Wall Peptidoglycan Precursor->Cell Wall Transglycosylases, Transpeptidases 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->UDP-GlcNAc-enolpyruvate

Inhibition of the MurB enzyme in the peptidoglycan synthesis pathway.

Proposed Antifungal Mechanism: CYP51 Inhibition

The antifungal activity is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

CYP51_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated\nlanosterol 14-demethylated lanosterol Lanosterol->14-demethylated\nlanosterol CYP51 Lanosterol->14-demethylated\nlanosterol Inhibition Ergosterol Ergosterol 14-demethylated\nlanosterol->Ergosterol Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->Lanosterol

Inhibition of the CYP51 enzyme in the ergosterol biosynthesis pathway.

References

Validating the Mechanism of Action for 2-Aminothiazole Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its versatility allows for the targeting of a wide array of proteins, with a particular prominence in the inhibition of protein kinases crucial to cancer cell signaling. This guide provides a comprehensive framework for validating the mechanism of action of 2-aminothiazole drug candidates, offering a comparative analysis with established alternatives and detailing essential experimental protocols.

I. Comparative Efficacy of 2-Aminothiazole Kinase Inhibitors

A critical step in validating a drug candidate is to quantify its potency against its intended target and compare it with existing inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below are comparative tables of IC50 values for various 2-aminothiazole derivatives and their non-2-aminothiazole counterparts targeting key oncogenic kinases.

Table 1: Comparative IC50 Values for Aurora Kinase Inhibitors
CompoundScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)
2-Aminothiazole Candidate 1 2-Aminothiazole79--
2-Aminothiazole Candidate 2 2-Aminothiazole140--
SNS-314 Not specified9313
CYC116 Not specified441965
AMG-900 Not specified541
AZD1152 (Barasertib) Pyrazole-acetanilide-substituted quinazoline-0.37-
Table 2: Comparative IC50 Values for Src Family Kinase (SFK) Inhibitors
CompoundScaffoldc-Src IC50 (nM)Lyn IC50 (nM)Fyn IC50 (nM)Yes IC50 (nM)
Dasatinib 2-Aminothiazole<1<1<1<1
Bosutinib 2-Aminothiazole1.2---
KX2-391 Non-ATP competitive>10,000 (cell-free)---
KX2-361 Non-ATP competitive>10,000 (cell-free)---
Aminoimidazole Derivative 2 4-Aminoimidazole2201300689167

Note: Dasatinib is a pan-Src inhibitor with sub-nanomolar potency against most SFKs.[1] Bosutinib also demonstrates high potency against Src.[2] KX2-391 and KX2-361 are noted as weak inhibitors in cell-free assays.[3] The aminoimidazole derivative provides a non-thiazole comparison.[4]

Table 3: Comparative IC50 Values for PI3K Isoform Inhibitors
CompoundScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Alpelisib (BYL719) 2-Aminothiazole51156290250
2-Aminothiazole-Oxazole 10 2-Aminothiazole-Oxazole---Potent
2-Aminothiazole-Oxazole 15 2-Aminothiazole-Oxazole---Potent
Copanlisib Imidazoquinazoline0.53.70.76.4
Idelalisib Quinazolinone8205582.527

Note: Alpelisib shows strong selectivity for the PI3Kα isoform.[5] The 2-aminothiazole-oxazole compounds are potent PI3Kγ inhibitors.[6] Copanlisib is a pan-PI3K inhibitor, while Idelalisib is selective for PI3Kδ.[7][8]

II. Kinase Selectivity Profiles: Dasatinib vs. Bosutinib

Beyond potency, the selectivity of a kinase inhibitor is paramount to its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. Dasatinib and Bosutinib are both 2-aminothiazole-based drugs that inhibit the Bcr-Abl and Src family kinases. However, their broader kinase selectivity profiles exhibit notable differences.[9][10]

Dasatinib is recognized as a multi-targeted kinase inhibitor, potently inhibiting a wide range of kinases beyond Bcr-Abl and Src, including c-KIT, PDGFRβ, and ephrin receptors.[11] This broad activity can contribute to both its efficacy in certain contexts and its side-effect profile.

Bosutinib , while also a potent dual Src/Abl inhibitor, has a more defined selectivity profile.[12] It notably lacks significant activity against c-KIT and PDGFR, which is believed to contribute to its lower rates of certain hematologic toxicities compared to other tyrosine kinase inhibitors.[12]

III. Key Signaling Pathways and Experimental Validation

To confirm that a 2-aminothiazole drug candidate engages its intended target and modulates the downstream signaling pathway as hypothesized, a series of well-defined experiments are essential.

A. Signaling Pathways

Understanding the intricate network of protein interactions is crucial for elucidating a drug's mechanism of action. Below are graphical representations of key signaling pathways often targeted by 2-aminothiazole drug candidates.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Src_Kinase_Pathway Src Kinase Signaling Pathway Receptor Growth Factor Receptor/ Integrin Src Src Receptor->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/MAPK Pathway Src->Ras Activation STAT3 STAT3 Src->STAT3 Activation CellMigration Cell Migration & Invasion FAK->CellMigration CellProliferation Cell Proliferation & Survival Ras->CellProliferation STAT3->CellProliferation

Caption: The Src kinase signaling pathway, implicated in cell proliferation, survival, and motility.

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis G2Phase G2 Phase AuroraA Aurora A G2Phase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome MitoticSpindle Mitotic Spindle Assembly AuroraA->MitoticSpindle Prophase Prophase AuroraB Aurora B Prophase->AuroraB Activation Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: The role of Aurora kinases A and B in regulating key events of mitosis.

B. Experimental Workflows and Protocols

The following section details the methodologies for key experiments used to validate the mechanism of action of 2-aminothiazole drug candidates.

Validation_Workflow Experimental Validation Workflow BiochemAssay Biochemical Kinase Assay CETSA Cellular Thermal Shift Assay (CETSA) BiochemAssay->CETSA Confirms Target Binding in Cells WesternBlot Western Blot CETSA->WesternBlot Validates Downstream Signaling Effects InVivo In Vivo Xenograft Model WesternBlot->InVivo Demonstrates In Vivo Efficacy

Caption: A logical workflow for validating the mechanism of action of a drug candidate.

1. Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of the 2-aminothiazole candidate against the target kinase.

  • Protocol:

    • Reagents and Materials: Recombinant kinase, peptide substrate, ATP, kinase assay buffer, test compound, positive control inhibitor (e.g., Dasatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the test compound or control to the wells. d. Initiate the reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time. f. Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a luminescence-based assay.[10]

    • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[13][14]

  • Objective: To demonstrate that the 2-aminothiazole candidate binds to its target protein inside intact cells.

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

    • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or an immunoassay like ELISA.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding and stabilization.

3. Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of proteins downstream of the target kinase, confirming that the inhibitor modulates the intended signaling pathway.

  • Objective: To verify that the 2-aminothiazole candidate inhibits the phosphorylation of downstream substrates of the target kinase.

  • Protocol (Example for PI3K/Akt Pathway):

    • Cell Treatment and Lysis: Treat cells with the test compound and a positive control. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[11]

    • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., phospho-Akt (Ser473) and total Akt).[15] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: A decrease in the ratio of phosphorylated protein to total protein in the presence of the compound indicates inhibition of the signaling pathway.

4. In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.

  • Objective: To assess the ability of the 2-aminothiazole candidate to inhibit tumor growth in vivo.

  • Protocol:

    • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[16]

    • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.[17]

By systematically applying these comparative analyses and experimental validation techniques, researchers can build a robust data package to support the continued development of promising 2-aminothiazole drug candidates.

References

Safety Operating Guide

Proper Disposal of 2-Aminothiazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Aminothiazole-5-carboxylic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin and serious eye irritation.[2][3][4]

  • May cause an allergic skin reaction.[1][4]

  • May cause respiratory irritation.[2][3][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential allergic reactions.
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a chemical fume hoodTo avoid inhalation of dust.[1]

II. Step-by-Step Disposal Procedure

This procedure should be followed for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

Step 2: Accidental Spill Clean-up In the event of a spill, follow these steps:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, sweep up the spilled solid material.[2][3]

  • Avoid generating dust during the clean-up process.[3]

  • Place the collected material into a suitable, sealed container for disposal.[2][3]

  • Do not allow the material to enter drains or watercourses.[1]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[4]

  • All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Aminothiazole-5-carboxylic acid waste? ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect Collect waste in a labeled, sealed hazardous waste container. ppe->collect spill Is there a spill? collect->spill cleanup Follow spill clean-up procedure: - Ventilate area - Sweep up solid, avoid dust - Containerize waste - Clean spill area spill->cleanup Yes storage Store container in a designated, secure area away from incompatibles. spill->storage No cleanup->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. storage->contact_ehs end End: Waste disposed of properly. contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole-5-carboxylic acid
Reactant of Route 2
2-Aminothiazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.